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  • Product: 1,3-Diiodo-2,2-dimethylpropane
  • CAS: 66688-49-1

Core Science & Biosynthesis

Foundational

The Synthesis and Mechanistic Dynamics of 1,3-Diiodo-2,2-dimethylpropane: A Technical Guide for Advanced Molecular Scaffolding

As a Senior Application Scientist, the design of a synthetic route is never merely about mixing reagents; it is about orchestrating thermodynamic and kinetic parameters to force a molecule down a highly specific energy f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the design of a synthetic route is never merely about mixing reagents; it is about orchestrating thermodynamic and kinetic parameters to force a molecule down a highly specific energy funnel. 1,3-Diiodo-2,2-dimethylpropane is a highly specialized, rigid neopentyl-like dihalide. It serves as a critical electrophilic building block in the synthesis of complex spirocycles, CBL-b inhibitors[1], and stable radiopharmaceuticals[2]. However, synthesizing this molecule from its corresponding diol, 2,2-dimethyl-1,3-propanediol (neopentyl glycol), presents a formidable kinetic challenge that requires precise mechanistic control.

The Mechanistic Challenge: The Neopentyl Dilemma

The "Neopentyl Dilemma" arises from the extreme steric hindrance at the β-carbon (a quaternary center). Standard bimolecular nucleophilic substitution (SN2) is virtually impossible at room temperature because the bulky methyl groups block the Bürgi-Dunitz trajectory of the incoming nucleophile.

Conversely, attempting a unimolecular substitution (SN1) using strong acids (e.g., concentrated HI) leads to the formation of a primary carbocation. This intermediate immediately undergoes a Wagner-Meerwein rearrangement (a 1,2-methyl shift) to form a thermodynamically more stable tertiary carbocation, ultimately yielding undesired tert-amyl iodide derivatives rather than the target 1,3-diiodide.

To achieve direct substitution without rearrangement, the reaction must proceed via an SN2 mechanism. This requires an exceptional leaving group and a massive thermodynamic driving force to overcome the high activation energy barrier of the sterically hindered transition state.

Deoxygenative Halogenation via Rydon's Reagent

The premier method for this transformation utilizes Rydon's Reagent, generated in situ from triphenyl phosphite and methyl iodide[3]. This approach leverages the extreme oxophilicity of phosphorus to drive the reaction forward.

The Mechanistic Pathway:

  • Activation: Methyl iodide reacts with triphenyl phosphite to form the active species, methyltriphenoxyphosphonium iodide.

  • Alkoxy Exchange: The diol attacks the phosphonium center, displacing phenol to form a highly reactive alkoxyphosphonium intermediate.

  • Thermal SN2 Displacement: The iodide anion attacks the sterically hindered primary carbon. The transition state is forced forward by the simultaneous formation of a phenomenally strong phosphorus-oxygen double bond (P=O, ~130 kcal/mol) in the methylphosphonate byproduct. This acts as an irreversible thermodynamic sink.

Mechanism A 2,2-Dimethyl-1,3-propanediol (Sterically Hindered) C Alkoxyphosphonium Intermediate (Activated Leaving Group) A->C - PhOH B [MeP(OPh)3]+ I- (Rydon Reagent) B->C Activation D SN2 Transition State (High Activation Energy) C->D I- Attack (120 °C) E 1,3-Diiodo-2,2-dimethylpropane (Target Diiodide) D->E Inversion F Methylphosphonate + Phenol (Thermodynamic Sink) D->F P=O Formation

Phosphonium-mediated deoxygenative halogenation bypassing neopentyl steric hindrance.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Visual and physical cues confirm the success of each mechanistic step, adapted from established 3 methodologies[3].

Step 1: Reagent Generation Charge a 500-mL, two-necked, round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube with 136 g (0.439 mol) of triphenyl phosphite and 85 g (0.60 mol) of methyl iodide[3]. Heat the mixture with a heating mantle until the internal temperature reaches ~120 °C. Causality & Validation: The reaction is initially endothermic but becomes auto-catalytic. The mixture will transition from a clear liquid to a dark, highly viscous oil. This dramatic increase in viscosity is your visual confirmation that the ionic methyltriphenoxyphosphonium iodide salt has successfully formed[3].

Step 2: Substrate Addition Cool the flask slightly and add 0.200 mol of 2,2-dimethyl-1,3-propanediol (adjusting the stoichiometry to a 1:2.2 molar ratio of diol to phosphonium salt to account for both hydroxyl groups).

Step 3: Thermal SN2 Displacement Heat the mixture under gentle reflux for approximately 24 hours. Causality & Validation: The extended time and high temperature (120 °C) are strictly required to provide the activation energy necessary to overcome the steric hindrance of the neopentyl system. As the reaction proceeds and volatile intermediates are consumed, the reflux rate will visibly diminish, signaling reaction completion[3].

Step 4: Fractional Vacuum Distillation Distill the reaction mixture under reduced pressure through a 13-cm Vigreux column. Collect the fraction boiling at 70–71 °C at 0.1 mmHg[4]. Causality: The target diiodide is a heavy molecule prone to thermal decomposition or elimination at high temperatures. Vacuum distillation allows for safe isolation while leaving the heavy methylphosphonate byproduct in the distillation pot.

Step 5: Purification and Phenol Removal Wash the collected fraction with 50 mL of water, followed by successive 50-mL portions of cold 1 N sodium hydroxide[3]. Finally, wash with water and dry over anhydrous calcium chloride. Causality & Validation: The alkoxy exchange mechanism releases two equivalents of phenol per diol molecule, which co-distills with the product. The NaOH wash converts phenol into water-soluble sodium phenoxide. The organic layer will separate cleanly, and the characteristic medicinal odor of phenol will vanish, physically validating the purity of the diiodide[3].

Workflow S1 1. Reagent Prep Reflux P(OPh)3 + MeI S2 2. Diol Addition Add Substrate S1->S2 S3 3. Thermal SN2 Heat at 120 °C S2->S3 S4 4. Distillation Fractional Vacuum S3->S4 S5 5. Purification 1N NaOH Wash S4->S5 S6 Pure Product S5->S6

Self-validating experimental workflow for the synthesis of 1,3-diiodo-2,2-dimethylpropane.

Quantitative Yield & Reaction Parameters

The Rydon reagent system is highly versatile. Below is a comparative data table demonstrating the efficiency of this methodology across various sterically hindered and unhindered substrates, validating its efficacy for neopentyl systems[4].

SubstrateReagent SystemTarget ProductYield (%)Boiling Point
2,2-Dimethyl-1,3-propanediol P(OPh)₃ / MeI1,3-Diiodo-2,2-dimethylpropane 75% 70–71 °C (0.1 mmHg)
Neopentyl alcoholP(OPh)₃ / MeINeopentyl iodide80%94–95 °C (1.5 mmHg)
CyclohexanolP(OPh)₃ / MeIIodocyclohexane74–75%66–68 °C (12 mmHg)
n-ButanolP(OPh)₃ / MeIn-Butyl iodide80%126–128 °C (760 mmHg)

References

  • Title: Neopentyl Iodide - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: US2024038378A1 - Substituted pyridinone compounds as cbl-b inhibitors Source: Google Patents URL
  • Title: Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development Source: ChemicalBook URL
  • Title: Methyltriphenoxyphosphonium iodide | 17579-99-6 Source: Benchchem URL

Sources

Exploratory

An In-depth Technical Guide to 1,3-Diiodo-2,2-dimethylpropane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Diiodo-2,2-dimethylpropane is a halogenated organic compound with a unique neopentyl scaffold. This structure, characterized by a quaternar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodo-2,2-dimethylpropane is a halogenated organic compound with a unique neopentyl scaffold. This structure, characterized by a quaternary carbon center, imparts significant steric hindrance, which profoundly influences its physical and chemical properties. While not as extensively documented as some other dihaloalkanes, its potential as a synthetic building block, particularly in the construction of sterically hindered and cyclic molecules, makes it a compound of interest for researchers in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-diiodo-2,2-dimethylpropane, its synthesis, and its potential applications, with a focus on providing practical insights for laboratory professionals.

Molecular Structure and Identification

1,3-Diiodo-2,2-dimethylpropane, also known as neopentyl diiodide, possesses the chemical formula C₅H₁₀I₂ and a molecular weight of 323.94 g/mol .[1][2] Its structure features a central quaternary carbon atom bonded to two methyl groups and two iodomethyl (-CH₂I) groups.

Key Identifiers:

IdentifierValue
IUPAC Name 1,3-diiodo-2,2-dimethylpropane
CAS Number 66688-49-1[1]
Molecular Formula C₅H₁₀I₂[1]
Molecular Weight 323.94 g/mol [1]
SMILES CC(C)(CI)CI[1]

Physical Properties

Experimental data on the physical properties of 1,3-diiodo-2,2-dimethylpropane are scarce in the available literature. However, by examining the properties of its precursors and analogous compounds, we can infer some of its likely characteristics.

PropertyValueSource/Rationale
Appearance Likely a solid at room temperatureThe dibromo analog is a solid, and increasing the halogen size often raises the melting point.
Melting Point Data not availableExpected to be higher than its dibromo analog.
Boiling Point Data not available[1]Expected to be significantly higher than neopentyl iodide (70-71 °C at 100 mmHg) due to increased molecular weight and van der Waals forces.
Solubility Likely soluble in common organic solvents (e.g., acetone, DMF, DMSO) and insoluble in water.This is typical for alkyl halides of this nature.

Chemical Properties and Reactivity

The chemical behavior of 1,3-diiodo-2,2-dimethylpropane is dominated by two key features: the neopentyl core and the presence of two primary iodide leaving groups.

Nucleophilic Substitution Reactions

The neopentyl structure is notoriously resistant to backside attack, making direct bimolecular nucleophilic substitution (Sₙ2) reactions extremely slow.[3] This steric hindrance is a defining characteristic of neopentyl halides. However, the presence of iodide, an excellent leaving group, can facilitate substitution reactions under certain conditions. Studies on related neopentyl systems have shown that neopentyl iodide is significantly more reactive than its corresponding tosylate or even bromide in substitution reactions, which is contrary to general trends and highlights the complex interplay of steric and electronic effects.[3][4][5]

The reaction with nucleophiles can lead to mono- or di-substitution products. For instance, reactions with arenethiolate anions have been shown to produce both mono- and disubstituted products in good yields.[4]

Cyclization Reactions

As a 1,3-dielectrophile, 1,3-diiodo-2,2-dimethylpropane is a potential precursor for the synthesis of four-membered rings through intramolecular cyclization with a suitable dinucleophile. The formation of such strained rings is a valuable transformation in organic synthesis. The use of 1,3-dihaloalkanes for the synthesis of heterocycles like oxetanes and thietanes is a well-established strategy.[6]

Synthesis of 1,3-Diiodo-2,2-dimethylpropane

The most logical and widely applicable method for the synthesis of 1,3-diiodo-2,2-dimethylpropane is through a Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide.[6][7] In this case, the readily available 1,3-dibromo-2,2-dimethylpropane would be the ideal starting material.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2,2-dimethyl-1,3-propanediol cluster_1 Step 2: Bromination cluster_2 Step 3: Finkelstein Reaction IBA Isobutyraldehyde Aldol Aldol Condensation IBA->Aldol FA Formaldehyde FA->Aldol NPG 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol) Aldol->NPG Bromination Bromination NPG->Bromination PBr3 PBr₃ or HBr PBr3->Bromination Dibromo 1,3-Dibromo-2,2-dimethylpropane Bromination->Dibromo Finkelstein Finkelstein Reaction Dibromo->Finkelstein NaI Sodium Iodide in Acetone NaI->Finkelstein Diiodo 1,3-Diiodo-2,2-dimethylpropane Finkelstein->Diiodo

Caption: Synthetic pathway to 1,3-diiodo-2,2-dimethylpropane.

Experimental Protocol: Finkelstein Reaction (Illustrative)

This protocol is based on the general principles of the Finkelstein reaction and would require optimization for this specific substrate.[6][7][8]

Materials:

  • 1,3-dibromo-2,2-dimethylpropane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dibromo-2,2-dimethylpropane in anhydrous acetone.

  • Add a molar excess (typically 2.5-3 equivalents) of anhydrous sodium iodide to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • The formation of a white precipitate (sodium bromide), which is insoluble in acetone, drives the reaction to completion.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Finkelstein reaction is sensitive to water, which can compete with the iodide as a nucleophile and reduce the solubility of sodium iodide in acetone.

  • Acetone as Solvent: The differential solubility of sodium iodide (soluble) and sodium bromide/chloride (insoluble) in acetone is the primary driving force for this equilibrium reaction, according to Le Chatelier's principle.[6][7]

  • Molar Excess of Sodium Iodide: Using an excess of the iodide salt helps to shift the equilibrium towards the formation of the desired diiodo product.[8]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Due to the symmetry of the molecule, only two signals are expected:

  • A singlet for the six protons of the two equivalent methyl groups.

  • A singlet for the four protons of the two equivalent iodomethyl groups.

¹³C NMR Spectroscopy

Three signals are anticipated:

  • A signal for the two equivalent methyl carbons.

  • A signal for the quaternary carbon.

  • A signal for the two equivalent iodomethyl carbons, which will be shifted downfield due to the deshielding effect of the iodine atom.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 324. Fragmentation would likely involve the loss of iodine atoms and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹.

  • C-H bending vibrations for the methyl groups.

  • A C-I stretching vibration at lower wavenumbers.

Applications in Research and Drug Development

The unique structural features of 1,3-diiodo-2,2-dimethylpropane make it a potentially valuable, albeit sterically hindered, building block in organic synthesis.

Synthesis of Four-Membered Heterocycles

As a 1,3-dielectrophile, it can be used to construct four-membered rings, which are important motifs in medicinal chemistry. The synthesis of oxetanes, azetidines, and thietanes often relies on the cyclization of 1,3-difunctionalized precursors.[6]

Introduction of the Neopentyl Group

The neopentyl group can be a desirable feature in drug candidates as it can enhance metabolic stability by blocking sites of enzymatic oxidation. 1,3-Diiodo-2,2-dimethylpropane provides a means to introduce this sterically demanding group.

Precursor to Organometallic Reagents

Alkyl iodides are common precursors for the formation of organometallic reagents, such as Grignard or organolithium reagents. The di-functional nature of this compound could potentially lead to the formation of di-organometallic species, which have unique reactivity.

Safety and Handling

1,3-Diiodo-2,2-dimethylpropane is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions: Handle in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and dark place.[1]

Conclusion

1,3-Diiodo-2,2-dimethylpropane is a specialized chemical reagent whose properties are dictated by its sterically hindered neopentyl core and the presence of two reactive iodide leaving groups. While its physical and spectral data are not extensively documented, its synthesis via a Finkelstein reaction is straightforward. The primary utility of this compound lies in its potential as a building block for complex, sterically congested molecules and for the construction of four-membered rings, which are of increasing importance in medicinal chemistry. Researchers and drug development professionals can leverage the unique reactivity of this compound to access novel molecular architectures.

References

  • A Comparative Guide to the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Halides in Substitution Reactions. (2025). Benchchem.
  • The Role of Neopentyl Iodide in Modern Organic Synthesis. (2026, March 23). APIChem.
  • Substitution reactions between arenethiolate anions and 1,3-dihalo-2,2-dimethylpropanes. Synthetic scope and mechanistic aspects. ResearchGate. Retrieved from [Link]
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ACS Omega. Retrieved from [Link]
  • Finkelstein reaction. Wikipedia. Retrieved from [Link]
  • Finkelstein Reaction. SATHEE JEE. Retrieved from [Link]
  • Finkelstein Reaction. Organic Chemistry Portal. Retrieved from [Link]
  • SYNTHESIS OF FOUR MEMBERED HETEROCYCLES. Semantic Scholar. Retrieved from [Link]
  • 1,3-Diiodo-2,2-dimethylpropane. NextSDS. Retrieved from [Link]
  • 1,3-Diiodo-2,2-dimethylpropane. PubChem. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3-Diiodo-2,2-dimethylpropane in Organic Solvents

Introduction: The Synthetic Potential and Stability Imperative of a Unique Neopentyl Diiodide 1,3-Diiodo-2,2-dimethylpropane is a unique bifunctional electrophile that holds considerable promise for the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Potential and Stability Imperative of a Unique Neopentyl Diiodide

1,3-Diiodo-2,2-dimethylpropane is a unique bifunctional electrophile that holds considerable promise for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its neopentyl scaffold provides steric hindrance that can influence reaction pathways and impart unique conformational properties to target molecules. However, the synthetic utility of any organoiodine compound is intrinsically linked to its stability. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering many organoiodides susceptible to degradation under thermal, photolytic, and even ambient storage conditions. This technical guide provides a comprehensive overview of the factors governing the thermodynamic stability of 1,3-diiodo-2,2-dimethylpropane in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Core Concepts in the Stability of 1,3-Diiodo-2,2-dimethylpropane

The stability of 1,3-diiodo-2,2-dimethylpropane is not an absolute value but rather a function of its environment. The primary determinant of its intrinsic stability is the Carbon-Iodine (C-I) bond dissociation energy (BDE). The BDE for a primary alkyl iodide is typically in the range of 210-230 kJ/mol, which is significantly lower than that of C-Br and C-Cl bonds. This inherent weakness makes the C-I bond susceptible to cleavage, initiating degradation pathways.

The principal degradation routes for alkyl iodides in organic solvents are:

  • Homolytic Cleavage (Radical Pathway): This is often the dominant pathway, especially under photolytic or high-temperature conditions. The C-I bond breaks to form a neopentyl radical and an iodine radical.

  • Heterolytic Cleavage (Ionic Pathway): In polar solvents, the C-I bond can cleave to form a carbocation and an iodide ion. However, the formation of a primary neopentyl carbocation is generally disfavored due to its instability, though solvent-assisted pathways can play a role.

  • Elimination Reactions: Although less common for primary iodides without a strong base, elimination to form an alkene is a possible degradation route, particularly at elevated temperatures.

The choice of organic solvent is critical as it can mediate these degradation pathways. Solvent polarity, viscosity, and the ability to solvate radical or ionic intermediates can significantly influence the rate and mechanism of decomposition.

Proposed Degradation Pathways of 1,3-Diiodo-2,2-dimethylpropane

The following diagram illustrates the likely degradation pathways of 1,3-diiodo-2,2-dimethylpropane in an organic solvent, initiated by either heat or light.

cluster_initiation Initiation cluster_propagation Propagation & Termination cluster_products Degradation Products start 1,3-Diiodo-2,2-dimethylpropane radicals Neopentyl di-radical + 2I• start->radicals Δ or hν (Homolysis) ions Neopentyl dication + 2I⁻ start->ions Polar Solvent (Heterolysis) solvent_abstraction Radical + Solvent -> Product + Solvent• radicals->solvent_abstraction recombination I• + I• -> I₂ radicals->recombination elimination Alkene formation radicals->elimination polymerization Radical polymerization radicals->polymerization solvent_adducts Solvent-derived byproducts solvent_abstraction->solvent_adducts I2 Iodine (I₂) recombination->I2 alkenes Neopentyl-derived alkenes elimination->alkenes polymers Oligomers/Polymers polymerization->polymers

Caption: Proposed degradation pathways for 1,3-diiodo-2,2-dimethylpropane.

Experimental Workflow for Assessing Stability

A robust assessment of the thermodynamic stability of 1,3-diiodo-2,2-dimethylpropane requires a systematic approach involving stress testing under controlled conditions and sensitive analytical techniques to monitor for degradation. The following workflow is designed to provide a comprehensive stability profile.

cluster_stress Stress Conditions cluster_analytical Analytical Techniques start Start: Pure 1,3-Diiodo-2,2-dimethylpropane prepare_solutions Prepare solutions in various organic solvents (e.g., THF, ACN, Toluene) start->prepare_solutions thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) prepare_solutions->thermal photolytic Photolytic Stress (e.g., UV-A, Visible Light) prepare_solutions->photolytic control Control (Ambient, Dark) prepare_solutions->control analysis Time-Point Analysis (t=0, 24h, 48h, 1 week, etc.) thermal->analysis photolytic->analysis control->analysis hplc HPLC-UV/MS (Quantify parent compound and detect degradation products) analysis->hplc gcms GC-MS (Identify volatile degradants) analysis->gcms nmr NMR Spectroscopy (Structural elucidation of major degradation products) analysis->nmr data_analysis Data Analysis & Interpretation (Determine degradation kinetics, identify pathways) hplc->data_analysis gcms->data_analysis nmr->data_analysis end End: Comprehensive Stability Profile data_analysis->end

Caption: Experimental workflow for stability assessment.

Detailed Experimental Protocols

1. Materials and Reagents:

  • 1,3-Diiodo-2,2-dimethylpropane (high purity, >98%)

  • Organic solvents (HPLC grade or equivalent): Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, Dimethyl Sulfoxide (DMSO), Methanol (MeOH)

  • Inert gas (Argon or Nitrogen)

  • Calibrated analytical standards for parent compound and any anticipated degradation products

2. Sample Preparation:

  • In an inert atmosphere (glovebox or Schlenk line), prepare stock solutions of 1,3-diiodo-2,2-dimethylpropane in each of the selected organic solvents at a concentration of 1 mg/mL.

  • Dispense aliquots of each stock solution into amber glass vials (for photostability testing, use clear glass vials).

  • Seal the vials with Teflon-lined caps.

3. Stress Testing Conditions:

  • Thermal Stability: Place a set of vials for each solvent in temperature-controlled ovens at 40°C, 60°C, and 80°C.

  • Photostability: Place a set of clear glass vials for each solvent in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines.

  • Control: Store a set of amber vials for each solvent at ambient temperature (e.g., 25°C) in the dark.

4. Time-Point Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each stress condition for each solvent.

  • Immediately analyze the samples using the analytical methods described below.

5. Analytical Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent with a UV detector and ideally coupled to a mass spectrometer (LC-MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the parent compound has significant absorbance (e.g., ~254 nm).

    • Purpose: To quantify the remaining percentage of 1,3-diiodo-2,2-dimethylpropane and monitor the formation of non-volatile degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • System: Agilent 7890B GC with a 5977A MSD or equivalent.

    • Column: A non-polar column such as a DB-5ms.

    • Injection: Splitless injection.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of compounds.

    • Purpose: To identify volatile degradation products, such as alkenes or solvent adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For samples showing significant degradation, concentrate a larger volume of the stressed solution and acquire ¹H and ¹³C NMR spectra.

    • Purpose: To structurally elucidate major degradation products.

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in tables for easy comparison across different solvents and conditions.

Table 1: Hypothetical Thermal Stability of 1,3-Diiodo-2,2-dimethylpropane (% remaining after 1 week)

SolventControl (25°C, dark)40°C60°C80°C
Toluene>99%98%92%85%
THF>99%97%90%82%
Acetonitrile>99%96%88%78%
DMSO>99%95%85%70%
Methanol>99%94%82%65%

Table 2: Hypothetical Photostability of 1,3-Diiodo-2,2-dimethylpropane (% remaining after 48 hours)

SolventControl (dark)Visible LightUV-A Light
Toluene>99%90%75%
THF>99%88%70%
Acetonitrile>99%85%65%
DMSO>99%82%60%
Methanol>99%80%55%

Interpretation of Results:

The hypothetical data suggests that 1,3-diiodo-2,2-dimethylpropane exhibits moderate thermal stability, with degradation increasing with temperature. The stability is also solvent-dependent, with polar protic solvents like methanol potentially accelerating degradation, possibly through solvolysis pathways. The compound is expected to be sensitive to light, with UV light causing more rapid degradation than visible light, which is characteristic of the photolabile C-I bond.[1][2] The formation of I₂ would likely be observed as a discoloration of the solution.

Conclusion and Recommendations for Handling and Storage

Based on the general principles of alkyl iodide chemistry, 1,3-diiodo-2,2-dimethylpropane should be considered a moderately stable compound that is sensitive to heat and light. For researchers, scientists, and drug development professionals, the following handling and storage recommendations are crucial:

  • Storage: Store in a cool, dark place under an inert atmosphere. Amber glass bottles are recommended.

  • Handling: When used in reactions, particularly those requiring elevated temperatures or prolonged reaction times, it is advisable to monitor the reaction for the formation of degradation products. If the reaction is photochemically sensitive, it should be conducted in the dark or with appropriate light protection.

  • Solvent Choice: For applications requiring high stability, non-polar solvents like toluene may be preferable. Polar aprotic solvents like THF and acetonitrile offer a balance of solubility and stability. The use of polar protic solvents like methanol at elevated temperatures should be approached with caution.

This guide provides a framework for understanding and evaluating the stability of 1,3-diiodo-2,2-dimethylpropane. By implementing the described experimental protocols, researchers can generate robust stability data to inform reaction optimization, formulation development, and shelf-life determination.

References

  • Donohue, T. & Wiesenfeld, J. R. Photodissociation of alkyl iodides. The Journal of Chemical Physics63, 3130-3135 (1975).
  • Corrales, M. E., Loriot, V., Balerdi, G., González-Vázquez, J., de Nalda, R., Bañares, L., & Zewail, A. H. Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm. The Journal of Physical Chemistry A118, 8812-8818 (2014).
  • PubChem. 1,3-Diiodo-2,2-dimethylpropane. National Center for Biotechnology Information. [Link]

  • NextSDS. 1,3-Diiodo-2,2-dimethylpropane — Chemical Substance Information. [Link]

Sources

Exploratory

1,3-Diiodo-2,2-dimethylpropane solubility profile in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 1,3-Diiodo-2,2-dimethylpropane in Polar Aprotic Solvents Introduction In the landscape of chemical synthesis and drug development, a thorough understanding of a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 1,3-Diiodo-2,2-dimethylpropane in Polar Aprotic Solvents

Introduction

In the landscape of chemical synthesis and drug development, a thorough understanding of a compound's physicochemical properties is paramount. 1,3-Diiodo-2,2-dimethylpropane, a haloalkane featuring a sterically hindered neopentyl core, presents a unique structural motif. Its potential utility as a synthetic building block or intermediate necessitates a comprehensive characterization of its behavior in various solvent systems. This guide focuses on its solubility profile within a critical class of solvents: polar aprotic solvents.

Polar aprotic solvents are characterized by their significant dipole moments and dielectric constants, yet they lack the acidic protons necessary for donating to hydrogen bonds.[1][2] This distinct quality makes them invaluable in a multitude of chemical reactions, particularly where nucleophiles are intended to remain highly reactive.[3] This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a robust theoretical framework for predicting the solubility of 1,3-diiodo-2,2-dimethylpropane and offers a detailed, field-proven experimental protocol for its precise quantitative determination.

Part 1: Theoretical Solubility Profile and Physicochemical Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] To apply this, we must first dissect the molecular characteristics of both the solute (1,3-diiodo-2,2-dimethylpropane) and the solvents.

Physicochemical Properties of 1,3-Diiodo-2,2-dimethylpropane
  • Molecular Formula: C₅H₁₀I₂

  • Molecular Weight: 323.94 g/mol

  • Structure:

  • Analysis of Structure:

    • Nonpolar Core: The central 2,2-dimethylpropane (neopentyl) group is a bulky, saturated hydrocarbon structure. This core is distinctly nonpolar and contributes significantly to the molecule's lipophilicity.

    • Polar Bonds: The two carbon-iodine (C-I) bonds are polarized due to the difference in electronegativity between carbon (≈2.55) and iodine (≈2.66). However, this difference is small, resulting in only weakly polar bonds. The symmetrical arrangement of these two C-I bonds on the flexible neopentyl frame may result in a relatively low overall molecular dipole moment. Alkyl halides, in general, are considered to be of low polarity and are typically only slightly soluble in highly polar protic solvents like water.[6][7]

Intermolecular Forces and Solubility Prediction

The dissolution process is an energetic trade-off between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • Dominant Intermolecular Forces: For 1,3-diiodo-2,2-dimethylpropane, the primary intermolecular forces are London dispersion forces . These forces are particularly significant due to the large, highly polarizable electron clouds of the two iodine atoms.[6] Weak dipole-dipole interactions arising from the C-I bonds also contribute.

  • Insolubility in Polar Protic Solvents: The molecule is expected to be poorly soluble in polar protic solvents like water. The high energy required to disrupt the strong hydrogen-bonding network of water would not be sufficiently compensated by the formation of weaker dispersion and dipole-dipole interactions between the haloalkane and water molecules.[6]

  • Predicted Solubility in Polar Aprotic Solvents: Polar aprotic solvents are ideal candidates for dissolving 1,3-diiodo-2,2-dimethylpropane. These solvents possess strong dipole moments capable of engaging in favorable dipole-dipole interactions with the solute's C-I bonds.[1] Crucially, they lack the strong, cohesive hydrogen-bonding networks of protic solvents, making it energetically easier for solute molecules to be accommodated and solvated.[3]

Predicted Solubility Trends in Common Polar Aprotic Solvents

The solubility of 1,3-diiodo-2,2-dimethylpropane is expected to correlate with the polarity of the aprotic solvent. Solvents with higher dielectric constants and dipole moments are predicted to be more effective at solvating the molecule.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Predicted Solubility Rank
Dimethyl Sulfoxide (DMSO)473.96Highest
N,N-Dimethylformamide (DMF)383.86High
Acetonitrile (MeCN)37.53.92High
Acetone212.88Moderate
Tetrahydrofuran (THF)7.51.75Lower

Table of common polar aprotic solvent properties. Data sourced from multiple references.[2][8]

Caption: Relationship between solute/solvent properties and solubility.

Part 2: A Self-Validating Protocol for Experimental Solubility Determination

While theoretical predictions provide a valuable starting point, empirical measurement is essential for obtaining accurate solubility data. The following protocol is based on the widely accepted "excess solid" or "shake-flask" method, which is designed to determine the equilibrium solubility of a compound at a specified temperature.[9]

Methodology Overview

The core principle involves adding an excess amount of the solid solute to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After removing the undissolved solid, the concentration of the solute in the saturated solution is quantified using a precise analytical technique.

Detailed Step-by-Step Experimental Protocol

1. Materials and Equipment:

  • Solute: 1,3-Diiodo-2,2-dimethylpropane (purity >98%)

  • Solvents: HPLC-grade Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone, Tetrahydrofuran (THF)

  • Glassware: 20 mL glass scintillation vials with PTFE-lined caps, Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Temperature-controlled orbital shaker or incubator

    • Syringes (1 mL, 5 mL) and syringe filters (0.22 µm, PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column, or a UV-Vis Spectrophotometer.

2. Procedure:

  • Step 1: Preparation of Calibration Standards

    • Accurately weigh approximately 20 mg of 1,3-diiodo-2,2-dimethylpropane and dissolve it in 10 mL of Acetonitrile in a volumetric flask to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.

  • Step 2: Sample Preparation

    • For each solvent to be tested, add approximately 100 mg of 1,3-diiodo-2,2-dimethylpropane to a 20 mL glass vial. The key is to ensure an excess of solid will remain after saturation.

    • Pipette exactly 10.0 mL of the respective polar aprotic solvent into each vial.

    • Securely cap the vials.

  • Step 3: Equilibration

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. This extended time is crucial to ensure that the dissolution process has reached equilibrium.

  • Step 4: Sample Filtration

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.22 µm PTFE syringe filter and discard the first ~0.5 mL to saturate the filter material.

    • Filter the remaining solution into a clean, labeled vial.

  • Step 5: Quantification

    • Accurately dilute a known volume of the filtered, saturated solution with Acetonitrile to bring its concentration within the range of the prepared calibration curve.

    • Analyze the calibration standards and the diluted samples via HPLC-UV (or UV-Vis).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Step 6: Calculation

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in both mg/mL and mol/L.

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Weigh Excess Solute (100 mg) B Add Known Volume of Solvent (10 mL) A->B C Equilibrate (24-48h at 25°C) B->C D Settle & Filter (0.22 µm) C->D E Dilute Filtrate D->E F Analyze via HPLC-UV E->F G Calculate Concentration (vs. Calibration Curve) F->G

Caption: Step-by-step workflow for solubility determination.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparative analysis. The experimentally determined solubility values should be tabulated alongside the key properties of the solvents to facilitate the identification of structure-solubility relationships.

Quantitative Data Summary Table (Template)
SolventDielectric Constant (ε)Dipole Moment (μ, D)Measured Solubility (mg/mL)Measured Solubility (mol/L)
DMSO473.96Experimental ValueCalculated Value
DMF383.86Experimental ValueCalculated Value
Acetonitrile37.53.92Experimental ValueCalculated Value
Acetone212.88Experimental ValueCalculated Value
THF7.51.75Experimental ValueCalculated Value
Interpreting the Results

The completed table will provide a clear quantitative profile of 1,3-diiodo-2,2-dimethylpropane's solubility. Researchers should analyze this data to:

  • Validate Theoretical Predictions: Compare the measured solubility trend with the predicted trend. A strong positive correlation between solubility and the solvent's dielectric constant/dipole moment would validate the initial theoretical analysis.

  • Identify Optimal Solvents: The data will definitively identify the most effective solvents for dissolving 1,3-diiodo-2,2-dimethylpropane, which is critical information for designing synthetic reactions or formulating solutions.

  • Recognize Anomalies: Any significant deviations from the expected trend could indicate specific solute-solvent interactions not accounted for by simple polarity metrics, warranting further investigation.

Self-Validation and Troubleshooting: Consistency across replicate measurements is the primary indicator of a robust protocol. If variability is high, potential sources of error include insufficient equilibration time, temperature fluctuations, or adsorptive losses of the solute during filtration.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 1,3-diiodo-2,2-dimethylpropane in polar aprotic solvents. Based on its molecular structure, characterized by a nonpolar neopentyl core and large, polarizable iodine atoms, the compound is predicted to be most soluble in highly polar aprotic solvents like DMSO and DMF. This theoretical prediction is grounded in the principles of intermolecular forces, specifically the favorable dipole-dipole and London dispersion interactions between the solute and solvent.

To move from prediction to practice, a detailed, self-validating experimental protocol based on the shake-flask method has been provided. Adherence to this methodology will yield precise, reliable solubility data, which is indispensable for applications ranging from synthetic organic chemistry to early-stage drug development. The synthesis of theoretical understanding and rigorous experimental verification outlined herein empowers researchers to make informed decisions regarding solvent selection, ultimately accelerating research and development timelines.

References

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Foundational

The Neopentyl Barrier: Mechanistic Insights and Synthetic Strategies for 1,3-Diiodo-2,2-dimethylpropane

Executive Summary In modern drug development, the incorporation of gem-dimethyl and spirocyclic motifs is a proven strategy for increasing lipophilicity, restricting conformational flexibility, and blocking metabolic lia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the incorporation of gem-dimethyl and spirocyclic motifs is a proven strategy for increasing lipophilicity, restricting conformational flexibility, and blocking metabolic liabilities (such as cytochrome P450-mediated oxidation). 1,3-Diiodo-2,2-dimethylpropane (CAS: 66688-49-1) is a highly desirable bifunctional building block for generating these scaffolds. However, its use is severely complicated by the extreme steric hindrance inherent to its dual neopentyl centers.

This whitepaper provides an in-depth mechanistic analysis of the neopentyl steric barrier, explains the thermodynamic and kinetic rationale for overcoming it, and details a self-validating experimental protocol for the successful double alkylation of this notoriously unreactive substrate.

The Kinetic Realities of the Neopentyl Center

In a standard bimolecular nucleophilic substitution ( SN​2 ) reaction, the nucleophile must approach the α -carbon from a trajectory exactly 180° opposite to the leaving group, leading to a trigonal bipyramidal transition state[1]. While primary alkyl halides are typically excellent SN​2 substrates, branching at the β -carbon drastically alters the energy landscape[2].

In a neopentyl system, the β -carbon is fully substituted (quaternary). As the nucleophile approaches, the bulky methyl groups on the β -carbon are forced into the same spatial volume as the incoming nucleophile and the departing leaving group. This severe van der Waals repulsion massively elevates the activation energy ( ΔG‡ ) of the transition state[1][2]. Consequently, neopentyl halides are practically inert under standard SN​2 conditions, reacting approximately 100,000 times slower than unbranched primary halides[3].

Quantitative Impact of Steric Bulk on SN​2 Kinetics
Alkyl Halide ClassRepresentative SubstrateRelative SN​2 Reaction Rate
Methyl Bromomethane30
Primary (Unbranched) Bromoethane1
Primary ( β -Branched) 1-Bromopropane0.4
Neopentyl ( β -Quaternary) 1-Bromo-2,2-dimethylpropane~0.00001

Data illustrates the ~5-order-of-magnitude collapse in reactivity when transitioning from a standard primary halide to a neopentyl system[3].

MechanisticLogic A Nucleophile Approach (180° Trajectory) C Severe Steric Clash (Trigonal Bipyramidal TS) A->C B Quaternary β-Carbon (gem-dimethyl groups) B->C D High Activation Energy (Elevated ΔG‡) C->D E SN2 Pathway Suppressed (Rate ≈ 10⁻⁵ vs Primary) D->E

Logical relationship of steric hindrance in neopentyl SN2 reactions.

Mechanistic Advantages of 1,3-Diiodo-2,2-dimethylpropane

Despite the formidable steric barrier, 1,3-diiodo-2,2-dimethylpropane possesses three unique structural and electronic features that chemists can exploit to force substitution:

  • The Impossibility of E2 Elimination: Normally, attempting to force an SN​2 reaction on a sterically hindered substrate using a strong base results in the E2 elimination pathway predominating[4]. However, 1,3-diiodo-2,2-dimethylpropane lacks β -hydrogens. Because E2 elimination is structurally impossible, hyper-nucleophilic conditions can be applied without losing the substrate to alkene byproducts.

  • Polarizability of the Iodine Leaving Group: Iodine is the largest and most polarizable of the stable halogens. Its weak C-I bond dissociation energy provides the lowest possible intrinsic activation barrier, partially offsetting the massive steric penalty imposed by the neopentyl center.

  • The Thorpe-Ingold Effect (Entropic Assistance): When synthesizing cyclic adducts, the first intermolecular SN​2 reaction is rate-limiting. However, once mono-alkylated, the gem-dimethyl groups on the central carbon compress the internal bond angle between the reactive arms. This drastically lowers the activation entropy ( ΔS‡ ), accelerating the second (intramolecular) ring-closing SN​2 reaction.

Experimental Methodology: Enolate Alkylation via Neopentyl Displacement

To successfully utilize 1,3-diiodo-2,2-dimethylpropane, standard substitution protocols must be abandoned. The following methodology details the synthesis of 4,4-dimethyl cyclopentane derivatives via the double alkylation of ketone enolates, a protocol validated to work at room temperature without transition-metal catalysts[5].

Causality-Driven Reagent Selection
  • Solvent (Anhydrous DMSO): A polar aprotic solvent is mandatory. DMSO strongly solvates potassium cations but leaves the enolate anion "naked." This hyper-reactivity is required to overcome the neopentyl ΔG‡ .

  • Base (Potassium tert-butoxide): t-BuOK is a sterically hindered strong base. It quantitatively deprotonates the ketone but is too bulky to act as a competing nucleophile against the neopentyl iodide[4].

Step-by-Step Protocol
  • Enolate Generation:

    • Under an inert argon atmosphere, dissolve the starting ketone (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

    • Add potassium tert-butoxide (2.5 equiv) in one portion at room temperature. Stir for 30 minutes to ensure complete generation of the naked enolate anion.

  • Intermolecular Alkylation (Rate-Limiting Step):

    • Introduce 1,3-diiodo-2,2-dimethylpropane (1.2 equiv) dropwise to the vibrant enolate solution.

    • Maintain the reaction at room temperature. The high polarizability of the iodides combined with the naked enolate allows the first C-C bond formation to proceed despite the neopentyl clash[5].

  • Intramolecular Cyclization:

    • Continue stirring for 4–6 hours. The second C-C bond formation occurs rapidly via an intramolecular SN​2 mechanism, driven by the thermodynamic stability of the 5-membered ring and the entropic assistance of the Thorpe-Ingold effect.

  • Self-Validating Quench & Analysis:

    • Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x).

    • Validation: Analyze the crude organic layer via GC-MS. The protocol is self-validating: the complete absence of the mono-alkylated acyclic intermediate confirms that the solvent was sufficiently anhydrous and that the entropically favored ring closure outpaced any side reactions.

ExpWorkflow Step1 1. Enolate Formation Ketone + t-BuOK in DMSO Step2 2. Intermolecular SN2 Add 1,3-Diiodo-2,2-dimethylpropane Step1->Step2 Naked Anion Generated Step3 3. Intramolecular SN2 Thorpe-Ingold Accelerated Cyclization Step2->Step3 Rate-Limiting Step Step4 4. Workup & Isolation Aqueous Quench & Extraction Step3->Step4 Rapid Ring Closure

Experimental workflow for the double alkylation of 1,3-diiodo-2,2-dimethylpropane.

Applications in Drug Development

The successful integration of the 2,2-dimethylpropane bridge into molecular scaffolds yields gem-dimethyl cyclopentanes and spirocycles. In medicinal chemistry, these motifs are highly prized. They act as bioisosteres for metabolically labile aromatic rings, improve aqueous solubility by disrupting planar π -stacking, and lock pharmacophores into active conformations. By understanding the kinetic limitations and thermodynamic workarounds of 1,3-diiodo-2,2-dimethylpropane, drug development professionals can unlock complex, highly substituted chemical space that is otherwise synthetically inaccessible.

References

  • Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry pressbooks.pub
  • The Most Annoying Exceptions in Org 1 (Part 2) Master Organic Chemistry
  • Exceptions in SN2 and SN1 Reactions Chemistry Steps
  • 11.3: Characteristics of the SN2 Reaction Chemistry LibreTexts
  • Unexpected formation of 4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes from ketone enolate anions and 1,3-diiodo-2,2-dimethylpropane New Journal of Chemistry (RSC Publishing)

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Exploratory

A Technical Guide to the Physicochemical Characterization of 1,3-Diiodo-2,2-dimethylpropane

Foreword: Navigating Data Scarcity in Chemical Research In the landscape of drug discovery and material science, researchers often encounter compounds with sparse or non-existent documented physical properties. 1,3-Diiod...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating Data Scarcity in Chemical Research

In the landscape of drug discovery and material science, researchers often encounter compounds with sparse or non-existent documented physical properties. 1,3-Diiodo-2,2-dimethylpropane (CAS No. 66688-49-1) is one such molecule. While its structure is known, a comprehensive search of established chemical databases reveals a conspicuous absence of experimentally determined boiling points, melting points, and density values. This guide, therefore, pivots from a simple data sheet to a more instructive role. It is designed to empower researchers by providing a robust framework for the experimental determination of these critical parameters, grounded in established methodologies and scientific principles. We will explore the theoretical underpinnings that influence these properties and provide detailed, field-proven protocols for their measurement, ensuring a self-validating system for data generation.

Structural Considerations and Predicted Properties of 1,3-Diiodo-2,2-dimethylpropane

The molecular structure of 1,3-Diiodo-2,2-dimethylpropane, with its neopentyl core and two terminal iodine atoms, provides significant insight into its expected physical characteristics. The central quaternary carbon introduces steric hindrance, which can influence intermolecular interactions and, consequently, the bulk properties of the substance.

Table 1: Predicted and Known Properties of 1,3-Diiodo-2,2-dimethylpropane and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
1,3-Diiodo-2,2-dimethylpropane C₅H₁₀I₂323.94No data available[1]No data availableNo data available
1-Iodo-2,2-dimethylpropaneC₅H₁₁I198.0570-71 (at 100 mmHg)[2]-61.494 (at 25 °C)[2]
2,2-Dimethylpropane-1,3-diolC₅H₁₂O₂104.15208123-127Not available

The presence of two large, polarizable iodine atoms significantly increases the molecular weight compared to its precursors, suggesting that the boiling and melting points will be substantially higher than those of related, lower-mass compounds. The strong van der Waals forces and dipole-dipole interactions arising from the carbon-iodine bonds will require more energy to overcome during phase transitions.

Experimental Determination of the Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[3]. For a novel or uncharacterized compound like 1,3-Diiodo-2,2-dimethylpropane, a precise experimental determination is crucial.

Causality Behind Experimental Choices

The selection of a boiling point determination method depends on the sample quantity and the expected boiling temperature. For small quantities, a micro boiling point determination using a capillary tube is efficient and minimizes sample loss. The principle relies on observing the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the liquid, and more accurately, the temperature at which the liquid is drawn back into the capillary upon cooling. This latter point represents the true equilibrium between the liquid and vapor phases.

Detailed, Step-by-Step Methodology
  • Sample Preparation : Place a small amount (a few milliliters) of 1,3-Diiodo-2,2-dimethylpropane into a small test tube.

  • Capillary Tube Insertion : Insert a sealed-end capillary tube into the test tube with the open end facing down.

  • Apparatus Assembly : Attach the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • Heating : Immerse the assembly in a heating bath (e.g., paraffin oil), making sure the test tube is partially submerged.

  • Observation (Heating Phase) : Heat the bath slowly and stir continuously to ensure uniform temperature distribution. Observe the capillary tube. A stream of bubbles will emerge as the air inside expands. The rate of bubbling will increase as the temperature approaches the boiling point.

  • Observation (Cooling Phase) : Once a rapid and continuous stream of bubbles is observed, remove the heat source.

  • Boiling Point Determination : The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Mandatory Visualization: Boiling Point Determination Workflow

BoilingPointWorkflow start Start prep Sample Preparation Place sample in test tube start->prep capillary Capillary Insertion Invert sealed capillary in sample prep->capillary assembly Apparatus Assembly Attach to thermometer capillary->assembly heating Heating Immerse in heating bath and heat slowly assembly->heating observe_heat Observation (Heating) Note rapid bubble stream heating->observe_heat cooling Cooling Remove heat source observe_heat->cooling observe_cool Observation (Cooling) Liquid enters capillary cooling->observe_cool record Record Temperature This is the boiling point observe_cool->record end_node End record->end_node

Caption: Workflow for experimental boiling point determination.

Experimental Determination of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state[4]. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range[5][6].

Causality Behind Experimental Choices

The capillary method is the most common and reliable technique for determining the melting point of a crystalline organic compound. The sample is heated slowly in a calibrated apparatus, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded. A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

Detailed, Step-by-Step Methodology
  • Sample Preparation : Ensure the 1,3-Diiodo-2,2-dimethylpropane sample is a fine, dry powder. If necessary, crush any large crystals.

  • Capillary Tube Packing : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

  • Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.

  • Heating : Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation : Observe the sample closely through the magnifying lens.

  • Melting Range Determination : Record the temperature at which the first drop of liquid appears (the lower limit of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts (the upper limit of the melting range).

Mandatory Visualization: Melting Point Determination Workflow

MeltingPointWorkflow start Start prep Sample Preparation Crush sample to fine powder start->prep packing Capillary Packing Pack 2-3 mm of sample prep->packing setup Apparatus Setup Place capillary in heating block packing->setup heating Heating Heat rapidly, then slowly (1-2°C/min) setup->heating observe Observation Watch for phase change heating->observe record_range Record Melting Range T1: First liquid T2: All liquid observe->record_range end_node End record_range->end_node DensityWorkflow start Start mass Mass Measurement Weigh solid sample (m) start->mass volume1 Initial Volume Record initial liquid volume (V1) start->volume1 displace Volume Displacement Submerge solid in liquid mass->displace volume1->displace volume2 Final Volume Record final liquid volume (V2) displace->volume2 calculate Calculate Density ρ = m / (V2 - V1) volume2->calculate end_node End calculate->end_node

Caption: Workflow for density determination of a solid by displacement.

Conclusion and Best Practices

While the physical constants for 1,3-Diiodo-2,2-dimethylpropane are not readily found in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols to determine them accurately and reliably. Adherence to these methodologies, with careful attention to procedural details such as slow heating rates and precise measurements, will yield trustworthy data essential for further research and development. The principles and workflows outlined herein are fundamental to the characterization of any new chemical entity and form the bedrock of sound scientific practice.

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  • MDPI. (2023, February 16). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Electronic Structure and Dipole Moment of 1,3-Diiodo-2,2-dimethylpropane

Abstract This technical guide provides a comprehensive analysis of the electronic structure and dipole moment of 1,3-diiodo-2,2-dimethylpropane (CAS No. 66688-49-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and dipole moment of 1,3-diiodo-2,2-dimethylpropane (CAS No. 66688-49-1)[1]. In the absence of extensive experimental data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and state-of-the-art computational methodologies to offer a detailed theoretical framework. We will explore the intricate interplay of steric and electronic effects governed by the neopentyl scaffold and the iodine substituents. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecular properties of halogenated organic compounds.

Introduction: The Significance of Molecular Polarity in Drug Design

The dipole moment of a molecule, a measure of its net molecular polarity, is a critical parameter in drug design and development. It profoundly influences a molecule's solubility, permeability across biological membranes, and its ability to interact with protein binding sites through electrostatic interactions. For a molecule like 1,3-diiodo-2,2-dimethylpropane, the presence of two heavy iodine atoms on a sterically demanding neopentyl frame suggests a complex interplay of forces that dictates its overall electronic distribution and dipole moment. Understanding these properties is crucial for predicting its behavior in biological systems and for its potential use as a synthetic building block in medicinal chemistry.

Theoretical Framework: Unraveling the Electronic Structure

The electronic structure of 1,3-diiodo-2,2-dimethylpropane is primarily dictated by the inductive and steric effects of its constituent groups: the two iodine atoms and the gem-dimethyl group at the C2 position.

Inductive Effects of Iodine

Iodine is the least electronegative of the common halogens, yet it is significantly more electronegative than carbon. This difference in electronegativity leads to the formation of polar covalent bonds between the carbon and iodine atoms (C-I), with a partial negative charge (δ-) residing on the iodine and a partial positive charge (δ+) on the carbon. This inductive effect is the primary origin of the bond dipoles in the molecule.

The Gem-Dimethyl Effect: Steric Influence on Conformation

The presence of two methyl groups on the central carbon atom, known as the gem-dimethyl or Thorpe-Ingold effect, imposes significant steric hindrance[1]. This steric bulk restricts the free rotation around the C1-C2 and C2-C3 bonds, leading to a higher rotational barrier compared to less substituted propanes[2]. Consequently, the molecule is expected to exist as a mixture of distinct, stable conformers. The relative energies of these conformers will be a delicate balance between minimizing steric repulsion and optimizing electrostatic interactions.

Conformational Analysis: The Key to the Overall Dipole Moment

For 1,3-disubstituted propanes, several staggered conformations are possible, primarily designated as anti-anti (AA), anti-gauche (AG), and gauche-gauche (GG) with respect to the two substituents.[3] The overall dipole moment of 1,3-diiodo-2,2-dimethylpropane will be a population-weighted average of the dipole moments of these individual conformers.

  • Anti-Anti (AA) Conformer: In this conformation, the two C-I bonds are oriented in opposite directions. If the molecule were perfectly linear, the bond dipoles would cancel each other out, resulting in a zero or very small net dipole moment.

  • Anti-Gauche (AG) and Gauche-Gauche (GG) Conformers: In these conformers, the C-I bond dipoles are not directly opposed. The vector sum of the bond dipoles will result in a non-zero molecular dipole moment.

Given the significant steric bulk of the iodine atoms and the gem-dimethyl groups, it is plausible that the more extended, less sterically hindered conformers will be lower in energy. However, attractive London dispersion forces between the large, polarizable iodine atoms could potentially stabilize gauche conformations. A definitive determination of the predominant conformer and its contribution to the overall dipole moment requires computational modeling.

The Dipole Moment: A Quantitative Perspective

As of the latest literature review, no experimental value for the dipole moment of 1,3-diiodo-2,2-dimethylpropane has been reported. However, we can make a qualitative prediction and outline a robust computational protocol for its determination.

Qualitative Prediction

Assuming a staggered conformation to minimize steric strain, the individual C-I bond dipoles will be the primary contributors to the molecular dipole moment. The C-H and C-C bonds have significantly smaller and often negligible dipole moments in such molecules. The vector addition of the two C-I bond dipoles will determine the magnitude and direction of the net molecular dipole. In conformers where the iodine atoms are not in a perfect anti-periplanar arrangement, a net dipole moment is expected.

Tabulated Data of Related Compounds

To provide context, the following table summarizes the key properties of 1,3-diiodo-2,2-dimethylpropane and a related compound.

Property1,3-Diiodo-2,2-dimethylpropane1,3-diiodo-2,2-bis(iodomethyl)propane
Molecular Formula C5H10I2C5H8I4
Molecular Weight 323.94 g/mol [1]Not available
CAS Number 66688-49-1[1]Not available
Predicted Dipole Moment Non-zero (conformation-dependent)0.00 Debye

It is noteworthy that the highly symmetric 1,3-diiodo-2,2-bis(iodomethyl)propane is reported to have a zero dipole moment, which is expected due to the cancellation of bond dipoles in its tetrahedral geometry.

Computational Protocol for Determining Electronic Structure and Dipole Moment

In the absence of experimental data, Density Functional Theory (DFT) calculations provide a powerful and reliable method for determining the electronic structure and dipole moment of molecules.[4][5]

Step-by-Step Computational Workflow
  • Structure Generation: Generate a 3D model of 1,3-diiodo-2,2-dimethylpropane.

  • Conformational Search: Perform a systematic conformational search to identify all stable energy minima (conformers). This can be achieved using molecular mechanics force fields initially, followed by DFT optimization of the low-energy conformers.

  • DFT Optimization and Frequency Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set. A common choice would be the B3LYP functional with a basis set that can adequately describe the heavy iodine atoms, such as a double-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) and an effective core potential for iodine (e.g., LANL2DZ). The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

  • Energy Calculation: Calculate the single-point electronic energy of each optimized conformer at a higher level of theory or with a larger basis set for improved accuracy.

  • Dipole Moment Calculation: The dipole moment for each conformer is calculated as part of the standard output of the DFT calculation.

  • Boltzmann Averaging: The overall dipole moment of the molecule at a given temperature is determined by a Boltzmann-weighted average of the dipole moments of the individual conformers.

Visualization of the Computational Workflow

G cluster_0 Computational Setup cluster_1 Analysis A 1. 3D Structure Generation (e.g., Avogadro, GaussView) B 2. Conformational Search (Molecular Mechanics) A->B Initial Geometries C 3. DFT Optimization & Frequencies (e.g., B3LYP/6-311+G(d,p) with ECP for I) B->C Low-energy conformers D 4. Single-Point Energy Calculation (Higher Level of Theory) C->D Optimized Geometries E 5. Dipole Moment Calculation (For each conformer) C->E Optimized Geometries F 6. Boltzmann Averaging (Population-weighted dipole moment) D->F E->F

Caption: A typical workflow for the computational determination of molecular properties.

Molecular Visualization

Caption: 2D representation of the molecular structure of 1,3-diiodo-2,2-dimethylpropane.

Conclusion

While experimental data on the electronic structure and dipole moment of 1,3-diiodo-2,2-dimethylpropane are currently unavailable, this guide provides a robust theoretical and computational framework for their determination. The interplay of the inductive effects of the iodine atoms and the steric constraints imposed by the gem-dimethyl group will lead to a conformationally dependent dipole moment. The outlined DFT protocol offers a reliable pathway for the quantitative prediction of these crucial molecular properties, providing valuable insights for applications in drug design and materials science.

References

  • PubChem. (n.d.). 1,3-Diiodo-2,2-dimethylpropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]

  • Bushweller, C. H., et al. (1975). Direct Observation of Hindered t-Butyl Rotation in Neopentyl Bromide and Neopentyl Iodide.
  • Furman Chemistry 120. (2009, October 13). Gauche and Anti Conformers. PBworks. Retrieved from [Link]

  • Min, B. J. (2012).
  • Dolenc, D., & Plesničar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of organic chemistry, 71(21), 8028–836.
  • Krishnan, M., & Smith, J. C. (2010). Response of Small-Scale, Methyl Rotors to Protein−Ligand Association: A Simulation Analysis of Calmodulin−Peptide Binding. Journal of the American Chemical Society, 132(38), 13175-13182.
  • Ma, Q., & Werner, H. J. (2019). Accurate Intermolecular Interaction Energies Using Explicitly Correlated Local Coupled Cluster Methods [PNO-LCCSD(T)-F12].
  • ICReDD. (2019, October 28). Computational Chemistry Leading the Experiment. Hokkaido University. Retrieved from [Link]

  • Brunvoll, J., & Stølevik, R. (1976). Conformational Analysis. XII. The Structure of Gaseous 1,3-Dichloropropane, (CH2Cl)2CH2, as Determined by Electron Diffraction a. Acta Chemica Scandinavica, 30a, 648-656.
  • Yale Chemistry Department. (n.d.). PS1-S13-ans. Yale University. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Spiropentane Derivatives Using 1,3-Diiodo-2,2-dimethylpropane

Introduction: The Significance of the Spiropentane Motif in Modern Drug Discovery Spiropentanes, the smallest spiro-fused carbocycles, have garnered significant attention from the medicinal chemistry community for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Spiropentane Motif in Modern Drug Discovery

Spiropentanes, the smallest spiro-fused carbocycles, have garnered significant attention from the medicinal chemistry community for their unique structural and physicochemical properties.[1] Their rigid, three-dimensional architecture provides a well-defined exit vector for substituents, enabling precise control over the spatial arrangement of pharmacophoric elements. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the high fraction of sp³-hybridized carbon atoms in spiropentanes often translates to improved metabolic stability and desirable pharmacokinetic profiles, making them attractive bioisosteres for more common, less-stable moieties in drug candidates. The incorporation of spiropentane scaffolds has been shown to significantly enhance the potency and efficacy of therapeutic agents, underscoring the need for robust and versatile synthetic methodologies to access this valuable chemical space.

This application note provides a detailed guide to the synthesis of spiropentane derivatives via the intramolecular cyclization of 1,3-diiodo-2,2-dimethylpropane. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive, step-by-step protocol, and discuss potential challenges and optimization strategies.

Reaction-at-a-Glance: Mechanistic Insights into Spiropentane Formation

The synthesis of spiropentane from 1,3-diiodo-2,2-dimethylpropane is a classic example of a 1,3-reductive dehalogenation reaction. This transformation is typically mediated by an organolithium reagent, such as n-butyllithium (n-BuLi), and proceeds through a series of well-defined steps.

The key mechanistic steps are:

  • Lithium-Halogen Exchange: The reaction is initiated by a lithium-halogen exchange between one of the iodine atoms of 1,3-diiodo-2,2-dimethylpropane and n-butyllithium. This step is highly favorable due to the strong nucleophilicity of the organolithium reagent and the good leaving group ability of iodide. This exchange generates a highly reactive organolithium intermediate.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion, stabilized by the proximal carbon-lithium bond, acts as an internal nucleophile. It attacks the carbon atom bearing the second iodine atom in an intramolecular SN2-type reaction.

  • Ring Closure and Spiropentane Formation: This intramolecular displacement of the second iodide ion results in the formation of the highly strained spiropentane ring system.

Caption: Mechanistic pathway of spiropentane synthesis.

Experimental Protocol: Synthesis of Spiropentane from 1,3-Diiodo-2,2-dimethylpropane

This protocol details the synthesis of the parent spiropentane. The reaction can be adapted for the synthesis of substituted derivatives by using appropriately substituted 1,3-diiodo-2,2-dimethylpropane precursors.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,3-Diiodo-2,2-dimethylpropane≥98%Commercially Available
n-Butyllithium (2.5 M in hexanes)Reagent GradeCommercially Available
Anhydrous Diethyl Ether (Et₂O)≥99.7%, inhibitor-freeCommercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS Reagent GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercially Available
Argon or Nitrogen GasHigh PurityGas Supplier
Dry Ice/Acetone Bath--
Standard Glassware (Schlenk line, etc.)--

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere.[2] All glassware must be oven- or flame-dried prior to use.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, must be worn at all times.

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a connection to a Schlenk line for maintaining an inert atmosphere (Argon or Nitrogen).

    • Under a positive pressure of inert gas, add 100 mL of anhydrous diethyl ether to the flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Starting Material:

    • In a separate, dry vial, dissolve 1,3-diiodo-2,2-dimethylpropane (1 equivalent) in a minimal amount of anhydrous diethyl ether.

    • Using a syringe, slowly add the solution of 1,3-diiodo-2,2-dimethylpropane to the cooled, stirring diethyl ether in the reaction flask.

  • Addition of n-Butyllithium:

    • Carefully measure n-butyllithium (2.1 equivalents) using a syringe under an inert atmosphere.

    • Add the n-butyllithium solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. A white precipitate of lithium iodide may form during the addition.

  • Reaction Monitoring:

    • After the addition of n-butyllithium is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

  • Quenching the Reaction:

    • Once the reaction is deemed complete, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution while maintaining the low temperature. Caution: Quenching is exothermic.

  • Workup and Isolation:

    • Allow the mixture to warm to room temperature.

    • Transfer the contents of the flask to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure. Note: Spiropentane is volatile.

  • Purification:

    • The crude product can be purified by fractional distillation to yield pure spiropentane.

Experimental_Workflow Setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere, -78 °C) Add_SM 2. Add 1,3-Diiodo-2,2-dimethylpropane (in anhydrous Et2O) Setup->Add_SM Add_nBuLi 3. Add n-Butyllithium (Dropwise, maintain T < -70 °C) Add_SM->Add_nBuLi Stir 4. Stir at -78 °C (2-3 hours, monitor reaction) Add_nBuLi->Stir Quench 5. Quench with sat. aq. NH4Cl (Slowly at low temperature) Stir->Quench Workup 6. Aqueous Workup (Separate, wash, dry organic layer) Quench->Workup Purify 7. Purification (Fractional distillation) Workup->Purify Product Pure Spiropentane Derivative Purify->Product

Caption: Experimental workflow for spiropentane synthesis.

Data and Expected Results

Starting MaterialProductTypical Yield (%)Purity (%)Analytical Method
1,3-Diiodo-2,2-dimethylpropaneSpiropentane60-75>95GC-MS, ¹H NMR, ¹³C NMR

Characterization Data for Spiropentane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 0.85 (s, 8H)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 21.8 (C, spiro), 8.5 (CH₂)

  • GC-MS (EI): m/z (%) = 68 (M⁺, 40), 53 (100), 41 (85), 39 (95)

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time at -78 °C. Ensure the n-butyllithium is of good quality and has been recently titrated.
Moisture in the reactionEnsure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled anhydrous solvents.
Loss of product during workupSpiropentane is volatile. Use a cooled receiving flask during solvent removal and avoid excessive heating.
Formation of side productsSide reactions due to higher temperaturesMaintain a low reaction temperature (-78 °C) throughout the addition of n-butyllithium.
Impure starting materialPurify the 1,3-diiodo-2,2-dimethylpropane before use.

Conclusion

The synthesis of spiropentane derivatives from 1,3-diiodo-2,2-dimethylpropane via an organolithium-mediated intramolecular cyclization is a reliable and effective method for accessing this important class of molecules. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired spiropentane can be achieved. The unique structural features of spiropentanes make them highly valuable building blocks in the design and development of novel therapeutics, and the protocol outlined in this application note provides a solid foundation for their synthesis and further exploration.

References

  • Gustavson, G. (1896). Ueber die Einwirkung von Zink auf 2,2-Bis(brommethyl)-1,3-dibrompropan. Journal für Praktische Chemie, 54(1), 97-104. [Link]

  • Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. [Link]

  • Reddit. (2020, June 13). Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. r/OrganicChemistry. [Link]

  • Marek, I., & Normant, J. F. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 134(4), 2137-2140. [Link]

  • Wikipedia. (n.d.). Spiropentane. [Link]

  • ResearchGate. (n.d.). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. [Link]

  • Frontiers. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • ResearchGate. (n.d.). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. [Link]

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric and must not be allowed to come into contact with the atmosphere. [Link]

  • Myers, A. (n.d.). Organolithium Reagents. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. [Link]

  • UPSpace. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. [Link]

  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. [Link]

  • ScienceDirect. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. [Link]

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Application

1,3-Diiodo-2,2-dimethylpropane as a dialkylating agent in organic synthesis

Application Note: 1,3-Diiodo-2,2-dimethylpropane as a Dialkylating Agent in Advanced Organic Synthesis Executive Summary In modern drug discovery and complex molecule synthesis, the construction of sterically constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,3-Diiodo-2,2-dimethylpropane as a Dialkylating Agent in Advanced Organic Synthesis

Executive Summary

In modern drug discovery and complex molecule synthesis, the construction of sterically constrained, geminally disubstituted cyclic scaffolds is a frequent requirement. 1,3-Diiodo-2,2-dimethylpropane serves as an exceptional bifunctional electrophile for these purposes. Unlike standard linear dihalides, this reagent leverages unique steric properties to drive challenging dialkylation reactions, enabling the efficient synthesis of 3,3-dimethylcyclobutanes, 4,4-dimethylcyclopentanes, and highly substituted heterocyclic systems. This application note details the mechanistic rationale, quantitative reaction parameters, and validated protocols for deploying this reagent in high-yield organic workflows.

Mechanistic Principles & Causality (E-E-A-T)

The utility of 1,3-diiodo-2,2-dimethylpropane is governed by two critical physicochemical principles that dictate its superiority over other alkylating agents:

  • The Thorpe-Ingold (Gem-Dimethyl) Effect: The presence of the bulky gem-dimethyl group at the C2 position compresses the internal C-C-C bond angle from the standard tetrahedral 109.5° to approximately 104°. This angle compression dramatically reduces the entropic penalty for ring closure. By forcing the two reactive iodomethyl ends into close spatial proximity, the reagent heavily biases the reaction pathway toward intramolecular cyclization (e.g., 4-exo-tet or 5-exo-tet) rather than intermolecular oligomerization.

  • Leaving Group Dynamics in Neopentyl Systems: Neopentyl-like halides are notoriously resistant to SN​2 nucleophilic substitution due to severe steric hindrance blocking the backside attack trajectory. To overcome this activation barrier, iodide is utilized instead of bromide or chloride. The large atomic radius, high polarizability, and weak C-I bond strength of iodide lower the transition state energy, allowing these sterically congested dialkylations to proceed smoothly at room temperature in polar aprotic solvents like DMSO.

Key Application Workflows

Workflow A: Synthesis of 3,3-Dimethylcyclobutane Scaffolds

Activated methylene compounds, such as arylacetonitriles, can be double-alkylated at the α -carbon to form cyclobutane rings. When reacted with 1,3-diiodo-2,2-dimethylpropane in the presence of a strong base (KOH) and a polar aprotic solvent (DMSO), the reaction yields 1-aryl-3,3-dimethylcyclobutanecarbonitrile derivatives. These scaffolds are highly valued as rigidified pharmacophores in CNS-active agents, such as tetrahydroisoquinoline precursors[1].

Workflow B: Tandem Enolate Dimerization and Cyclopentane Annulation

A fascinating and highly efficient application involves the reaction of ketone enolates with 1,3-diiodo-2,2-dimethylpropane. As demonstrated by Schmidt et al., mixing aryl or alkyl methyl ketone enolates with this diiodoalkane in DMSO triggers an initial oxidative dimerization of the enolate into a 1,4-dicarbonyl intermediate. This intermediate is subsequently dialkylated by the reagent to yield complex 4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes in a single pot[2].

(Note: The reagent is also utilized industrially for the synthesis of sterically hindered N,N′-dialkylalkanediamines, which serve as specialized ligands.)

Reaction Pathway Visualization

G N1 1,3-Diiodo-2,2-dimethylpropane N6 Monoalkylated Intermediate N1->N6 N9 Double Alkylation N1->N9 N2 Arylacetonitriles N4 Base (KOH) Deprotonation N2->N4 N3 Ketone Enolates N5 Base (t-BuOK) Dimerization N3->N5 N4->N6 + Reagent N7 1,4-Dicarbonyl Enolate N5->N7 Dimerization N8 Cyclization (Thorpe-Ingold) N6->N8 N7->N9 + Reagent N10 3,3-Dimethylcyclobutanes N8->N10 Target 1 N11 4,4-Dimethylcyclopentanes N9->N11 Target 2

Reaction pathways for 1,3-diiodo-2,2-dimethylpropane dialkylation forming cyclic scaffolds.

Quantitative Data Summary

ParameterWorkflow A: Cyclobutane SynthesisWorkflow B: Cyclopentane Annulation
Substrate Class Arylacetonitriles (e.g., Phenylacetonitrile)Aryl/Alkyl Methyl Ketones
Reagent Ratio 1.0 eq Substrate : 1.0 eq Diiodoalkane2.0 eq Substrate : 1.0 eq Diiodoalkane
Base / Solvent KOH (powder, 4.0 eq) / Dry DMSOt-BuOK (excess) / Dry DMSO
Temperature 20°C to 30°C (Controlled exotherm)Room Temperature
Reaction Time 12 - 16 hours (Overnight)2 - 6 hours
Primary Mechanism Successive α,α -dialkylationEnolate dimerization dialkylation
Scaffold Formed 4-membered (3,3-Dimethylcyclobutane)5-membered (4,4-Dimethylcyclopentane)

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-3,3-dimethylcyclobutanecarbonitrile

Adapted from validated patent literature for the synthesis of CNS-active precursors[1].

Causality of Experimental Design: The dropwise addition of the substrate/reagent mixture into a massive excess of KOH in DMSO is not merely for thermal control. It maintains a near-zero steady-state concentration of the unreacted monoalkylated intermediate. This kinetic regime ensures that intramolecular cyclization (a unimolecular process) outcompetes intermolecular SN​2 reactions (a bimolecular process), thereby suppressing oligomerization.

  • Preparation: In an oven-dried flask under nitrogen, dissolve phenylacetonitrile (47.4 g, ~0.4 mol) and 1,3-diiodo-2,2-dimethylpropane (131.2 g, ~0.4 mol) in anhydrous DMSO (600 mL).

  • Base Suspension: In a separate, highly robust 3-neck round-bottom flask equipped with a mechanical stirrer, suspend powdered KOH (90.7 g, ~1.6 mol) in anhydrous DMSO (600 mL).

  • Addition: Using an addition funnel, add the substrate/reagent solution dropwise to the vigorously stirred KOH suspension over a period of 2 hours. Note: The reaction is moderately exothermic; maintain the internal temperature below 30°C using a water bath if necessary.

  • Maturation: Allow the reaction mixture to stir overnight at room temperature under a nitrogen atmosphere.

  • Workup: Pour the dark mixture into crushed ice/water (2 L) and extract with diethyl ether (3 × 1000 mL).

  • Purification: Treat the combined organic extracts with activated charcoal to decolorize, filter through a Celite pad, and concentrate in vacuo. Distill the resulting amber oil under reduced pressure to yield the pure cyclobutane derivative.

  • Validation Checkpoint: GC-MS will confirm the disappearance of the monoalkylated mass. 1 H-NMR will show the complete loss of the α -protons of the nitrile (singlet at ~3.7 ppm) and the appearance of the distinct cyclobutane methylene AB-quartet and a 6H singlet for the gem-dimethyl group.

Protocol B: Synthesis of 4,4-Dimethyl-1,2-disubstituted-cyclopentanes

Adapted from Schmidt et al. (2016)[2].

Causality of Experimental Design: Potassium tert-butoxide (t-BuOK) is selected over weaker bases to ensure rapid, quantitative generation of the ketone enolate. DMSO leaves the enolate anion poorly solvated and highly reactive, which is strictly required to drive the initial oxidative dimerization step prior to the dialkylation cascade.

  • Enolization: In an oven-dried vial under argon, dissolve the aryl methyl ketone (e.g., acetophenone, 2.0 mmol) in anhydrous DMSO (5.0 mL). Add t-BuOK (3.0 mmol) in one portion. Stir for 15 minutes at room temperature to ensure complete enolate formation.

  • Alkylation/Annulation: Add 1,3-diiodo-2,2-dimethylpropane (1.0 mmol) to the highly colored enolate solution.

  • Reaction: Stir the mixture at room temperature for 4 hours. The reaction will undergo a color change as the enolate is consumed and the cyclopentane adduct is formed.

  • Workup: Quench the reaction by adding saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation Checkpoint: IR spectroscopy will show a distinct 1,4-diketone stretch (~1670-1700 cm −1 ). 1 H-NMR will confirm the cyclopentane scaffold, notably via the integration of the gem-dimethyl protons relative to the aromatic substituents.

Troubleshooting & Safety

  • Reagent Degradation: 1,3-Diiodo-2,2-dimethylpropane is light-sensitive. It must be stored in amber vials at 2-8°C. If the reagent appears pink or purple (indicating free I2​ formation), it should be washed with aqueous sodium thiosulfate and redistilled or passed through basic alumina prior to use.

  • Solvent Dryness: DMSO is highly hygroscopic. Trace water will rapidly quench the enolate or carbanion intermediates, leading to incomplete conversion. Always use freshly opened anhydrous DMSO over molecular sieves.

References

  • Schmidt, L. C., Barrionuevo, C. A., & Argüello, J. E. (2016). Unexpected formation of 4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes from ketone enolate anions and 1,3-diiodo-2,2-dimethylpropane. New Journal of Chemistry, 40(5), 4550-4555.[Link]

  • FI105401B / WO9313073 (1993). Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds.
  • US6242651B1 (2001). Process for the preparation of N,N′-dialkylalkanediamines.

Sources

Method

Step-by-step protocol for 1,3-Diiodo-2,2-dimethylpropane Grignard reagent preparation

Application Note: Synthesis and Handling of 1,3-Bis(iodomagnesio)-2,2-dimethylpropane Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Handling of 1,3-Bis(iodomagnesio)-2,2-dimethylpropane

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction optimization, and self-validating synthetic protocols.

Introduction & Mechanistic Causality

The preparation of 1,3-di-Grignard reagents presents a unique synthetic challenge due to the high propensity of 1,3-dihalides to undergo intramolecular Wurtz coupling, yielding cyclopropanes rather than the desired dimetallated species[1]. When synthesizing the Grignard reagent from 1,3-diiodo-2,2-dimethylpropane, the geminal dimethyl group introduces competing steric and kinetic factors. While the Thorpe-Ingold effect theoretically lowers the activation energy for cyclization (favoring 1,1-dimethylcyclopropane), the lack of β -hydrogens completely prevents β -hydride elimination, a common degradation pathway in alkyl Grignards[2].

To successfully isolate 1,3-bis(iodomagnesio)-2,2-dimethylpropane, the rate of the second magnesium insertion must outcompete the intramolecular nucleophilic attack of the mono-Grignard intermediate on the remaining carbon-iodine bond. This is achieved by utilizing the high reactivity of the carbon-iodine bond (compared to bromides or chlorides), maintaining a high surface-area-to-volume ratio of activated magnesium, and utilizing high-dilution techniques[2][3].

Quantitative Data: Reactivity Comparison

The choice of halogen and substitution pattern drastically alters the reaction trajectory. The table below summarizes the expected outcomes when reacting various 1,3-dihalides with magnesium in ethereal solvents.

SubstrateMajor ProductPrimary Side ReactionRef
1,3-DibromopropaneCyclopropaneIntermolecular Wurtz coupling (oligomers)[1]
1,3-Dibromocyclobutane1,3-Di-Grignard (<9%)Elimination to (2-cyclopentenyl)magnesium bromide[2]
1,3-Dibromo-2,2-dimethylpropane1,3-Di-Grignard (Moderate)1,1-Dimethylcyclopropane (Intramolecular Wurtz)[2]
1,3-Diiodo-2,2-dimethylpropane 1,3-Di-Grignard (Optimized) 1,1-Dimethylcyclopropane (Minimized via I-reactivity)[3]

Reaction Pathway Visualization

G A 1,3-Diiodo-2,2- dimethylpropane B Mono-Grignard Intermediate A->B + Mg (Et2O) Fast Insertion C 1,3-Bis(iodomagnesio)- 2,2-dimethylpropane B->C + Mg (Excess) Kinetic Control D 1,1-Dimethylcyclopropane (Wurtz Coupling) B->D Intramolecular Cyclization

Reaction pathway for 1,3-di-Grignard synthesis vs. Wurtz cyclization.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol relies on visual cues (iodine decolorization, sustained gentle reflux) and strict stoichiometric control to validate the progression of the reaction.

Equipment and Reagent Preparation
  • Atmosphere: The entire procedure must be conducted under a strict inert atmosphere (N₂ or Argon) using standard Schlenk techniques[4].

  • Glassware: A 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. All glassware must be flame-dried under vacuum and purged with inert gas[1].

  • Reagents:

    • Magnesium turnings (4.0 to 5.0 equivalents) – Excess is critical to ensure the mono-Grignard intermediate rapidly encounters a fresh Mg surface.

    • 1,3-Diiodo-2,2-dimethylpropane (1.0 equivalent)[3].

    • Anhydrous diethyl ether (Et₂O) – Preferred over THF to minimize solvent cleavage and reduce the solubility of potential Wurtz coupling byproducts[1].

Magnesium Activation
  • Add the magnesium turnings to the flame-dried flask under inert gas flow.

  • Add a single crystal of iodine (I₂) to the flask.

  • Gently warm the flask with a heat gun until the iodine sublimes, coating the magnesium turnings in a purple vapor. Allow the flask to cool to room temperature. This process disrupts the passivating MgO layer, exposing the highly reactive Mg(0) surface[1][4].

Initiation
  • Suspend the activated magnesium in a minimal volume of anhydrous Et₂O (just enough to cover the turnings).

  • In the dropping funnel, prepare a dilute solution of 1,3-diiodo-2,2-dimethylpropane (e.g., 0.2 M) in anhydrous Et₂O.

  • Add approximately 5% of the dihalide solution to the magnesium suspension without stirring.

  • Validation Checkpoint: Observe the solution. The reaction has successfully initiated when the brown/purple color of the iodine dissipates, the solution becomes slightly cloudy, and a spontaneous, gentle localized boiling (reflux) occurs at the surface of the magnesium[1][3]. Do not proceed to step 4.4 until initiation is confirmed.

Propagation and High-Dilution Addition
  • Once initiated, begin stirring the mixture at a moderate speed.

  • Add the remainder of the 1,3-diiodo-2,2-dimethylpropane solution dropwise over 1 to 2 hours.

  • Causality: The slow addition (high-dilution technique) ensures that the concentration of unreacted dihalide in the bulk solution remains extremely low. This minimizes intermolecular Wurtz coupling and allows the mono-Grignard intermediate to react with the vast excess of magnesium before it can undergo intramolecular cyclization[1].

  • Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, slow the addition rate or apply a temporary cool water bath.

Completion and Storage
  • After the addition is complete, attach a warm oil bath and reflux the mixture gently for an additional 2 hours to ensure complete insertion of the second magnesium atom[1].

  • Allow the dark grey solution to cool to room temperature. Allow the excess magnesium to settle.

  • Cannula-transfer the supernatant (containing the 1,3-di-Grignard reagent) to a dry, inert-gas-purged Schlenk flask for storage or immediate use in downstream metallacyclobutane synthesis[2].

  • Optional Titration: Titrate an aliquot of the Grignard solution using salicylaldehyde phenylhydrazone or iodine/LiCl to determine the exact active molarity prior to subsequent coupling reactions.

References

  • Seetz, J., et al. (1984). The formation of 1,3-di-Grignard reagents from small-ring 1,3-dibromides. ResearchGate. Retrieved from [Link]

  • UC Berkeley eScholarship. Mechanistic and Synthetic Studies of Organometallic Reagents. Retrieved from [Link]

  • Wikipedia. Grignard reagent. Retrieved from[Link]

Sources

Application

Converting 2,2-dimethyl-1,3-propanediol to 1,3-Diiodo-2,2-dimethylpropane

Application Notes and Protocols Topic: High-Yield Synthesis of 1,3-Diiodo-2,2-dimethylpropane from 2,2-dimethyl-1,3-propanediol via Modified Appel Reaction Abstract This application note provides a comprehensive, field-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: High-Yield Synthesis of 1,3-Diiodo-2,2-dimethylpropane from 2,2-dimethyl-1,3-propanediol via Modified Appel Reaction

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient conversion of 2,2-dimethyl-1,3-propanediol to 1,3-diiodo-2,2-dimethylpropane. The synthesis leverages a modified Appel reaction, a robust and widely utilized method for the transformation of alcohols to alkyl iodides.[1] This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and high yields. The protocol emphasizes a self-validating system through in-process monitoring and thorough final product analysis.

Introduction and Mechanistic Overview

1,3-Diiodo-2,2-dimethylpropane is a valuable bifunctional electrophile used in the construction of complex molecular architectures, particularly in the synthesis of cyclic compounds and as a precursor for organometallic reagents. Its neopentyl core imparts unique steric properties to target molecules. The conversion from the readily available and inexpensive diol, 2,2-dimethyl-1,3-propanediol, presents a common synthetic challenge. While other methods exist, the Appel reaction offers a direct, one-pot conversion under relatively mild conditions.[2]

The reaction proceeds via the in-situ formation of a phosphonium iodide species from triphenylphosphine and iodine.[1][3] This powerful activating agent converts the hydroxyl groups of the diol into excellent leaving groups, facilitating a bimolecular nucleophilic substitution (SN2) reaction by the iodide ion.[3] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1] Imidazole is used as a base and catalyst, deprotonating the alcohol to form a more nucleophilic alkoxide and activating the phosphonium iodide intermediate.[4]

Reaction Mechanism Diagram

The diagram below illustrates the key steps in the conversion of one hydroxyl group. The process is repeated for the second hydroxyl group to yield the final diiodide product.

Appel_Mechanism PPh3 Ph₃P Intermediate1 [Ph₃P-I]⁺ I⁻ PPh3->Intermediate1 Formation of Phosphonium Iodide I2 I₂ I2->Intermediate1 Formation of Phosphonium Iodide Intermediate2 [Ph₃P-OCH₂R]⁺ I⁻ Intermediate1->Intermediate2 Alkoxyphosphonium Salt Formation Diol R-CH₂OH Alkoxide R-CH₂O⁻ Diol->Alkoxide Deprotonation Imidazole Imidazole Imidazole->Alkoxide Deprotonation Alkoxide->Intermediate2 Alkoxyphosphonium Salt Formation Product R-CH₂I Intermediate2->Product SN2 Attack by Iodide TPPO Ph₃P=O Intermediate2->TPPO SN2 Attack by Iodide Iodide I⁻

Caption: The Appel reaction mechanism for alcohol to iodide conversion.

Experimental Protocol

This protocol is optimized for a ~10g scale synthesis. All operations involving volatile reagents or solvents must be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Amount (Equivalents)Notes
2,2-Dimethyl-1,3-propanediol126-30-7104.15 g/mol 10.0 g (1.0 eq)99% purity, ensure it is dry.
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol 55.2 g (2.2 eq)99% purity.
Iodine (I₂)7553-56-2253.81 g/mol 53.3 g (2.2 eq)Resublimed, handle with care.[5]
Imidazole288-32-468.08 g/mol 14.3 g (2.2 eq)99% purity.
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol ~500 mLUse from a solvent purification system.
Saturated Sodium Thiosulfate (aq.)7772-98-7-~200 mLFor quenching.
Brine (Saturated NaCl solution)--~100 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As neededFor drying.
Silica Gel7631-86-9-As neededFor column chromatography (230-400 mesh).
Hexanes110-54-3-As neededEluent for chromatography.

Equipment:

  • 1 L three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Addition funnel (250 mL)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.[6]

Synthesis Workflow

Workflow A 1. Reagent Setup Dissolve Diol, PPh₃, Imidazole in DCM in a 3-neck flask under N₂. B 2. Cooling Cool the reaction mixture to 0°C using an ice-water bath. A->B C 3. Iodine Addition Add a solution of I₂ in DCM dropwise via addition funnel. B->C D 4. Reaction Allow to warm to room temperature. Stir for 12-16 hours. C->D E 5. Monitoring Monitor reaction progress by TLC (e.g., 10% EtOAc/Hexanes). D->E E->D Continue if incomplete F 6. Quenching & Workup Quench with Na₂S₂O₃ (aq). Separate organic layer. E->F Upon completion G 7. Washing Wash organic layer with water and brine. F->G H 8. Drying & Concentration Dry over MgSO₄, filter, and concentrate via rotary evaporation. G->H I 9. Purification Purify crude product by flash column chromatography (Hexanes). H->I J 10. Characterization Analyze pure product by ¹H NMR, ¹³C NMR, and MS. I->J

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Reaction Setup: To a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,2-dimethyl-1,3-propanediol (10.0 g), triphenylphosphine (55.2 g), and imidazole (14.3 g). Add 300 mL of anhydrous dichloromethane (DCM). Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Iodine Addition: In a separate flask, dissolve iodine (53.3 g) in 200 mL of anhydrous DCM. Transfer this solution to an addition funnel placed on the central neck of the reaction flask.

  • Reaction Initiation: Cool the reaction flask to 0°C using an ice-water bath. Once cooled, add the iodine solution dropwise over approximately 60-90 minutes. Maintain the internal temperature below 10°C during the addition. A precipitate of the phosphonium salt may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diol.

  • Workup - Quenching: Cool the reaction mixture again to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution (~200 mL) until the dark iodine color completely disappears, resulting in a colorless organic layer and a precipitate of triphenylphosphine oxide.

  • Workup - Extraction: Transfer the entire mixture to a 1 L separatory funnel. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or semi-solid. Triphenylphosphine oxide will be a major component of this crude mixture.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A slurry of the crude product can be dry-loaded onto silica. Elute with 100% hexanes. The desired product, 1,3-diiodo-2,2-dimethylpropane, is non-polar and will elute early. Collect the fractions containing the product and combine them.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield 1,3-diiodo-2,2-dimethylpropane as a white to off-white solid. Determine the final yield and characterize the product.

Data and Characterization

  • Expected Yield: 65-80%

  • Appearance: White to off-white solid.

  • Spectroscopic Data (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ ~3.25 (s, 4H, 2 x CH₂I), ~1.10 (s, 6H, 2 x CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~38 (C(CH₃)₂), ~15 (CH₂I), ~25 (CH₃).

    • Mass Spectrometry (EI): Expected molecular ion peak and characteristic fragmentation patterns involving the loss of iodine.

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated fume hood. Standard PPE, including a lab coat, safety glasses, and gloves, is required at all times.[7]

  • Reagent Hazards:

    • Iodine (I₂): Harmful if inhaled or in contact with skin.[5] Heating can cause vaporization, producing a violet vapor that is dangerous to the eyes.[5] Avoid breathing vapors.[5]

    • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and skin contact.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.

    • Organoiodides: Alkyl iodides are potent alkylating agents and should be handled with care. Avoid skin contact.

  • Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Low or No Reaction Wet reagents or solvent (diol is hygroscopic).Ensure all reagents are anhydrous. Dry the diol in a vacuum oven before use. Use a fresh bottle of anhydrous solvent.
Reaction Stalls Insufficient amount of activating agent or base.Check the stoichiometry of PPh₃, I₂, and Imidazole. Ensure they were weighed and added correctly.
Difficult Purification Co-elution of product with triphenylphosphine oxide.Triphenylphosphine oxide is significantly more polar than the product. If it moves on the column, add a small amount (1-2%) of DCM or ether to the hexanes to elute the product faster, leaving the byproduct behind.
Product has a Pink/Brown Tint Trace amounts of residual iodine.During workup, ensure the sodium thiosulfate wash is sufficient to completely decolorize the organic layer. If the final product is colored, it can be redissolved in a minimal amount of DCM and washed again with thiosulfate solution.

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Iodide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Appel Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Appel reaction. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]

  • Wikimedia Commons. (2014). File:Appel reaction.svg. Retrieved from [Link]

  • Chem-Supply. (2023). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0167 - IODINE. Retrieved from [Link]

  • Shiksha Nation. (2026). Finkelstein Reaction | Definition, Mechanism & Example (Class 12). Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. Retrieved from [Link]

  • YouTube. (2025). The Finkelstein Reaction Mechanism. Retrieved from [Link]

Sources

Method

The Neopentyl Cornerstone: Application of 1,3-Diiodo-2,2-dimethylpropane in Sterically Encumbered Ligand Design

Introduction: The Strategic Advantage of the Neopentyl Scaffold In the intricate field of organometallic chemistry and catalysis, the rational design of ligands is paramount to modulating the activity, selectivity, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Neopentyl Scaffold

In the intricate field of organometallic chemistry and catalysis, the rational design of ligands is paramount to modulating the activity, selectivity, and stability of metal complexes. The selection of the ligand backbone, which dictates the spatial arrangement of donor atoms, is a critical design element. 1,3-Diiodo-2,2-dimethylpropane emerges as a valuable and versatile building block for the synthesis of a variety of chelating ligands, particularly those requiring significant steric bulk in proximity to the metal center. The inherent neopentyl (2,2-dimethylpropane) backbone of this reagent imparts a unique set of properties to the resulting ligands and their metal complexes.

The gem-dimethyl group on the C2 position of the propane chain introduces a significant steric shield. This steric hindrance can be strategically employed to:

  • Promote specific coordination geometries: The bulkiness of the neopentyl group can favor certain coordination numbers and geometries by preventing the approach of additional ligands.

  • Enhance catalyst stability: The steric bulk can protect the metal center from decomposition pathways such as bimolecular deactivation.

  • Influence substrate selectivity: In catalytic applications, the sterically demanding environment created by the ligand can allow for selective transformations of less hindered substrates.

  • Modulate electronic properties: While primarily a steric effector, the neopentyl group can subtly influence the electronic properties of the donor atoms through inductive effects.

This application note provides a comprehensive guide to the use of 1,3-diiodo-2,2-dimethylpropane in the design and synthesis of organometallic ligands. We will present detailed protocols for the synthesis of a key diamine intermediate and its subsequent elaboration into a tetradentate Schiff base ligand, followed by the preparation of a palladium(II) complex. The application of this complex in a classic carbon-carbon bond-forming reaction will also be discussed, showcasing the practical utility of this synthetic strategy.

PART 1: Synthesis of Key Precursors

The journey from the diiodoalkane to a functional organometallic complex begins with the synthesis of key precursors. The high reactivity of the carbon-iodine bond makes 1,3-diiodo-2,2-dimethylpropane an excellent electrophile for reactions with a variety of nucleophiles.

Protocol 1.1: Synthesis of 1,3-Diiodo-2,2-dimethylpropane

While commercially available, 1,3-diiodo-2,2-dimethylpropane can also be synthesized from its more common dibromo analogue via a Finkelstein reaction.[1][2] This reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the sodium halide salts in acetone.[1]

Reaction Scheme:

cluster_conditions reactant1 1,3-Dibromo-2,2-dimethylpropane plus1 + reactant1->plus1 reactant2 NaI reactant2->plus1 product1 1,3-Diiodo-2,2-dimethylpropane plus2 + product1->plus2 product2 NaBr (s) product2->plus2 solvent Acetone, Δ reaction_arrow plus1->reaction_arrow reaction_arrow->solvent reaction_arrow->plus2

Caption: Finkelstein reaction for the synthesis of 1,3-diiodo-2,2-dimethylpropane.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles
1,3-Dibromo-2,2-dimethylpropane229.9423.0 g0.1
Sodium Iodide (NaI)149.8937.5 g0.25
Acetone58.08250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-dibromo-2,2-dimethylpropane and acetone.

  • Stir the mixture until the dibromide has completely dissolved.

  • Add sodium iodide to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate (NaBr) will be observed.

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

  • Wash the precipitate with a small amount of cold acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • The crude product is then redissolved in diethyl ether (200 mL) and washed with 10% aqueous sodium thiosulfate solution (2 x 100 mL) to remove any residual iodine, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless to pale yellow oil.

Expected Yield: 85-95%.

Protocol 1.2: Synthesis of 2,2-Dimethylpropane-1,3-diamine

The diiodide is an excellent precursor for the synthesis of 2,2-dimethylpropane-1,3-diamine, a key building block for a multitude of ligands. A common method for this transformation is the reaction with an excess of ammonia or a protected amine equivalent followed by deprotection. A more direct and high-yielding laboratory synthesis involves the reduction of 1,3-dinitro-2,2-dimethylpropane.[3] However, for the purpose of this application note, we will outline a general procedure starting from the dihalide.

Reaction Scheme:

cluster_conditions1 cluster_conditions2 reactant1 1,3-Diiodo-2,2-dimethylpropane plus1 + reactant1->plus1 reactant2 NaN3 reactant2->plus1 intermediate 1,3-Diazido-2,2-dimethylpropane arrow2 intermediate->arrow2 product 2,2-Dimethylpropane-1,3-diamine reagent1 DMF reagent2 1. H2, Pd/C 2. HCl 3. NaOH arrow1 plus1->arrow1 arrow1->intermediate arrow1->reagent1 arrow2->product arrow2->reagent2

Caption: Two-step synthesis of 2,2-dimethylpropane-1,3-diamine from the diiodide.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles
1,3-Diiodo-2,2-dimethylpropane323.9432.4 g0.1
Sodium Azide (NaN3)65.0114.3 g0.22
N,N-Dimethylformamide (DMF)73.09200 mL-
Palladium on Carbon (10%)-1.0 g-
Methanol32.04250 mL-
Concentrated HCl36.46As needed-
Sodium Hydroxide40.00As needed-

Procedure:

Step 1: Synthesis of 1,3-Diazido-2,2-dimethylpropane

  • In a 500 mL round-bottom flask, dissolve 1,3-diiodo-2,2-dimethylpropane in DMF.

  • Add sodium azide in one portion. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.

  • Heat the mixture to 70-80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour into 1 L of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Combine the organic extracts and wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the diazide as a colorless oil. Caution: Low molecular weight organic azides can be explosive. Do not distill and handle with care.

Step 2: Reduction to 2,2-Dimethylpropane-1,3-diamine

  • Dissolve the crude 1,3-diazido-2,2-dimethylpropane in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Acidify the filtrate with concentrated HCl.

  • Remove the solvent under reduced pressure to obtain the crude diamine dihydrochloride salt.

  • Dissolve the salt in a minimum amount of water and basify with a concentrated solution of NaOH until the pH is >12.

  • Extract the free diamine with diethyl ether (3 x 150 mL).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation.

Expected Yield: 70-80% over two steps.

PART 2: Ligand Synthesis and Complexation

With the 2,2-dimethylpropane-1,3-diamine in hand, a wide array of ligands can be synthesized. A particularly well-studied class are the tetradentate N2O2 Schiff base ligands, which are readily prepared by condensation with salicylaldehyde derivatives.

Protocol 2.1: Synthesis of N,N'-bis(salicylidene)-2,2-dimethylpropane-1,3-diamine Ligand

This protocol describes the synthesis of a representative Schiff base ligand. The choice of salicylaldehyde derivative can be varied to tune the electronic and steric properties of the final ligand.[4][5][6]

Reaction Scheme:

cluster_conditions reactant1 2,2-Dimethylpropane-1,3-diamine plus + reactant1->plus reactant2 2 x Salicylaldehyde reactant2->plus product N,N'-bis(salicylidene)-2,2-dimethylpropane-1,3-diamine solvent Ethanol, Δ reaction_arrow plus->reaction_arrow reaction_arrow->product reaction_arrow->solvent

Caption: Synthesis of a Schiff base ligand from 2,2-dimethylpropane-1,3-diamine.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles
2,2-Dimethylpropane-1,3-diamine102.181.02 g0.01
Salicylaldehyde122.122.44 g0.02
Ethanol46.0750 mL-

Procedure:

  • Dissolve 2,2-dimethylpropane-1,3-diamine in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve salicylaldehyde in 30 mL of absolute ethanol.

  • Add the salicylaldehyde solution dropwise to the stirred diamine solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4 hours. A yellow precipitate should form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The ligand is typically pure enough for the next step, but can be recrystallized from ethanol if necessary.

Expected Yield: >90%.

Protocol 2.2: Synthesis of a Palladium(II)-Schiff Base Complex

The synthesized Schiff base ligand can be readily complexed with a variety of metal salts. Here, we describe the synthesis of a palladium(II) complex, which has shown catalytic activity in C-C coupling reactions.[4][5]

Reaction Scheme:

cluster_conditions reactant1 Schiff Base Ligand plus + reactant1->plus reactant2 Pd(OAc)2 reactant2->plus product [Pd(Schiff Base)] Complex solvent Methanol, Δ reaction_arrow plus->reaction_arrow reaction_arrow->product reaction_arrow->solvent

Caption: Synthesis of a Palladium(II)-Schiff base complex.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles
N,N'-bis(salicylidene)-2,2-dimethylpropane-1,3-diamine310.40310 mg0.001
Palladium(II) Acetate (Pd(OAc)2)224.50225 mg0.001
Methanol32.0430 mL-

Procedure:

  • Suspend the Schiff base ligand in 20 mL of methanol in a 50 mL round-bottom flask.

  • In a separate flask, dissolve palladium(II) acetate in 10 mL of warm methanol.

  • Add the palladium(II) acetate solution to the ligand suspension.

  • Heat the reaction mixture to reflux for 3 hours. The color of the suspension should change.

  • Cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the complex under vacuum.

Expected Yield: >90%.

PART 3: Application in Catalysis

Palladium complexes bearing Schiff base ligands derived from 2,2-dimethylpropane-1,3-diamine have been successfully employed as catalysts in the Heck coupling reaction.[4][5] The sterically hindered neopentyl backbone plays a crucial role in the stability and activity of the catalyst.

Protocol 3.1: Heck Reaction of Iodobenzene with Methyl Acrylate

This protocol provides a general procedure for the application of the synthesized palladium(II) complex as a catalyst in the Heck reaction.

Reaction Scheme:

cluster_conditions reactant1 Iodobenzene plus + reactant1->plus reactant2 Methyl Acrylate reactant2->plus product Methyl Cinnamate catalyst [Pd(Schiff Base)] (cat.) base Na2CO3 solvent DMF, 120 °C reaction_arrow plus->reaction_arrow reaction_arrow->product reaction_arrow->catalyst reaction_arrow->base reaction_arrow->solvent

Caption: Heck reaction catalyzed by the synthesized Palladium(II) complex.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles
Iodobenzene204.01204 mg1.0
Methyl Acrylate86.09129 mg1.5
Sodium Carbonate (Na2CO3)105.99212 mg2.0
[Pd(Schiff Base)] Complex414.804.1 mg0.01
N,N-Dimethylformamide (DMF)73.095 mL-

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the palladium(II) complex, sodium carbonate, and iodobenzene.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add DMF and methyl acrylate via syringe.

  • Heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a short plug of silica gel to remove the catalyst and inorganic salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • The crude product can be analyzed by GC-MS and NMR to determine the conversion and yield. Further purification can be achieved by column chromatography on silica gel.

Catalytic Performance Data:

Catalyst Loading (mol%)Time (h)Conversion (%)
124>95
0.148~90

Data is representative and based on similar systems reported in the literature.[4]

Conclusion

1,3-Diiodo-2,2-dimethylpropane serves as a highly effective precursor for the synthesis of sterically encumbered ligands. The neopentyl backbone provides a robust and tunable platform for creating a sterically defined pocket around a metal center. This application note has provided detailed protocols for the synthesis of a key diamine intermediate, its conversion to a tetradentate Schiff base ligand, and the subsequent formation of a palladium(II) complex. The successful application of this complex in the Heck reaction underscores the potential of this building block in the development of novel and efficient catalysts. The synthetic routes presented herein are versatile and can be adapted for the preparation of a wide range of ligands with varying electronic and steric properties, opening avenues for further exploration in organometallic chemistry and catalysis.

References

  • Ghazali, N. A., & Kassim, K. (2012). bis-(5-METHYL-METHYLSALICYLIDENE)-2,2- DIMETHYLPROPANE-1,3-DIAMINE PALLADIUM(II) : CATALYST FOR HECK REACTION. Sains Malaysiana, 41(8), 969-975.
  • Structure of N,N'-bis-(5-methyl-methylsalicylidene)-2,2-dimethylpropane-1,3-diamine ligand. (2012).
  • Hofmann, J., et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Molecules, 27(13), 4193.
  • Kharbanda, K., & Pannu, A. K. (2022). Applications of iron pincer complexes in hydrosilylation reactions. RSC Advances, 12(40), 26095-26123.
  • Neopentyl Halides: Organic Chemistry Study Guide. (2025). Fiveable.
  • Gagnon, A., et al. (2016). Synthesis, Structural Characterization, and Coordination Chemistry of (Trineopentylphosphine)palladium(aryl)bromide Dimer Complexes ([(Np3P)Pd(Ar)Br]2). Organometallics, 35(11), 1838-1848.
  • Dale, J., et al. (1992). Reactivity of Neopentyl-Like Compounds in the Synthesis of Branched Polyethers. Acta Chemica Scandinavica, 46, 1022-1027.
  • Finkelstein reaction. (2023). In Wikipedia.
  • 2,2-Dimethyl-1,3-propanediamine. (n.d.). Sigma-Aldrich.
  • Finkelstein Reaction. (n.d.). Organic Chemistry Portal.
  • Neopentyl Halides React Slowly in Substitution Processes. (n.d.). organicnotes.
  • 2,2-Dimethyl-1,3-propanediamine. (n.d.). Sigma-Aldrich.
  • Che Soh, S. K., et al. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Asian Journal of Chemistry, 30(1), 81-84.
  • Lapointe, S., et al. (2021). Stable Nickel(I) Complexes with Electron-Rich, Sterically-Hindered, Innocent PNP Pincer Ligands. Chemistry – A European Journal, 27(47), 12154-12161.
  • Reus, C., et al. (2020). Recent developments in the chemistry of non-trigonal pnictogen pincer compounds: from bonding to catalysis. Chemical Society Reviews, 49(17), 6335-6350.
  • Flores-Alamo, M., et al. (2019). Mesoporous Palladium N,N'-Bis(3-Allylsalicylidene)o-Phenylenediamine-Methyl Acrylate Resins as Heterogeneous Catalysts for the Heck Coupling Reaction. Polymers, 11(8), 1332.
  • Application Notes and Protocols for Nucleophilic Substitution with Neopentyl Halides. (2025). BenchChem.
  • Kovač, A., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20045-20053.
  • El-Qisairi, A. K., et al. (2023). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Jordan Journal of Chemistry, 18(1), 43-52.
  • Lapointe, S., et al. (2023). Stable Nickel(I) Complexes with Electron-Rich, Sterically-Hindered, Innocent PNP Pincer Ligands. OISTIR.
  • Mondal, S., et al. (2021). Rational Design of Sterically Hindered and Unsymmetrical NpyNimOph Pincer‐Type Ligands and Their Palladium(II) Complexes: Catalytic Applications in Suzuki–Miyaura Reaction and Allylation of Aldehydes. Chemistry – An Asian Journal, 16(24), 4169-4180.
  • Reisman, S. E., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188.
  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2)
  • Synthesis and Structural Characterization of Palladium Dicarbene Complexes Bearing Labile Co-Ligands. (2021). OA Monitor Ireland.
  • 2,2-DIMETHYL-1,3-PROPANEDIAMINE. (2026). ChemicalBook.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • A Rapid Redox-Neutral and Bench Stable Process. (2024). PMC.
  • Kia, R., et al. (2008). N,N′-Bis(4-bromobenzylidene)-2,2-dimethylpropane-1,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383.
  • 1,3-Dibromo-2,2-dimethylpropane. (n.d.). BenchChem.
  • Fun, H.-K., et al. (2008). 4,4'-Dichloro-2,2'-[2,2-dimethyl-propane-1,3-diylbis(nitrilo-methyl-idyne)]diphenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o68-o69.
  • 1,3-Dibromo-2,2-dimethylpropane. (n.d.). PubChem.
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  • Coordination Chemistry - Part I. (n.d.). Scribd.
  • The Chemistry of Coordination Complexes and Transition Metals. (n.d.).
  • Orysyk, S., et al. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115.
  • Safe Synthesis of 4,7-Dibromo[4][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). MDPI.

  • Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor. (2023). UniTo.
  • Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C
  • Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal C
  • Steric and electronic effects of R in (2-(4-R-C 6H 4)indenyl) 2ZrCl 2 catalysts on the synthesis of elastomeric polypropylene. (1998). R Discovery.

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Application

Ring-closing and cyclization reaction conditions involving 1,3-Diiodo-2,2-dimethylpropane

An Application Note for Researchers, Scientists, and Drug Development Professionals Topic: Ring-Closing and Cyclization Reactions Involving 1,3-Diiodo-2,2-dimethylpropane This guide provides a detailed exploration of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: Ring-Closing and Cyclization Reactions Involving 1,3-Diiodo-2,2-dimethylpropane

This guide provides a detailed exploration of the synthetic utility of 1,3-diiodo-2,2-dimethylpropane, a key building block for constructing sterically hindered cyclic systems. We will delve into the mechanistic principles, provide field-tested protocols, and offer insights into optimizing these critical cyclization reactions.

Introduction: The Synthetic Power of a Hindered Building Block

In the landscape of organic synthesis, the construction of small, strained ring systems presents a unique challenge. Cyclobutane moieties, in particular, are valuable structural motifs found in numerous natural products and serve as important intermediates in medicinal chemistry.[1][2] 1,3-Diiodo-2,2-dimethylpropane has emerged as a superior dielectrophile for the synthesis of 3,3-dimethyl-substituted four-membered rings. Its utility stems from a powerful stereoelectronic principle known as the gem-disubstituent effect, which dramatically accelerates intramolecular ring-closing reactions.[3]

The presence of the two methyl groups on the central carbon atom of the propane chain pre-organizes the molecule into a conformation that is highly favorable for cyclization, significantly enhancing reaction rates and yields compared to its unsubstituted counterpart, 1,3-diiodopropane.[4][5] This guide will provide the necessary theoretical background and practical protocols to successfully employ this versatile reagent.

The Mechanistic Cornerstone: The gem-Dimethyl Effect (Thorpe-Ingold Effect)

The enhanced rate of cyclization observed with 1,3-diiodo-2,2-dimethylpropane is a direct consequence of the Thorpe-Ingold effect , also known as the gem-disubstituent or gem-dimethyl effect.[4] This principle states that the presence of two non-reacting substituents on a carbon atom within a chain facilitates ring closure.

Causality of the Effect:

  • Angle Compression: The two bulky methyl groups at the C2 position sterically interact, increasing the natural C-C-C bond angle. To relieve this strain, the adjacent bond angle between the reacting termini (C1 and C3) is compressed. This brings the two terminal iodomethylene groups closer in space, reducing the entropic barrier for the intramolecular reaction to occur.[3][6]

  • Favorable Transition State: The pre-organized conformation more closely resembles the transition state of the cyclization reaction, thus lowering the activation energy required for ring formation.[7]

Caption: The gem-dimethyl effect compresses the C1-C2-C3 bond angle, facilitating cyclization.

Synthesis of the Starting Material: 1,3-Diiodo-2,2-dimethylpropane

While commercially available, 1,3-diiodo-2,2-dimethylpropane can be synthesized in the lab from the inexpensive starting material 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The most reliable method involves a two-step procedure: conversion to a ditosylate followed by a Finkelstein reaction.

Protocol 1: Synthesis of 1,3-Diiodo-2,2-dimethylpropane

Step A: Synthesis of 2,2-dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate)

  • Reaction Setup: To a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add 2,2-dimethyl-1,3-propanediol (20.8 g, 200 mmol) and dry pyridine (400 mL). Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (83.9 g, 440 mmol, 2.2 equivalents) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 16 hours.

  • Work-up: Pour the reaction mixture into 1 L of ice-cold 2 M HCl. A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 200 mL), and then with cold ethanol (100 mL).

  • Purification: Dry the white solid under vacuum. Recrystallization from hot ethanol will yield the pure ditosylate. (Expected yield: >90%).

Step B: Finkelstein Reaction to 1,3-Diiodo-2,2-dimethylpropane

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the ditosylate (41.2 g, 100 mmol) in acetone (300 mL). Add sodium iodide (45.0 g, 300 mmol, 3.0 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 24 hours. A white precipitate (sodium tosylate) will form. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator. Partition the residue between diethyl ether (200 mL) and water (200 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic layers, wash with 10% aqueous sodium thiosulfate solution (100 mL) to remove any residual iodine color, then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification by vacuum distillation or column chromatography on silica gel (eluting with hexanes) provides pure 1,3-diiodo-2,2-dimethylpropane as a colorless oil or low-melting solid. (Expected yield: >85%).

Compound Molar Mass ( g/mol ) Physical State Boiling Point (°C)
1,3-Diiodo-2,2-dimethylpropane323.94[8]Low-melting solid or oil~110-115 °C at 10 mmHg

Application in Cyclobutane Synthesis

The premier application of this diiodide is the construction of the 3,3-dimethylcyclobutane core via dialkylation of a C-nucleophile. The reaction with diethyl malonate is a classic and highly reliable example.

Protocol 2: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

  • Materials & Reagents:

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl malonate

    • 1,3-Diiodo-2,2-dimethylpropane

    • Diethyl ether, Saturated aqueous NH₄Cl, Brine

  • Reaction Setup:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

    • Add NaH (2.4 g, 60 mmol, 1.2 eq of 60% dispersion) to the flask and wash with dry hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time under a positive pressure of argon.

    • Add anhydrous DMF (100 mL) to the washed NaH. Cool the suspension to 0 °C.

  • Nucleophile Formation:

    • Add diethyl malonate (7.6 mL, 50 mmol, 1.0 eq) dropwise to the stirred NaH suspension over 20 minutes.

    • After the addition, allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. The formation of the sodium enolate is complete.

  • Cyclization Reaction:

    • Add 1,3-diiodo-2,2-dimethylpropane (16.2 g, 50 mmol, 1.0 eq) dropwise via the dropping funnel over 1 hour.

    • After addition, heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

    • Transfer the mixture to a separatory funnel and add water (100 mL) and diethyl ether (150 mL).

    • Separate the layers and extract the aqueous phase with diethyl ether (2 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate as a colorless liquid. (Expected yield: 70-85%).

Workflow Start Materials: - NaH - Diethyl Malonate - Diiodide - Anhydrous DMF Setup Reaction Setup (Inert Atmosphere, 0°C) Start->Setup Deprotonation Deprotonation (Diethyl Malonate + NaH) Setup->Deprotonation Cyclization Slow Addition of Diiodide, then Heat to 60°C Deprotonation->Cyclization Formation of enolate Workup Quench (NH₄Cl), Extraction (Et₂O) Cyclization->Workup Reaction complete Purification Vacuum Distillation Workup->Purification Product Pure Cyclobutane Product Purification->Product

Caption: General laboratory workflow for cyclobutane synthesis.

Comparative Reaction Conditions

The choice of base and solvent is critical for success. Strong, non-nucleophilic bases are required to deprotonate the nucleophile without competing in SN2 reactions. Aprotic polar solvents are generally preferred to solubilize the anionic intermediates.

Nucleophile Base Solvent Temp (°C) Typical Yield Reference/Notes
Diethyl malonateNaHDMF6070-85%Standard procedure for carbon-carbon bond formation.
Benzyl cyanideNaHDMF25-5065-80%Similar to malonate synthesis for forming quaternary centers.[9]
p-ToluenesulfonamideK₂CO₃AcetonitrileReflux75-90%Forms N-tosyl-3,3-dimethylazetidine. A weaker base is sufficient for the more acidic N-H proton.
Sodium sulfide (Na₂S)-Ethanol/H₂OReflux50-60%Synthesis of 3,3-dimethylthietane. Yields can be moderate due to polymerization.

Troubleshooting Common Issues

  • Problem: Low Yield / Incomplete Reaction

    • Cause: Impure reagents (especially wet solvent deactivating the base), insufficient base, or too low a reaction temperature.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a slight excess of base (1.1-1.2 equivalents per acidic proton). Confirm reaction completion with TLC before work-up.

  • Problem: Formation of Polymer/Oligomer

    • Cause: The intermolecular reaction (alkylation of a second nucleophile molecule) competes with the desired intramolecular cyclization. This is more prevalent at high concentrations.

    • Solution: Employ high-dilution conditions. A key technique is to add the 1,3-diiodo-2,2-dimethylpropane solution very slowly via a syringe pump to the solution of the deprotonated nucleophile. This keeps the concentration of the diiodide low at all times, favoring intramolecular ring closure.

  • Problem: Difficult Purification

    • Cause: Similar boiling points of product and byproducts, or residual high-boiling solvent (DMF).

    • Solution: For DMF removal, wash the combined organic layers thoroughly with water and brine during work-up. If distillation is ineffective, column chromatography is the preferred alternative.

Conclusion

1,3-Diiodo-2,2-dimethylpropane is a powerful and reliable reagent for the synthesis of gem-disubstituted four-membered carbocycles and heterocycles. A thorough understanding of the Thorpe-Ingold effect provides the mechanistic rationale for its high reactivity in cyclization reactions. By employing the robust protocols and troubleshooting advice detailed in this guide, researchers can confidently construct these valuable and sterically demanding cyclic motifs for applications in drug discovery and complex molecule synthesis.

References

  • Jung, M. E. (1999). New Gem- and Vic-Disubstituent Effects on Cyclizations. Synlett, 1999(Sup. 1), 843-846. [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Synlett, 1999(Sup. 1), 843-846. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. [Link]

  • Koleva, G. T., et al. (2004). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc, 2004(3), 128-141. [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. (1987). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. (2022). Open Access LMU. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation... AUETD - Auburn University. [Link]

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. (n.d.). Organic Reactions. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. [Link]

  • 1,3-Diiodo-2,2-dimethylpropane. (n.d.). PubChem. [Link]

  • The Crucial Role of 1,3-Diiodopropane in Modern Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Tsien, J., et al. (2024). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses, 101, 181-206. [Link]

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Method

Preparation of 1,3-Dizincio-2,2-dimethylpropane: A Robust Protocol for a Versatile Bidentate Nucleophile

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of organozinc reagents derived from 1,3-diiodo-2,2-dimethylpropan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of organozinc reagents derived from 1,3-diiodo-2,2-dimethylpropane. Organozinc compounds are prized in modern organic synthesis for their exceptional functional group tolerance compared to their Grignard or organolithium counterparts.[1] The neopentyl scaffold of the target dizincio reagent is of particular strategic importance, as the absence of β-hydrogens precludes the common decomposition pathway of β-hydride elimination, resulting in a more thermally stable and robust reagent. This guide details the direct oxidative insertion of activated zinc into the C–I bonds of 1,3-diiodo-2,2-dimethylpropane, facilitated by lithium chloride for enhanced reactivity and solubility.[2][3] We present a detailed, step-by-step protocol for the preparation and subsequent titration of the dizincio species, alongside a discussion of the underlying mechanism and safety considerations. This versatile bidentate nucleophile serves as a valuable building block for constructing complex molecular architectures, particularly in the context of cross-coupling reactions.

Theoretical Background and Mechanistic Rationale

The preparation of organozinc reagents via the direct insertion of zinc metal into an organic halide is a foundational transformation in organometallic chemistry.[4] The reaction proceeds through an oxidative addition mechanism where the zinc metal (in its zero oxidation state) inserts into the carbon-halide bond. For alkyl iodides, this process is generally more facile than for the corresponding bromides or chlorides.

The core reaction is: I-CH₂-C(CH₃)₂-CH₂-I + 2 Zn → IZn-CH₂-C(CH₃)₂-CH₂-ZnI

Causality Behind Experimental Choices:

  • Zinc Activation: Commercial zinc dust is typically coated with a passivating layer of zinc oxide, which inhibits the reaction.[4] Therefore, an activation step is critical to expose the fresh metal surface. While various methods exist, treatment with a small amount of an activating agent like 1,2-dibromoethane or iodine in the reaction solvent is highly effective.

  • The Role of Lithium Chloride (LiCl): The addition of an anhydrous lithium salt, particularly LiCl, has a profound effect on the synthesis of organozinc reagents in ethereal solvents like tetrahydrofuran (THF).[2] Mechanistic studies have revealed that LiCl accelerates the solubilization of the organozinc species from the metal surface, thereby preventing surface passivation and increasing the overall reaction rate.[3] This allows the reaction to proceed efficiently under milder conditions (room temperature to moderate heating) and avoids the need for highly polar, aprotic co-solvents.[3]

  • Solvent Choice: Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organometallic species, its relatively high boiling point for reactions requiring gentle heating, and its inertness under the reaction conditions.

  • Inert Atmosphere: Organozinc reagents are sensitive to oxygen and moisture.[5] Therefore, all manipulations must be performed under an inert atmosphere of dry argon or nitrogen using standard air-free techniques (e.g., Schlenk line or a glovebox).

Below is a diagram illustrating the overall reaction pathway.

G Start 1,3-Diiodo-2,2-dimethylpropane (Starting Material) Reaction Oxidative Addition (Direct Insertion) Start->Reaction Slow Addition Zn Zinc Dust (Zn⁰) Zn->Reaction LiCl LiCl (Activator) LiCl->Reaction THF THF (Solvent) THF->Reaction Product 1,3-Dizincio-2,2-dimethylpropane (IZn-CH₂-C(CH₃)₂-CH₂-ZnI) Reaction->Product Formation in situ

Caption: Reaction scheme for the synthesis of the dizincio reagent.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and quantification of the title organozinc reagent.

Protocol 1: Preparation of 1,3-Dizincio-2,2-dimethylpropane

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL), flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel (50 mL)

  • Schlenk line with a supply of dry Argon or Nitrogen

  • Syringes and needles

  • 1,3-Diiodo-2,2-dimethylpropane

  • Zinc dust (<10 micron, ~325 mesh)

  • Lithium chloride (anhydrous, fused prior to use)

  • Iodine (a few crystals for activation/indication)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

Procedure:

  • Inert Atmosphere Setup: Assemble the flame-dried glassware (flask, condenser, dropping funnel) and place it under a positive pressure of argon. Maintain the inert atmosphere throughout the procedure.

  • Reagent Charging: To the reaction flask, add zinc dust (2.5 equivalents relative to the diiodide) and anhydrous lithium chloride (2.2 equivalents).

  • Zinc Activation: Add anhydrous THF (approx. 50 mL for a 20 mmol scale reaction) to the flask. Add a few crystals of iodine. The brown color of the iodine should disappear within a few minutes with stirring, indicating an activated zinc surface. If the color persists, gentle warming may be required.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,3-diiodo-2,2-dimethylpropane (1.0 equivalent) in anhydrous THF (30 mL).

  • Reaction Execution: Add the diiodide solution dropwise to the stirred zinc suspension over 30-45 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath for cooling.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) for 2-4 hours to ensure complete conversion. The reaction is typically complete when the starting material is consumed, which can be monitored by GC analysis of quenched aliquots.

  • Settling and Use: Turn off the heating and allow the gray suspension to stir at room temperature for 30 minutes. Stop the stirring and let the excess zinc dust settle. The supernatant contains the organozinc reagent, which is now ready for titration and subsequent use. Do not filter the solution, as the excess zinc helps maintain stability.

Protocol 2: Titration of the Organozinc Reagent

To ensure reproducibility in subsequent reactions, determining the exact molarity of the prepared reagent is essential.

Procedure:

  • Prepare Iodine Solution: Accurately weigh iodine into a volumetric flask and dilute with anhydrous THF to make a standardized solution (approx. 0.5 M).

  • Titration Setup: In a flame-dried flask under argon, add a precise volume (e.g., 1.0 mL) of the organozinc reagent solution via syringe. Add a small amount of a suitable indicator, such as 1,10-phenanthroline, which will form a colored complex with the organozinc.

  • Titration: Titrate the organozinc solution with the standardized iodine solution. The endpoint is reached when the color of the indicator disappears and the faint brown color of iodine persists.

  • Calculation: The molarity of the organozinc reagent is calculated based on the stoichiometry of the reaction: R-ZnI + I₂ → R-I + ZnI₂. Each C-Zn bond reacts with one molecule of I₂. Since the target is a dizincio species, the total molarity of C-Zn bonds will be twice the molarity of the dizincio-propane molecule.

Quantitative Data Summary

The following table summarizes the typical parameters for the synthesis.

ParameterValueRationale/Notes
Stoichiometry 1 : 2.5 : 2.2Excess zinc ensures complete reaction. LiCl is slightly over stoichiometric to the zinc reagent formed.
(Diiodide:Zn:LiCl)
Concentration ~0.3 - 0.5 MHigher concentrations may lead to solubility issues.
Reaction Temperature 50 - 60 °CBalances reaction rate with solvent loss and thermal stability.
Reaction Time 2 - 4 hoursMonitor by GC for completion.
Typical Yield > 85%Determined by titration of the resulting solution.

Applications and Experimental Workflow

The primary utility of 1,3-dizincio-2,2-dimethylpropane lies in its role as a bidentate nucleophile for carbon-carbon bond formation. It is an excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling.[5][6] This allows for the one-pot introduction of the neopentyl backbone between two electrophilic partners.

A typical workflow involving the synthesis and application of this reagent is depicted below.

G Prep Step 1: Prepare Dizincio Reagent (Protocol 2.1) Titr Step 2: Titrate Solution (Protocol 2.2) Prep->Titr Quantify Negishi Step 3: Perform Negishi Coupling Titr->Negishi Use Known Amount Product Coupled Product: Ar-CH₂-C(CH₃)₂-CH₂-Ar Negishi->Product C-C Bond Formation Electrophile 2 eq. Aryl/Vinyl Halide + Pd or Ni Catalyst Electrophile->Negishi

Caption: General workflow from reagent synthesis to application.

Safety and Handling Precautions

  • Air and Moisture Sensitivity: All operations must be conducted under a dry, inert atmosphere. Use well-dried glassware and anhydrous solvents.

  • Pyrophoricity: While generally less reactive than dialkylzinc compounds, organozinc reagents can be pyrophoric, especially if the solvent evaporates. Never handle in the open air.

  • Quenching: Unused reagent and reactive residues should be quenched carefully. Slowly add the solution to a stirred, cooled (0 °C) solution of a protic solvent like isopropanol or ethanol. Be prepared for gas evolution and a potential exotherm.

References

  • Knochel-Hauser Base | Chem-Station Int. Ed. [Link]

  • Studies on the Generation of Metalating Species Equivalent to the Knochel–Hauser Base in the Dehydrobrominative Polymerization of Thiophene Derivatives | Organometallics - ACS Publications. [Link]

  • Organozinc chemistry - Wikipedia. [Link]

  • US20130109876A1 - Process for the preparation of organozinc halides - Google P
  • Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. [Link]

  • C1 Functionalization of β-Carboline via Knochel–Hauser Base-Directed Metalation and Negishi Coupling | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - Beilstein Journals. [Link]

  • Synthesis of Functionalized Organozinc Compounds | PDF | Alkene | Chemical Reactions. [Link]

  • Organozinc chemistry - Grokipedia. [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of 1,3-Diiodo-2,2-dimethylpropane in Nucleophilic Substitution

Introduction: Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses a frequent challenge in synthetic chemistry: the surprisingly low S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses a frequent challenge in synthetic chemistry: the surprisingly low SN2 reactivity of 1,3-diiodo-2,2-dimethylpropane. While its structure as a primary di-iodide might suggest straightforward nucleophilic substitution, its unique steric profile presents significant hurdles. This document provides in-depth troubleshooting, frequently asked questions, and advanced protocols to help you successfully navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 1,3-diiodo-2,2-dimethylpropane so unreactive in SN2 reactions, despite being a primary halide?

A1: The low reactivity is a classic case of severe steric hindrance. The bulky tert-butyl group at the C2 (beta) position, although not directly on the carbon bearing the leaving group (the alpha-carbon), effectively shields the backside of the electrophilic carbon.[1][2][3] For an SN2 reaction to occur, the nucleophile must approach the alpha-carbon from the side opposite the leaving group in a "backside attack".[4] The two methyl groups on the adjacent carbon create a steric wall that prevents this approach, dramatically increasing the activation energy of the SN2 transition state.[1][5] This phenomenon is characteristic of neopentyl-type halides, which are known to be practically inert under standard SN2 conditions.[2][6][7]

Q2: I've tried heating my reaction and using a strong nucleophile, but I'm still seeing no product. What's happening?

A2: Increasing the temperature and using a potent nucleophile are standard strategies to accelerate SN2 reactions. However, with a substrate as sterically hindered as 1,3-diiodo-2,2-dimethylpropane, these conditions are often insufficient to overcome the massive steric barrier to the SN2 pathway.[1][2] Instead of promoting the desired substitution, elevated temperatures are more likely to favor competing side reactions, such as elimination (E2) pathways, if a sufficiently strong base is used as the nucleophile.[8][9] In many cases, you will simply recover your starting material, as even strong nucleophiles cannot access the reaction center.

Q3: Is iodide not a good enough leaving group for this reaction?

A3: Iodide is an excellent leaving group, one of the best for SN2 reactions, due to the stability of the I⁻ anion and the relatively weak C-I bond.[10][11] The issue with 1,3-diiodo-2,2-dimethylpropane is not the quality of the leaving group, but the inaccessibility of the electrophilic carbon.[1][2] The problem is one of kinetics (a high energy barrier to the transition state) rather than thermodynamics (the stability of the products versus reactants).

Q4: Can I use polar aprotic solvents like DMSO or DMF to enhance the reaction rate?

A4: Yes, polar aprotic solvents such as DMSO, DMF, and acetonitrile are the preferred choice for SN2 reactions because they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[10][12][13][14] While using these solvents is a necessary condition for attempting an SN2 reaction with this substrate, it is often not sufficient on its own to overcome the steric hindrance.[10] A kinetic study on a similar neopentyl system required heating to 100 °C in DMSO to observe any reaction.[2][15]

Troubleshooting Guide for Failed SN2 Reactions

If you are experiencing low to no conversion in your SN2 reaction with 1,3-diiodo-2,2-dimethylpropane, consider the following points before moving to alternative strategies.

Issue Potential Cause Recommended Action & Explanation
No Reaction Extreme steric hindranceConfirm that you are using a strong, unhindered nucleophile and a polar aprotic solvent. If the reaction still fails, it is highly likely that the SN2 pathway is not viable. Consider the advanced strategies outlined below.
Low Yield Competing elimination (E2) reactionThis is likely if your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide).[3] Lowering the reaction temperature may disfavor elimination relative to substitution, but the overall rate will be very slow.[8]
Formation of Unexpected Products Skeletal rearrangementUnder forcing conditions (e.g., high heat) that might favor an SN1-like mechanism, the intermediate carbocation can undergo rearrangement to a more stable tertiary carbocation, leading to a mixture of products.[2][7]
Visualizing the Problem: Steric Hindrance in SN2 Attack

The diagram below illustrates why the backside attack required for an SN2 reaction is so difficult for 1,3-diiodo-2,2-dimethylpropane.

SRN1_Workflow Start 1,3-Diiodo-2,2-dimethylpropane + Nucleophile (Nu⁻) Initiation Initiation (e.g., light, e⁻ donor) Start->Initiation Radical_Anion Radical Anion [R-I]⁻• Initiation->Radical_Anion Radical_Formation Fragmentation Radical_Anion->Radical_Formation Alkyl_Radical Neopentyl Radical (R•) + I⁻ Radical_Formation->Alkyl_Radical Nucleophile_Attack Nucleophile Attack Alkyl_Radical->Nucleophile_Attack Substituted_Radical_Anion [R-Nu]⁻• Nucleophile_Attack->Substituted_Radical_Anion Propagation Electron Transfer to Starting Material Substituted_Radical_Anion->Propagation Propagation->Radical_Anion Chain Propagation Product Substituted Product (R-Nu) Propagation->Product

Caption: The SRN1 reaction mechanism workflow.

Experimental Protocol: SRN1 with a Carbon Nucleophile

  • Preparation: In a flame-dried, three-necked flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the enolate of a ketone (e.g., generated from acetone and LDA) in a suitable solvent like liquid ammonia or DMSO.

  • Substrate Addition: Add 1,3-diiodo-2,2-dimethylpropane (1.0 eq.) to the solution of the nucleophile.

  • Initiation: Irradiate the reaction mixture with a sunlamp or a UV lamp to initiate the radical chain reaction.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Transition-Metal Catalyzed Cross-Coupling

For the formation of C-C bonds, transition-metal catalysis offers a robust alternative to traditional nucleophilic substitution, especially for sterically hindered halides. [16][17][18]Reactions like Suzuki, Stille, or Negishi couplings can be employed.

Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

  • Preparation: To a Schlenk flask, add 1,3-diiodo-2,2-dimethylpropane (1.0 eq.), the desired arylboronic acid (2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like K₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1).

  • Reaction: Heat the mixture under a nitrogen atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Formation of Organometallic Intermediates

Instead of being the electrophile, the carbon-iodine bond can be converted into a nucleophilic carbon-metal bond. This "umpolung" (polarity reversal) strategy is highly effective.

Experimental Protocol: Formation and Reaction of a Di-Grignard Reagent

  • Preparation: In a flame-dried flask under argon, place magnesium turnings (2.5 eq.). Add a small crystal of iodine to activate the magnesium.

  • Grignard Formation: Add a solution of 1,3-diiodo-2,2-dimethylpropane (1.0 eq.) in anhydrous THF dropwise to the magnesium. The reaction may need gentle heating to initiate. Once started, maintain a gentle reflux by the rate of addition.

  • Reaction with Electrophile: After the formation of the di-Grignard reagent is complete (disappearance of magnesium), cool the solution to 0 °C. Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract with diethyl ether, dry the organic layer, and concentrate.

  • Purification: Purify the resulting diol or dicarboxylic acid by standard methods (crystallization or chromatography).

Alternative Synthetic Routes

Often, the most efficient approach is to choose a different synthetic pathway that avoids the problematic SN2 reaction altogether. For example, if the target molecule is a derivative of 2,2-dimethyl-1,3-propanediol, it is often easier to synthesize the diol first and then functionalize it.

Synthesis of 2,2-Dimethyl-1,3-propanediol

This diol can be synthesized industrially and on a lab scale via an aldol addition followed by a Cannizzaro reaction or hydrogenation. [11][19] Workflow for Alternative Synthesis:

Alt_Synth Start Isobutyraldehyde + Formaldehyde Aldol Aldol Addition (Base Catalyst) Start->Aldol Intermediate 2,2-Dimethyl-3-hydroxypropanal Aldol->Intermediate Reduction Reduction (e.g., H₂, Ni or NaBH₄) Intermediate->Reduction Diol 2,2-Dimethyl-1,3-propanediol Reduction->Diol Functionalization Functionalization (e.g., Etherification, Esterification) Diol->Functionalization Target Target Molecule Functionalization->Target

Caption: An alternative, more efficient route to 2,2-dimethyl-1,3-propanediol derivatives.

References

  • Libretexts, C. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry. [Link]

  • OpenOChem. SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Ashenhurst, J. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism.
  • NPTEL. Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive. [Link]

  • Klan, P., & Wirz, J. (2009).
  • Macmillan, D. W. C., et al. (2018). Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling. Nature Communications. [Link]

  • Zhang, X., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Catalysts. [Link]

  • Chad's Prep. Factors Affecting SN2 Reactions. [Link]

  • Prasad, K. R. K., et al. (2002). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Tetrahedron: Asymmetry. [Link]

  • Leonori, D., & MacMillan, D. W. C. (2020). Photocatalytic α-Alkylation of Amines with Alkyl Halides. Journal of the American Chemical Society. [Link]

  • Mettler Toledo. Organometallic Synthesis and Chemistry. [Link]

  • Engle, K. M., et al. (2019). A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes. Journal of the American Chemical Society. [Link]

  • Pérez, M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. [Link]

  • Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Chemistry Stack Exchange. [Link]

  • Macmillan Group. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. [Link]

  • Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. [Link]

  • ResearchGate. (2020). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Libretexts, C. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. [Link]

  • Google Patents. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
  • MDPI. (2021, April 7). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

  • MDPI. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. [Link]

  • Libretexts, C. (2020, May 30). 13.8: Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • MSU Chemistry. Main Group Organometallic Compounds. [Link]

  • BioMed Central. (2011, February 18). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. [Link]

  • Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]

  • WebAssign. 11. Nucleophilic Substitution Reactions. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • PubMed. (2010, June 15). Enzymes that catalyse SN2 reaction mechanisms. [Link]

  • Chem.ucla.edu. Organometallic Compounds. [Link]

  • Organic Chem Explained. (2019, June 5). Substitution Reactions of Neopentyl Halides. YouTube. [Link]

  • Stack Exchange. (2023, June 20). Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide. Chemistry Stack Exchange. [Link]

  • Royal Society of Chemistry. (2019). Ultrasound and microwave irradiation: contributions of alternative physicochemical activation methods to Green Chemistry. [Link]

  • Wiley Online Library. (2024, March 19). Recent Development in Biological Production of 1, 3-Propanediol. [Link]

  • Frontiers. (2024, November 29). Progress in 1,3-propanediol biosynthesis. [Link]

  • Philippine Journal of Science. (2023). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. [Link]

  • WebAssign. SN2 Reactions of Alkyl Halides. [Link]

  • Royal Society of Chemistry. (2010, April 7). Enzymes that catalyse SN2 reaction mechanisms. [Link]

  • ResearchGate. (2011, February 18). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. [Link]

  • Quora. (2017, March 19). Which compound will react faster to an SN2 reaction, 1-Bromo-2, 2-dimethyl-propane, or 1.... [Link]

Sources

Optimization

Technical Support Center: 1,3-Diiodo-2,2-dimethylpropane Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for the handling, purification, and isolation of 1,3-Diiodo-2,2-dimethylpropane (neopentyl diiodide). As an alkyl iodide with significant steric hindrance, this compound p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the handling, purification, and isolation of 1,3-Diiodo-2,2-dimethylpropane (neopentyl diiodide). As an alkyl iodide with significant steric hindrance, this compound presents unique challenges during synthesis and downstream processing.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to common experimental bottlenecks.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude 1,3-diiodo-2,2-dimethylpropane has turned dark brown or purple. What causes this, and how do I remove the discoloration?

The Causality: Alkyl iodides are highly susceptible to photolytic and thermal degradation. Exposure to light or ambient heat causes the homolytic cleavage of the weak C–I bond, generating iodine radicals that rapidly dimerize into molecular iodine ( I2​ )[1]. Even trace amounts of I2​ will impart a strong pink, brown, or purple discoloration to your crude mixture. The Solution: Perform a reductive quench. Washing the crude organic mixture with a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) or sodium thiosulfate ( Na2​S2​O3​ ) will reduce the I2​ to water-soluble iodide ions ( I− ), which safely partition into the aqueous phase[2]. Self-Validating Check: The protocol is successful when the organic layer instantly transitions from a dark, opaque color to a clear, pale yellow or colorless solution.

Q2: I am seeing a large amount of unreacted starting material in my crude NMR. Why is the reaction incomplete, and how do I separate it?

The Causality: If you are synthesizing this compound from 2,2-dimethyl-1,3-propanediol or a brominated precursor, you are fighting the "neopentyl effect." The steric bulk of the tert-butyl-like group severely hinders standard SN​2 backside attack, often leading to sluggish reactions and incomplete conversions. The Solution: Because the unreacted diol is highly polar and the diiodide is highly non-polar, liquid-liquid extraction followed by flash column chromatography is highly effective. Elute the crude mixture through silica gel using a highly non-polar solvent system (0–5% Ethyl Acetate in Hexanes)[2]. The diiodide will elute near the solvent front, leaving polar impurities at the baseline.

Q3: Can I purify 1,3-diiodo-2,2-dimethylpropane via distillation instead of chromatography?

The Causality: While possible, it is risky. The compound boils at 70–71 °C under high vacuum (0.1 mmHg)[3]. However, applying heat to neopentyl iodides often induces thermal decomposition or elimination side-reactions. The Solution: If purity >95% is required without chromatography, low-temperature recrystallization is the superior, non-destructive alternative. Because the compound is a dense liquid or very low-melting solid at room temperature, it must be crystallized from a minimal amount of pentane at -35 °C[4].

Part 2: Quantitative Data & Purification Metrics

To optimize your separation parameters, reference the physical and chromatographic properties summarized below.

Property / MetricValueRelevance to Purification Strategy
Boiling Point 70–71 °C at 0.1 mmHg[3]High vacuum is strictly required for distillation to prevent thermal degradation.
Density ~2.177 g/cm³Critical: Product is significantly denser than water. Concentrated ethereal extracts may cause phase inversion during extraction.
Chromatography Eluent 0–5% EtOAc in Hexanes[2]Optimal for flash chromatography due to the compound's lack of polar functional groups.
Crystallization Temp. -35 °C in Pentane[4]Required for recrystallization, as the compound is a dense liquid/low-melting solid at room temperature.

Part 3: Experimental Protocols

Protocol A: Reductive Quenching and Liquid-Liquid Extraction

This protocol is a self-validating system; the visual disappearance of iodine confirms the chemical reduction.

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether ( Et2​O ) (approx. 10 mL per gram of crude).

  • Reductive Quench: Add an equal volume of saturated aqueous NaHSO3​ or Na2​S2​O3​ to the separatory funnel[2].

  • Agitation: Stopper and shake vigorously, venting frequently. The organic layer should turn from dark purple/brown to colorless.

  • Phase Separation (Troubleshooting Step): Allow the layers to separate. Note: Because 1,3-diiodo-2,2-dimethylpropane is exceptionally dense (~2.177 g/cm³), highly concentrated Et2​O extracts may undergo phase inversion. Always perform a "water drop test" to confirm which layer is aqueous.

  • Drying: Isolate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporation) in a dark fume hood to prevent re-oxidation.

Protocol B: Low-Temperature Recrystallization

Use this protocol if the crude product is already >85% pure and you wish to avoid silica gel.

  • Dissolution: Transfer the concentrated crude diiodide to a Schlenk flask or heavy-walled vial.

  • Solvent Addition: Add a minimal amount of anhydrous pentane (just enough to dissolve the crude oil at room temperature).

  • Cooling: Seal the vessel under nitrogen and transfer it to a -35 °C freezer[4].

  • Crystallization: Allow the solution to stand undisturbed for 24 hours. The diiodide will precipitate as a crystalline solid.

  • Isolation: Rapidly decant the cold supernatant pentane (which retains the impurities). Wash the crystals with 1-2 mL of pre-chilled (-35 °C) pentane.

  • Drying: Dry the resulting solid under high vacuum for 1 hour. Store the purified product in an amber vial at 2–8 °C over copper wire (to scavenge any future free iodine).

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 1,3-Diiodo-2,2-dimethylpropane (Discolored / I2 Contaminated) Quench Reductive Quench (Na2S2O3 or NaHSO3 Wash) Start->Quench Reduces I2 to I- Extract Liquid-Liquid Extraction (Et2O / H2O) Quench->Extract Phase Separation Dry Drying & Concentration (Anhydrous Na2SO4) Extract->Dry Organic Layer Check Purity Check (TLC / NMR) Dry->Check Chroma Flash Chromatography (0-5% EtOAc/Hexanes) Check->Chroma High Impurity Load Cryst Low-Temp Recrystallization (Pentane at -35 °C) Check->Cryst High Purity (>85%) Pure Pure 1,3-Diiodo-2,2-dimethylpropane Chroma->Pure Cryst->Pure

Workflow for the purification and isolation of crude 1,3-diiodo-2,2-dimethylpropane.

References

  • Methyltriphenoxyphosphonium iodide | 17579-99-6 - Benchchem. Benchchem.com.
  • Electronic Supplementary Material (ESI)
  • Synthesis, Reactivity, and Catalysis of Group 3 and Lanthanide Alkyl Complexes. eScholarship.org.
  • Fluorescent Quenching of the 2-Naphthoxide Anion by Aliphatic and Aromatic Halides. Mechanism and Consequences of Electron Transfer Reactions. Acs.org.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1,3-Diiodo-2,2-dimethylpropane Cross-Coupling Reactions

Welcome to the technical support center dedicated to the nuanced challenge of optimizing catalyst loading in cross-coupling reactions involving the sterically hindered substrate, 1,3-diiodo-2,2-dimethylpropane. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing catalyst loading in cross-coupling reactions involving the sterically hindered substrate, 1,3-diiodo-2,2-dimethylpropane. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles and refine their synthetic strategies. The neopentyl backbone of this substrate presents unique challenges, often leading to sluggish reactions or low yields.[1] This resource provides in-depth, question-and-answer-based troubleshooting to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 1,3-diiodo-2,2-dimethylpropane is showing little to no conversion. What are the primary factors to investigate regarding catalyst loading?

When a reaction fails to initiate, the problem often lies with the activity and stability of the catalytic system. For a sterically demanding substrate like 1,3-diiodo-2,2-dimethylpropane, the catalyst's ability to undergo oxidative addition is often the rate-limiting step.[2]

Troubleshooting Steps:

  • Catalyst Precursor and Activation: Are you using a Pd(0) or Pd(II) source? Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not begin. Consider using a direct Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this step.[3]

  • Initial Catalyst Loading: While the goal is to optimize and reduce catalyst loading, starting too low with a challenging substrate can result in no reaction. For initial screenings with 1,3-diiodo-2,2-dimethylpropane, a higher loading (e.g., 1-5 mol%) might be necessary to overcome the activation barrier.

  • Ligand Selection: The choice of ligand is critical. Sterically hindered substrates require bulky, electron-rich phosphine ligands (e.g., t-Bu₃P, biaryl phosphines like XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the formation of the active, low-coordinate palladium species necessary for oxidative addition.[5]

  • Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst deactivation. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is often optimal to ensure the palladium center is coordinatively saturated and stabilized.[3]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. How does this relate to catalyst loading and how can I prevent it?

The appearance of palladium black is a clear indication of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into an inactive, heterogeneous form.[6] This is a common issue when the catalyst is unstable under the reaction conditions.

Causality and Solutions:

  • Insufficient Ligand Concentration: At low catalyst loadings, the concentration of the stabilizing ligand is also low. If the ligand is not effectively protecting the palladium center, aggregation is more likely. Increasing the ligand-to-palladium ratio can often mitigate this.[3]

  • High Temperature: While heating can be necessary to drive the reaction forward, excessive temperatures can accelerate catalyst decomposition.[3] If you observe palladium black formation upon heating, consider if a lower temperature with a more active catalyst system (i.e., a different ligand) would be more effective.

  • Inadequate Mixing: Poor stirring can create localized "hot spots" of high reagent concentration, which can lead to catalyst decomposition.[3] Ensure vigorous stirring, especially in heterogeneous mixtures.

ParameterRecommendation to Prevent Pd BlackRationale
Ligand:Pd Ratio Increase to 2:1 - 4:1 for monodentate ligandsEnsures sufficient stabilization of the Pd(0) center.[3]
Temperature Optimize for the lowest effective temperatureMinimizes thermal decomposition of the catalyst.
Stirring Ensure vigorous and consistent mixingPrevents localized high concentrations of reagents.[3]
Q3: My reaction is sluggish, and increasing the catalyst loading only provides a marginal improvement in yield. What other parameters should I consider?

If simply increasing the catalyst loading is not effective, it suggests that another factor is limiting the reaction rate. The interplay between the catalyst, substrate, and other reagents is complex.[4]

Optimization Workflow:

G cluster_0 Troubleshooting Sluggish Reactions A Sluggish Reaction with 1,3-Diiodo-2,2-dimethylpropane B Increase Catalyst Loading (1-5 mol%) A->B Initial Step C Marginal Improvement B->C Outcome D Re-evaluate Ligand Choice C->D Next Step: Ligand is Key E Optimize Base and Solvent D->E Systematic Optimization G Successful Reaction D->G F Consider Coupling Partner Reactivity E->F Consider All Reagents E->G F->G Path to Success

Caption: Decision-making workflow for troubleshooting sluggish reactions.

Detailed Troubleshooting Steps:

  • Ligand Efficacy: The initial ligand choice may not be optimal. Screen a panel of bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Fu groups) or NHC ligands.[7][8] These ligands have been specifically designed to facilitate reactions with challenging substrates.[9]

  • Base Selection: The choice and strength of the base are crucial. For Suzuki-Miyaura couplings, a base like K₃PO₄ or Cs₂CO₃ is often effective. For Sonogashira couplings, an amine base like Et₃N or DIPA is required.[6] The base not only participates in the catalytic cycle but can also influence catalyst stability.

  • Solvent Effects: The solvent impacts the solubility of all components and can affect the stability and activity of the catalyst.[10] Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A solvent screen may reveal a more suitable medium for your specific reaction.

  • Coupling Partner Reactivity: The nature of the other coupling partner is also important. For example, in a Suzuki reaction, the boronic acid's stability and reactivity can be a limiting factor.[3] In a Sonogashira coupling, the terminal alkyne's pKa will influence its reactivity.[11]

Q4: I am attempting a double cross-coupling on both iodo- groups. How should my catalyst loading strategy differ from a mono-coupling?

Achieving a selective double cross-coupling on a sterically hindered substrate like 1,3-diiodo-2,2-dimethylpropane is challenging. The steric hindrance increases significantly after the first coupling, making the second oxidative addition even more difficult.

Strategic Considerations:

  • Higher Catalyst Loading: A higher initial catalyst loading (potentially 5-10 mol%) is often necessary to drive the reaction to completion and overcome the increased steric hindrance of the mono-coupled intermediate.

  • More Forcing Conditions: Higher temperatures and longer reaction times may be required for the second coupling. However, this must be balanced with the risk of catalyst decomposition and side reactions.

  • Ligand Choice: A highly active and sterically demanding ligand is essential. Ligands that are effective for the mono-coupling should be the starting point, but further optimization may be needed.

  • Stepwise Approach: In some cases, a stepwise approach may be more practical. Isolate the mono-coupled product and then subject it to a second set of optimized reaction conditions for the second coupling. This allows for tailored optimization for each step.

Q5: Can I use a "ligand-free" palladium catalyst system to simplify the reaction and reduce costs?

While "ligand-free" conditions, often using Pd(OAc)₂, can be effective for some cross-coupling reactions, they are generally not suitable for sterically hindered substrates like 1,3-diiodo-2,2-dimethylpropane.[5][12]

Explanation:

The term "ligand-free" can be a misnomer. In many cases, the substrate, solvent, or other reagents can act as weak ligands, stabilizing the palladium catalyst to some extent.[5] However, for a challenging substrate, the robust stabilization and electronic properties of a well-chosen phosphine or NHC ligand are necessary to promote the difficult oxidative addition step and prevent catalyst decomposition.[5][13] Attempting a ligand-free approach with 1,3-diiodo-2,2-dimethylpropane is likely to result in low to no yield and significant catalyst decomposition.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol provides a framework for systematically screening different catalyst systems to identify the optimal conditions for your specific cross-coupling reaction.

Materials:

  • 1,3-diiodo-2,2-dimethylpropane

  • Coupling partner (e.g., boronic acid, terminal alkyne)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • A panel of ligands (e.g., XPhos, SPhos, t-Bu₃P)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Et₃N)

  • Anhydrous, degassed solvent (e.g., dioxane, THF)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere, prepare stock solutions of 1,3-diiodo-2,2-dimethylpropane, the coupling partner, and the base in the chosen solvent.

  • Catalyst/Ligand Array: In a series of reaction vials, add the appropriate amount of palladium precatalyst and ligand. Vary the ligand type and the ligand-to-palladium ratio (e.g., 1:1, 2:1, 4:1).

  • Reagent Addition: Add the stock solutions of the substrate, coupling partner, and base to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 1, 4, 12, 24 hours).

  • Analysis: Compare the conversion and yield for each catalyst system to identify the most promising conditions for further optimization.

G cluster_1 Catalyst Screening Workflow A Prepare Stock Solutions B Dispense Catalyst/Ligand Array A->B C Add Reagents B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Analyze Results and Identify Lead E->F

Caption: Workflow for screening catalyst systems.

References

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (2020, May 26).
  • troubleshooting guide for Sonogashira coupling failures - Benchchem. (n.d.).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.).
  • University of Groningen Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes Slagt, Vincent F. (n.d.).
  • A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes - PMC. (n.d.).
  • Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Co. (2025, February 17).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.).
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
  • mechanism of acetal formation with 1,3-dimethoxy-2,2-dimethylpropane - Benchchem. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR. (2022, May 18).
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.).
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25).
  • Cross coupling reactions - Harned Research Group. (n.d.).
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.).
  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchGate. (n.d.).
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8).
  • Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (2011, July 25).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
  • Sonogashira coupling : r/Chempros - Reddit. (2021, March 6).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.).
  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. (n.d.).
  • Heck Reaction—State of the Art - MDPI. (2017, September 11).
  • High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization. (n.d.).
  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 11).
  • Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions - Benchchem. (n.d.).
  • Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC - NIH. (2021, February 12).
  • Data Directed Optimization of Catalysts - eScholarship. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Optimization of Pd-catalyzed cross-coupling reactions a | Download Table - ResearchGate. (n.d.).

Sources

Optimization

Troubleshooting incomplete halogenation during 1,3-Diiodo-2,2-dimethylpropane preparation

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you know that not all aliphatic substitutions are created equal.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you know that not all aliphatic substitutions are created equal. The conversion of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) to 1,3-diiodo-2,2-dimethylpropane is a notoriously difficult transformation that frequently plagues discovery workflows with incomplete conversions and inseparable byproducts.

This guide provides field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure complete halogenation of neopentyl systems.

Mechanistic Insight: The Causality of Incomplete Halogenation

Why is 1,3-diiodo-2,2-dimethylpropane so difficult to synthesize?

Neopentyl glycol features a central quaternary carbon atom bonded to two methyl groups and two hydroxymethyl groups[1]. This highly symmetric, tert-butyl-like structural motif creates severe steric hindrance directly adjacent to the primary reacting centers. In a standard SN​2 halogenation, the incoming iodide nucleophile must approach from the backside of the C-O bond (the Bürgi-Dunitz trajectory). However, the bulky methyl groups physically block this pathway.

Consequently, standard reagents like aqueous hydroiodic acid ( HI ) or red phosphorus/iodine fail to provide enough thermodynamic driving force, resulting in stalled reactions and mono-iodinated intermediates. To overcome this massive steric penalty, we must use highly electrophilic phosphorus reagents (such as the Rydon or Appel reagents) that convert the hydroxyl into an exceptional leaving group, driven by the irreversible formation of a strong P=O bond[2].

Troubleshooting Workflow

NeopentylHalogenation Start Incomplete Conversion to 1,3-Diiodo-2,2-dimethylpropane CheckMethod Are you using standard HX or P/I2 reagents? Start->CheckMethod SwitchMethod Switch to Rydon Reagent or Appel Conditions CheckMethod->SwitchMethod Yes CheckTemp Is the reaction temp > 110°C? CheckMethod->CheckTemp No SwitchMethod->CheckTemp IncreaseTemp Change solvent to Toluene Reflux at 110-130°C CheckTemp->IncreaseTemp No CheckTime Has the reaction refluxed for > 16h? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime IncreaseTime Extend reflux time to 24 hours CheckTime->IncreaseTime No Success Complete Halogenation (Verify via GC-MS) CheckTime->Success Yes IncreaseTime->Success

Decision tree for troubleshooting incomplete neopentyl glycol iodination workflows.

FAQ & Troubleshooting Guide

Q1: My Appel reaction ( PPh3​/I2​/Imidazole ) is stalling at 30% conversion. How do I force complete diiodination? Causality: The first iodination proceeds relatively well, but the resulting mono-iodinated intermediate is even more sterically congested. If you are running the reaction in dichloromethane (DCM, boiling point 39°C), there is insufficient thermal energy to overcome the activation barrier for the second SN​2 displacement. Solution: Swap the solvent to toluene and reflux at 110°C for 16–24 hours, as demonstrated in [3]. Self-Validation Check: Monitor the reaction via GC-MS. The reaction is complete when the mono-iodinated intermediate peak (m/z 214) completely disappears, replaced by the diiodide peak (m/z 324).

Q2: Can I synthesize the diiodide by reacting 1,3-dichloro-2,2-dimethylpropane with Sodium Iodide (Finkelstein reaction)? Causality: The Finkelstein reaction relies entirely on an SN​2 mechanism driven by the precipitation of NaCl. Because the neopentyl skeleton inherently blocks backside attack, the halide exchange will not occur[2]. Solution: You must synthesize the diiodide directly from the diol using phosphorus-based reagents. Do not attempt halide exchange on neopentyl systems.

Q3: How do I separate the diiodide product from the massive amount of triphenylphosphine oxide ( Ph3​P=O ) byproduct? Causality: Ph3​P=O is highly soluble in most organic solvents and streaks heavily on silica gel, making column chromatography inefficient and low-yielding. Solution: Exploit the physical properties of the product. 1,3-Diiodo-2,2-dimethylpropane is volatile under vacuum. Isolate the product via vacuum distillation (b.p. 94–95 °C at 1.5 mmHg)[4]. Self-Validation Check: The distilled product will collect as a dense, clear liquid, leaving the solid, resinous Ph3​P=O behind in the distillation flask.

Quantitative Comparison of Iodination Reagents
Reagent SystemSolventTemp (°C)Time (h)Expected Diiodide YieldMechanistic Limitation / Observation
HI (aq) / Red P Water10024< 10%Steric hindrance prevents SN​2 ; yields mostly unreacted diol.
PPh3​ / I2​ / Imidazole DCM401220 - 30%Insufficient thermal energy for the second substitution.
PPh3​ / I2​ / Imidazole Toluene11016 - 2475 - 85%Requires vacuum distillation to remove Ph3​P=O [3].
(PhO)3​P / MeI (Rydon) Neat120 - 1302470 - 80%Highly viscous mixture; excellent for hindered alcohols[4].
Self-Validating Protocol: Synthesis via the Rydon Reagent

This procedure utilizes methyltriphenoxyphosphonium iodide to overcome neopentyl steric hindrance, adapted from [4].

Step 1: Generation of the Phosphonium Salt

  • In a well-ventilated fume hood, charge a 500-mL two-necked round-bottom flask with triphenyl phosphite (2.2 equivalents) and methyl iodide (3.0 equivalents).

  • Causality: Methyl iodide alkylates the phosphite to generate the highly electrophilic methyltriphenoxyphosphonium iodide, which is required to activate the hindered alcohol.

  • Self-Validation Check: Heat the mixture gently to 120°C. The reaction is proceeding correctly when the clear solution darkens and becomes a highly viscous, fuming liquid.

Step 2: Diol Activation

  • Cool the flask to 80°C and cautiously add 2,2-dimethyl-1,3-propanediol (1.0 equivalent).

  • Causality: The hydroxyl groups attack the phosphorus center, displacing phenol and forming a reactive alkoxyphosphonium intermediate.

  • Self-Validation Check: The mixture will temporarily become less viscous as phenol is liberated.

Step 3: High-Temperature Halogenation

  • Equip the flask with a reflux condenser and heat the mixture to 130°C for 24 hours.

  • Causality: Sustained high thermal energy is mandatory to force the iodide ion to attack the sterically hindered neopentyl carbon, breaking the C-O bond and forming the thermodynamically stable P=O bond.

  • Self-Validation Check: As the volatile methyl iodide is consumed and the heavy diiodide forms, the visible reflux rate in the condenser will significantly diminish.

Step 4: Isolation via Vacuum Distillation

  • Transfer the crude mixture to a vacuum distillation apparatus equipped with a Vigreux column.

  • Causality: Vacuum distillation cleanly separates the volatile neopentyl diiodide from the heavy phosphorus byproducts and liberated phenol.

  • Self-Validation Check: Collect the fraction boiling at 94–95°C (at 1.5 mmHg). Wash the distillate with cold 1 N NaOH to remove residual phenol. The final product should be a clear, dense liquid.

References
  • Organic Syntheses. "Neopentyl Iodide". Available at:[Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Chemical Communications". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Neopentyl Rearrangement in 1,3-Diiodo-2,2-dimethylpropane Substitution

Welcome to the Technical Support Center for advanced synthetic troubleshooting. As researchers and drug development professionals, you frequently encounter highly sterically hindered neopentyl systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. As researchers and drug development professionals, you frequently encounter highly sterically hindered neopentyl systems. 1,3-Diiodo-2,2-dimethylpropane presents a unique challenge: attempting a standard nucleophilic substitution often results in a completely rearranged carbon skeleton rather than the desired direct substitution.

This guide provides the mechanistic causality behind these failures, field-proven troubleshooting workflows, and self-validating protocols to ensure structural integrity during your syntheses.

The Mechanistic Challenge: SN2 vs. Rearrangement

Neopentyl halides, such as 1,3-diiodo-2,2-dimethylpropane, are notoriously resistant to classical SN2 substitution due to severe steric hindrance from the adjacent quaternary carbon[1]. When the SN2 pathway is blocked, the reaction is forced into an SN1 ionization pathway.

However, the resulting primary carbocation is highly unstable. To achieve thermodynamic stability, the molecule instantly undergoes a Wagner-Meerwein 1,2-methyl shift, yielding a stable tertiary carbocation (tert-amyl system) which then captures the nucleophile to form an undesired, rearranged product[2].

NeopentylSubstitution Start 1,3-Diiodo-2,2-dimethylpropane Carbocation Primary Carbocation (Highly Unstable) Start->Carbocation Ionization (Protic Solvents) SN2TS Sterically Hindered Transition State Start->SN2TS Strong Nucleophile Polar Aprotic Solvent Rearrangement 1,2-Methyl Shift (Wagner-Meerwein) Carbocation->Rearrangement Fast Tertiary Tert-Amyl Carbocation (Stable) Rearrangement->Tertiary RearrangedProduct Rearranged Product (Undesired) Tertiary->RearrangedProduct Nucleophilic Attack DirectProduct Direct Substitution Product (Desired) SN2TS->DirectProduct Concerted Backside Attack

Reaction pathways for 1,3-diiodo-2,2-dimethylpropane: SN1 rearrangement vs. SN2 direct substitution.

Troubleshooting Guide & FAQs

Q: Why does my reaction consistently yield tert-amyl derivatives instead of the direct substitution product? A: The steric bulk of the neopentyl system severely restricts the trajectory required for a concerted SN2 backside attack[1]. If your reaction conditions permit any degree of ionization (e.g., use of protic solvents, weak nucleophiles, or excessive heat), the molecule forms a transient primary carbocation that immediately undergoes a 1,2-methyl shift to form a stable tertiary carbocation[2].

Q: How do polar aprotic solvents alter this mechanistic competition? A: Solvents like DMSO or DMF are critical because they selectively solvate cations (like Na⁺ or K⁺) while leaving nucleophilic anions "naked." In protic solvents, hydrogen bonding creates a solvent shell around the nucleophile, reducing its energy. By using DMSO, the nucleophile's ground-state energy is raised, providing the necessary kinetic push to overcome the neopentyl steric barrier and force the SN2 pathway before ionization can occur[2].

Q: Which nucleophiles are most effective for direct substitution on this framework? A: You must use small, linear, or highly polarizable nucleophiles such as azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). Using sodium azide in DMSO promotes the SN2 pathway while successfully avoiding skeletal rearrangements[3]. Avoid bulky nucleophiles (e.g., tert-butoxide) which will act as bases and promote elimination.

Q: Are there alternative mechanisms if classical SN2 fails? A: Yes. The SRN1 (Unimolecular Radical Nucleophilic Substitution) pathway completely circumvents carbocation formation. Photostimulated reactions of 1,3-diiodo-2,2-dimethylpropane with carbanions in DMSO yield direct disubstitution products without rearrangement, as the reaction proceeds via radical anions[4].

TroubleshootingWorkflow Issue Issue: Rearranged Product Detected CheckSolvent Check Solvent: Is it polar aprotic? Issue->CheckSolvent ChangeSolvent Switch to DMSO, DMF, or HMPA CheckSolvent->ChangeSolvent No CheckNuc Check Nucleophile: Is it strong and unhindered? CheckSolvent->CheckNuc Yes ChangeSolvent->CheckNuc ChangeNuc Use NaN3, NaCN, or thiolates CheckNuc->ChangeNuc No CheckTemp Check Temperature: Is it too high? CheckNuc->CheckTemp Yes ChangeNuc->CheckTemp OptimizeTemp Lower temp or use microwave CheckTemp->OptimizeTemp Yes Success Direct Substitution Achieved CheckTemp->Success No OptimizeTemp->Success

Troubleshooting workflow for eliminating neopentyl rearrangement during substitution.

Data Presentation: Reactivity & Product Distribution

The following table summarizes the causal relationship between reaction conditions and the resulting structural integrity of the neopentyl skeleton.

SubstrateNucleophile / SolventTemp (°C)Primary MechanismRelative RateMajor Product Type
1,3-Diiodo-2,2-dimethylpropaneH₂O / EtOH (Protic)80SN1 / E1Very SlowRearranged (tert-amyl)
1,3-Diiodo-2,2-dimethylpropaneNaN₃ (excess) / DMSO60-80SN2ModerateDirect Disubstitution
1,3-Diiodo-2,2-dimethylpropaneKCN, 18-Crown-6 / MeCN80SN2ModerateDirect Disubstitution
1,3-Diiodo-2,2-dimethylpropaneCarbanion / DMSO (hν)25SRN1FastDirect Disubstitution

Experimental Protocols

Protocol A: SN2 Disubstitution with Sodium Azide (Self-Validating System)

Causality: DMSO is utilized to desolvate the azide anion, increasing its HOMO energy to overcome the steric barrier of the neopentyl carbon. Iodide acts as an excellent leaving group to facilitate this SN2 process[3].

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with anhydrous N₂.

  • Reagent Mixing: Add 1,3-diiodo-2,2-dimethylpropane (1.0 eq) and anhydrous NaN₃ (3.0 eq) to the flask. Suspend the mixture in anhydrous, degassed DMSO (0.2 M).

  • Reaction: Heat the mixture to 70°C. Do not exceed 85°C to prevent thermal ionization.

  • Self-Validation (In-Process NMR): Pull a 0.1 mL aliquot at 4 hours and analyze via ¹H NMR. The starting material exhibits a distinct singlet for the methyl groups and a singlet for the -CH₂I protons. Validation Check: If direct substitution is occurring, the product signals will remain sharp singlets. If skeletal rearrangement has occurred, the symmetry is broken, and the signals will split into triplets/quartets due to newly adjacent protons[3].

  • Workup: Quench with cold water, extract with diethyl ether (3x), wash the organic layer with brine to remove DMSO, dry over MgSO₄, and concentrate in vacuo.

Protocol B: SRN1 Photostimulated Substitution

Causality: Photostimulation initiates a single-electron transfer (SET) to form a radical anion, bypassing the carbocation intermediate entirely and preventing the Wagner-Meerwein shift[4].

  • Preparation: Dissolve the carbanion precursor (e.g., acetophenone enolate, 2.5 eq) and 1,3-diiodo-2,2-dimethylpropane (1.0 eq) in anhydrous DMSO.

  • Degassing: Freeze-pump-thaw the solution three times to remove oxygen, which acts as a radical scavenger and will terminate the chain reaction.

  • Irradiation: Irradiate the reaction vessel using a 400W UV/Vis lamp at 25°C for 120 minutes.

  • Self-Validation (Dark Control): Run a parallel reaction wrapped in aluminum foil. Validation Check: The dark control must show 0% conversion. If substitution occurs in the dark, a thermal SN2/SN1 pathway is competing, and your nucleophile/temperature combination requires adjustment.

  • Workup: Quench with ammonium chloride solution and extract with dichloromethane.

References

  • Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: ACS Omega URL
  • Title: Dealing with unexpected rearrangement products of neopentyl-type halides Source: Benchchem URL
  • Title: Reactions of 1,3-Dihaloadamantanes with Carbanions in DMSO: Ring-Opening Reactions to Bicyclo[3.3.
  • Title: Exceptions in SN2 and SN1 Reactions Source: Chemistry Steps URL

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 1,3-Diiodo-2,2-dimethylpropane vs 1,3-dibromo-2,2-dimethylpropane

An In-Depth Guide to the Nucleophilic Substitution Reactivity of 1,3-Diiodo-2,2-dimethylpropane vs. 1,3-Dibromo-2,2-dimethylpropane For professionals engaged in synthetic chemistry and drug development, the choice of an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Nucleophilic Substitution Reactivity of 1,3-Diiodo-2,2-dimethylpropane vs. 1,3-Dibromo-2,2-dimethylpropane

For professionals engaged in synthetic chemistry and drug development, the choice of an alkyl halide substrate is a critical decision that dictates reaction efficiency, yield, and economic viability. This guide provides a comprehensive comparison of the reactivity of 1,3-diiodo-2,2-dimethylpropane and 1,3-dibromo-2,2-dimethylpropane in nucleophilic substitution reactions. We will move beyond simple periodic trends to dissect the interplay between leaving group ability and the profound steric hindrance imposed by the neopentyl-like core of these molecules.

At first glance, the comparison appears straightforward. In the realm of nucleophilic substitution reactions, the carbon-halogen bond must be broken. The reactivity of alkyl halides typically follows the order R-I > R-Br > R-Cl > R-F, a trend directly correlated with the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group).[1][2][3]

Key Attributes of Iodide vs. Bromide as a Leaving Group:

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, requiring less energy to cleave during the reaction.[1]

  • Polarizability: The iodide ion is larger and its electron cloud is more diffuse and polarizable than bromide's. This increased polarizability helps stabilize the partial negative charge that develops on the leaving group in the transition state of an Sₙ2 reaction.[1]

  • Basicity: Hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). Consequently, the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻). Weaker bases are more stable as independent species and are therefore better leaving groups.[1][4]

Based on these principles alone, 1,3-diiodo-2,2-dimethylpropane is predicted to be the more reactive substrate.

However, this prediction is complicated by the common structure of both molecules: the 2,2-dimethylpropane (neopentyl) skeleton. This structure is notorious for its steric bulk. In a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile must approach the electrophilic carbon from the backside, directly opposite the leaving group.[5][6] The bulky tert-butyl-like group of the neopentyl core effectively shields this backside attack route, dramatically slowing down Sₙ2 reactions.[7][8] In fact, the rate of Sₙ2 substitution for neopentyl bromide can be several orders of magnitude slower than for less hindered primary alkyl bromides.[9]

This raises the central question: Is the superior leaving group ability of iodide sufficient to overcome the overwhelming steric hindrance of the neopentyl frame, and if so, to what extent?

Sources

Comparative

1H NMR and 13C NMR chemical shifts for 1,3-Diiodo-2,2-dimethylpropane

An in-depth understanding of the spectroscopic signatures of neopentyl-type alkylating agents is critical for downstream synthetic validation in drug development. 1,3-Diiodo-2,2-dimethylpropane (CAS: 66688-49-1) [1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the spectroscopic signatures of neopentyl-type alkylating agents is critical for downstream synthetic validation in drug development. 1,3-Diiodo-2,2-dimethylpropane (CAS: 66688-49-1) [1] is a highly valuable bifunctional electrophile, frequently utilized in the synthesis of complex cyclopentane and cyclobutane frameworks via enolate alkylation[2].

However, distinguishing this iodinated compound from its chlorinated or brominated alternatives requires a rigorous understanding of nuclear magnetic resonance (NMR) phenomena. In this guide, we objectively compare the 1 H and 13 C NMR performance of 1,3-diiodo-2,2-dimethylpropane against 1,3-dichloro- and 1,3-dibromo-2,2-dimethylpropane, detailing the physical causality behind the chemical shifts and providing a self-validating experimental protocol for high-fidelity data acquisition.

Part 1: The Causality of Chemical Shifts (Expertise & Experience)

When comparing the NMR spectra of 1,3-dihalo-2,2-dimethylpropanes, the chemical shifts are governed by two competing physical phenomena: Inductive Electronegativity and the Heavy Atom Effect (Spin-Orbit Coupling) .

Because the molecule is highly symmetrical ( C2v​ point group), the two methyl groups are chemically and magnetically equivalent, as are the two halogenated methylene ( CH2​X ) groups. This symmetry acts as a primary diagnostic tool: a pure sample will always yield exactly two signals in the 1 H NMR spectrum and three signals in the 13 C NMR spectrum[3]. Furthermore, the central quaternary carbon acts as an insulator, preventing any vicinal coupling ( 3J ) between the methyl and methylene protons, resulting in sharp, distinct singlets.

Proton ( 1 H) NMR: The Inductive Effect

In 1 H NMR, the chemical shift of the CH2​X protons is primarily dictated by the electronegativity of the attached halogen. Chlorine (EN = 3.16) pulls electron density away from the methylene protons more strongly than iodine (EN = 2.66). Consequently, the CH2​Cl protons are highly deshielded and appear further downfield (~3.45 ppm)[4]. As we substitute chlorine for iodine, the inductive effect weakens, and the CH2​I protons shift slightly upfield.

Carbon ( 13 C) NMR: The Heavy Atom Effect

While electronegativity dominates proton shifts, 13 C NMR shifts for halogenated carbons are dominated by the Heavy Atom Effect . Iodine possesses a massive, highly polarizable electron cloud. The spin-orbit coupling of iodine's electrons creates a profound diamagnetic shielding environment around the attached carbon atom. Therefore, while a CH2​Cl carbon resonates around 51.9 ppm[4], the CH2​I carbon is drastically shielded, shifting upfield to the 10–20 ppm range.

HeavyAtomEffect A Halogen Substitution (Cl → Br → I) B Decreasing Electronegativity A->B C Increasing Spin-Orbit Coupling (Iodine) A->C D 1H NMR: Inductive Upfield Shift B->D E 13C NMR: Massive Diamagnetic Shielding C->E

Mechanistic pathway of the Heavy Atom Effect on NMR chemical shifts.

Part 2: Comparative Data Analysis

The following tables summarize the quantitative chemical shift data, allowing for an objective comparison between 1,3-diiodo-2,2-dimethylpropane and its lighter halogen alternatives.

Table 1: 1 H NMR Chemical Shifts (in CDCl 3​ , δ ppm) | Compound | CH3​ Protons (6H, s) | CH2​X Protons (4H, s) | | :--- | :--- | :--- | | 1,3-Dichloro-2,2-dimethylpropane | 1.07 | 3.45 | | 1,3-Dibromo-2,2-dimethylpropane | 1.15 | 3.40 | | 1,3-Diiodo-2,2-dimethylpropane | 1.25 | 3.32 |

Table 2: 13 C NMR Chemical Shifts (in CDCl 3​ , δ ppm) | Compound | CH3​ Carbon (2C) | Quaternary Carbon (1C) | CH2​X Carbon (2C) | | :--- | :--- | :--- | :--- | | 1,3-Dichloro-2,2-dimethylpropane | 23.4 | 37.3 | 51.9 | | 1,3-Dibromo-2,2-dimethylpropane | 25.1 | 36.0 | 40.5 | | 1,3-Diiodo-2,2-dimethylpropane | 28.1 | 34.2 | 18.5 |

(Note: The values for the dichloro derivative are exact literature values[4], while the bromo and iodo values are representative spectroscopic trends demonstrating the established heavy atom shielding effect).

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol describes a self-validating system for acquiring NMR spectra of neopentyl halides. The inclusion of an internal standard and specific relaxation delays ensures that the integration and chemical shifts are absolute.

Step 1: Sample Preparation

  • Weigh 15–20 mg (for 1 H) or 80–100 mg (for 13 C) of 1,3-diiodo-2,2-dimethylpropane.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Self-Validation Check: TMS acts as the absolute 0.00 ppm reference, eliminating shift errors caused by temperature or concentration variations.

Step 2: Probe Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm).

  • Perform gradient shimming (e.g., TopShim) to optimize B0​ field homogeneity. Because the neopentyl signals are sharp singlets, poor shimming will immediately manifest as asymmetric peak bases or splitting, invalidating the run.

Step 3: Pulse Sequence & Acquisition

  • For 1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm. Use a relaxation delay ( D1​ ) of 1.0 s and acquire 16 scans.

  • For 13 C NMR: Execute a proton-decoupled sequence (zgpg30). Set the spectral width to 250 ppm. Critical Step: Set the relaxation delay ( D1​ ) to at least 2.5 seconds. The central quaternary carbon lacks attached protons, meaning its spin-lattice relaxation time ( T1​ ) is exceptionally long. A short D1​ will cause this peak to disappear into the baseline. Acquire 512 scans.

Step 4: Spectral Processing

  • Apply a Fourier Transform (FT) to convert the Time Domain (FID) data into the Frequency Domain.

  • Apply zero-order and first-order phase corrections.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

  • Integrate the 1 H peaks. Self-Validation Check: The integration ratio of the CH3​ peak to the CH2​I peak must be exactly 3:2 (or 6:4).

NMRWorkflow S1 Sample Prep (CDCl3 + TMS) S2 Probe Tuning & Shimming (B0 Homogeneity) S1->S2 S3 Pulse Sequence (zg30 / zgpg30) S2->S3 S4 FID Acquisition (Time Domain) S3->S4 S5 Fourier Transform (Frequency Domain) S4->S5 S6 Phase/Baseline Correction S5->S6

Workflow for high-resolution 1H and 13C NMR acquisition and spectral processing.

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Validation

Comparative Guide: Validating 1,3-Diiodo-2,2-dimethylpropane Purity via Derivatization-Assisted HPLC-MS

For researchers and drug development professionals, validating the purity of alkyl halides like 1,3-Diiodo-2,2-dimethylpropane (neopentyl diiodide) presents a unique analytical hurdle. Often utilized as a bifunctional bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, validating the purity of alkyl halides like 1,3-Diiodo-2,2-dimethylpropane (neopentyl diiodide) presents a unique analytical hurdle. Often utilized as a bifunctional building block in organic synthesis, this compound falls under the regulatory umbrella of Potential Genotoxic Impurities (PGIs) if present as a residual in Active Pharmaceutical Ingredients (APIs). Strict adherence to ICH M7 guidelines mandates highly sensitive and specific quantification methodologies[1].

This guide objectively compares standard analytical approaches and provides a field-proven, self-validating HPLC-MS/MS methodology designed to overcome the inherent chemical limitations of neopentyl diiodide.

The Analytical Challenge: Causality Behind Method Failure

To understand why specialized HPLC-MS workflows are required, we must first analyze the molecular properties of 1,3-Diiodo-2,2-dimethylpropane:

  • Optical Invisibility: The molecule lacks a conjugated π -system or strong chromophore, rendering standard HPLC-UV detection virtually useless for trace analysis.

  • Thermal Lability: While Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional gold standard for quantifying volatile alkyl halides[2], diiodoalkanes are highly susceptible to thermal deiodination. The relatively weak C-I bonds (~234 kJ/mol) frequently cleave in GC injection ports operating above 200°C, leading to artifactual impurity profiles.

  • Ionization Resistance: Direct Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) fails because unactivated alkyl halides are neutral and non-polar. They lack the basic or acidic functional groups necessary to accept or donate a proton in the ESI source[3]. While Atmospheric Pressure Photoionization (APPI) can ionize non-polar targets, it often lacks the extreme sensitivity (parts-per-billion) required for PGI quantification[4].

The Solution: Pre-Column Derivatization

To bypass poor ESI response, the most robust strategy is pre-column derivatization using a tertiary amine such as 4-dimethylaminopyridine (DMAP)[5]. The DMAP undergoes an SN​2 reaction with the primary iodides of the neopentyl system, displacing the halogens to form a permanently charged bis-quaternary ammonium salt. This transforms a "mass-spec invisible" molecule into one with exceptional ESI+ sensitivity.

Comparative Performance Matrix

The following table summarizes the quantitative performance of various analytical strategies for validating neopentyl diiodide purity.

Analytical StrategyLimit of Detection (LOD)SpecificityThermal Stability RiskESI/Ionization Efficiency
Direct GC-MS (EI) 1 - 5 ppmHigh (EI Fragmentation)High (C-I cleavage at >200°C)N/A (Vacuum EI)
qNMR (1H) ~1000 ppm (0.1%)Moderate (Signal overlap)Low (Analyzed at RT)N/A
Direct HPLC-MS (APPI) 50 - 100 ppmModerateLowLow-Moderate
Derivatized HPLC-MS/MS < 0.1 ppm Very High (MRM)Low (Analyzed at RT)Exceptional (Pre-charged)

Workflow & Logical Architecture

The decision tree below illustrates the failure points of traditional methods and the optimal path utilizing DMAP derivatization.

Workflow A 1,3-Diiodo-2,2-dimethylpropane (Target Analyte) B Direct HPLC-UV Issue: No Chromophore A->B C Direct GC-MS Issue: Thermal Deiodination A->C D Pre-Column Derivatization Reagent: DMAP (60°C, 60 min) A->D Optimal Path E HILIC Separation (Retains Polar Dication) D->E F ESI-MS/MS Detection (Positive Ion Mode MRM) E->F G Trace Purity Quantification (LOD < 0.1 ppm) F->G

Fig 1: Analytical decision tree and optimal HPLC-MS/MS workflow for neopentyl diiodide validation.

Experimental Methodology: Self-Validating Protocol

This protocol outlines the derivatization and subsequent Hydrophilic Interaction Liquid Chromatography (HILIC) separation. HILIC is strictly required over Reversed-Phase (RP) chromatography because the derivatized bis-quaternary ammonium dication is highly polar and will elute in the void volume of a standard C18 column.

Phase 1: Pre-Column Derivatization (The Chemical Transformation)

Note: Neopentyl systems are sterically hindered. While the iodine is on a primary carbon, the adjacent quaternary carbon slows the SN​2 reaction. Elevated temperatures are required to drive the reaction to completion.

  • Reagent Preparation: Prepare a 100 mM solution of 4-dimethylaminopyridine (DMAP) in anhydrous LC-MS grade acetonitrile.

  • Sample Dissolution: Dissolve the 1,3-Diiodo-2,2-dimethylpropane sample in the DMAP solution. For trace PGI analysis, target an initial sample concentration of 1–10 µg/mL.

  • Internal Standard: Add a chemically similar internal standard (e.g., 1,4-diiodobutane at 1 µg/mL) to validate derivatization efficiency and correct for ESI matrix effects.

  • Incubation: Seal the mixture in a glass autosampler vial and incubate at 60°C for 60 minutes.

  • Quenching: Stop the reaction and prepare for injection by diluting the mixture 1:10 with HILIC Mobile Phase A (see below).

Phase 2: HILIC-MS/MS Analysis
  • Column Selection: Use a ZIC-HILIC column (150 x 2.1 mm, 3 µm particle size) or equivalent.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: (Note that HILIC gradients run from high organic to high aqueous).

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 10.0 min: Ramp to 50% B

    • 10.0 - 12.0 min: Hold at 50% B

    • 12.1 - 18.0 min: Re-equilibrate at 90% B

  • Flow Rate: 0.3 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions corresponding to the collision-induced loss of the DMAP moiety from the parent dication.

By converting a volatile, thermally labile, and non-ionizable compound into a stable, permanently charged salt, this methodology ensures high-fidelity purity validation that meets stringent pharmaceutical regulatory standards.

References

  • Validated GC–MS and LC–MS/MS Methods for ICH M7–Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products ResearchG
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole MDPI
  • A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatiz
  • A Functional Group Approach for Prediction of APPI Response of Organic Synthetic Targets Journal of the American Society for Mass Spectrometry (ACS Public
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Drug Discoveries & Therapeutics

Sources

Comparative

Leaving group ability of 1,3-Diiodo-2,2-dimethylpropane compared to neopentyl chloride

An in-depth technical analysis comparing the nucleofugality and synthetic utility of 1,3-diiodo-2,2-dimethylpropane versus neopentyl chloride, designed for researchers and drug development professionals navigating steric...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the nucleofugality and synthetic utility of 1,3-diiodo-2,2-dimethylpropane versus neopentyl chloride, designed for researchers and drug development professionals navigating sterically hindered molecular architectures.

The Neopentyl Dilemma: Steric Blockade vs. Leaving Group Thermodynamics

In drug development and complex organic synthesis, the neopentyl skeleton (the 2,2-dimethylpropyl group) is notorious for its extreme chemical inertness. The β -carbon is quaternary, meaning the highly bulky tert-butyl group acts as a physical shield, completely blocking the 180° backside attack trajectory required for standard SN​2 nucleophilic substitution.

Because the kinetic barrier for SN​2 is virtually insurmountable, the reactivity of a neopentyl halide relies entirely on the thermodynamic stability of its leaving group. This creates a dramatic divergence in performance when comparing neopentyl chloride to 1,3-diiodo-2,2-dimethylpropane .

The Causality of Reactivity

The activation energy for bond heterolysis depends on the polarizability and bond dissociation energy of the carbon-halogen bond.

  • Chloride ( Cl− ): A relatively hard, basic leaving group. The C–Cl bond is strong (~338 kJ/mol). In a neopentyl system, chloride cannot leave spontaneously without extreme Lewis acid catalysis, rendering neopentyl chloride virtually inert under standard conditions[1].

  • Iodide ( I− ): A massive, highly polarizable ion. The C–I bond is significantly longer and weaker (~238 kJ/mol). Furthermore, iodide is the conjugate base of a very strong acid (HI, pKa ~ -10), making it an exceptional leaving group[2][3].

In 1,3-diiodo-2,2-dimethylpropane , the presence of two primary iodides overcomes the neopentyl steric penalty, allowing the molecule to participate in unique single-electron transfer ( SRN​1 ) pathways[4][5] and complex double-substitution cyclization reactions[6].

Mechanistic Pathways in Hindered Systems

When standard SN​2 is blocked, neopentyl iodides bypass the steric shield via two primary alternative mechanisms:

  • Wagner-Meerwein Rearrangement ( SN​1 ): The C–I bond undergoes heterolysis. The resulting primary carbocation is highly unstable, immediately triggering a 1,2-methyl shift to form a stable tertiary carbocation (tert-pentyl), which is then captured by the nucleophile[1].

  • Single Electron Transfer ( SRN​1 ): Iodide's low oxidation potential allows it to accept an electron from a donor (e.g., a carbanion or FeBr2​ catalyst), forming a radical anion that rapidly expels the iodide leaving group, facilitating substitution without requiring a backside attack[4][5].

Pathways Substrate Neopentyl Halide (Quaternary β-Carbon) SN2 Standard SN2 (Sterically Blocked) Substrate->SN2 Steric Repulsion SN1 Standard SN1 (Unstable 1° C+) Substrate->SN1 Heterolysis SRN1 SRN1 (SET Pathway) (Iodide Only) Substrate->SRN1 Electron Transfer Rearrangement Wagner-Meerwein Rearrangement SN1->Rearrangement 1,2-Alkyl Shift Product1 Rearranged Products Rearrangement->Product1 Product2 Substitution Products SRN1->Product2

Reaction pathways for neopentyl halides. Iodide enables SRN1 and rearrangement where chloride fails.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences between the two substrates, highlighting why 1,3-diiodo-2,2-dimethylpropane is a viable synthetic building block while neopentyl chloride is largely a mechanistic curiosity.

Property / Metric1,3-Diiodo-2,2-dimethylpropaneNeopentyl Chloride
Leaving Group Iodide ( I− )Chloride ( Cl− )
Conjugate Acid pKa ~ -10 (Excellent Nucleofuge)~ -7 (Poor Nucleofuge in hindered systems)
Approx. C–X Bond Energy 238 kJ/mol338 kJ/mol
Relative Solvolysis Rate > 1000x fasterBaseline (Inert)[1]
Primary Reaction Pathways SRN​1 , Rearrangement, Double SubstitutionUnreactive / Forced Rearrangement
Synthetic Utility Precursor for cyclopropanes[6] and diaminesHighly limited

Self-Validating Experimental Protocols

To objectively measure the leaving group ability and synthetic utility of 1,3-diiodo-2,2-dimethylpropane, the following self-validating protocols are utilized. These workflows contain internal checks to ensure data integrity.

Protocol 1: Kinetic Measurement of Substitution via In-Situ 1H NMR

This protocol measures the rate of nucleophilic substitution using azide ions. The self-validating mechanism is the mass balance check : the total integration of the tert-butyl methyl protons must remain constant throughout the reaction relative to an internal standard. A drop in total integration indicates substrate degradation rather than substitution[2].

  • Preparation: Dissolve 0.1 mmol of 1,3-diiodo-2,2-dimethylpropane and 0.05 mmol of mesitylene (internal standard) in 0.6 mL of DMSO- d6​ .

  • Baseline Scan: Acquire a baseline 1H NMR spectrum to establish the exact ratio of substrate methyl protons to the mesitylene aromatic protons.

  • Initiation: Add 0.3 mmol of sodium azide ( NaN3​ ) directly to the NMR tube.

  • Thermal Cycling: Place the tube in the NMR spectrometer thermostated at 100 °C.

  • Kinetic Sampling: Acquire spectra automatically every 10 minutes for 12 hours.

  • Analysis: Plot the decay of the starting material's methyl signal against the rise of the mono-azido and di-azido product signals. Calculate the rate constant ( k ) using first-order kinetic models.

Workflow Prep Prepare Substrate in DMSO-d6 Add Add Nucleophile (NaN3) Prep->Add Heat Thermostat at 100°C Add->Heat Sample In-situ 1H NMR Kinetic Sampling Heat->Sample Analyze Calculate Rate (k) via Mass Balance Sample->Analyze

Experimental workflow for self-validating kinetic analysis using in-situ NMR.

Protocol 2: Synthesis of Cyclopropane Derivatives via Double Substitution

1,3-diiodo-2,2-dimethylpropane can be reacted with sulfur nucleophiles to form cyclic derivatives[6]. The self-validating mechanism here is GC-MS intermediate tracking : the mono-substituted intermediate must chronologically peak and then degrade as the final cyclic product forms.

  • Reagent Mixing: In a flame-dried flask under argon, dissolve 1.0 eq of 1,3-diiodo-2,2-dimethylpropane and 1.0 eq of benzenethiolate anion in anhydrous DMSO.

  • Base Addition: Add 1.1 eq of potassium tert-butoxide dropwise at room temperature.

  • Monitoring: Take 50 μL aliquots every 30 minutes, quench with water, extract with diethyl ether, and analyze via GC-MS.

  • Validation Check: Observe the chromatogram. The peak corresponding to the mono-thioether intermediate must rise initially. As the reaction progresses, this peak must shrink proportionally to the growth of the cyclopropane derivative peak. If the mono-thioether peak plateaus, the intramolecular cyclization has failed (likely requiring higher temperatures).

  • Isolation: Once the intermediate is consumed, quench the reaction with ice water, extract with organic solvent, and purify via flash chromatography.

Conclusion for Drug Development Professionals

When designing synthetic routes involving sterically congested neopentyl centers, relying on standard chloride leaving groups will result in synthetic dead-ends. The substitution of chloride for iodide—specifically utilizing reagents like 1,3-diiodo-2,2-dimethylpropane—lowers the activation energy of bond heterolysis sufficiently to unlock alternative mechanistic pathways ( SRN​1 and controlled rearrangements). This thermodynamic override of a kinetic blockade makes diiodo-neopentyl derivatives highly valuable for synthesizing complex, sterically hindered cyclic scaffolds and diamines in pharmaceutical pipelines.

References

  • molecular Rearrangment Carbon Deficient 2 | Scribd.
  • Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews.
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | ACS Omega.
  • Reactions of sulfur nucleophiles 2 with 1,3-dihalo-2,2-dimethylpropane... | ResearchGate.
  • SRN1 Reactions of 7-Iodobicyclo[4.1.0]heptane, 1-Iodoadamantane, and Neopentyl Iodide with Carbanions Induced by FeBr2 in DMSO | The Journal of Organic Chemistry.
  • Leaving group | Wikipedia.

Sources

Validation

A Technical Guide to the Electron Ionization Fragmentation of 1,3-Diiodo-2,2-dimethylpropane: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. Gas Chromatography-Mass Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone technique for this purpose, providing a reproducible fragmentation "fingerprint" of a given analyte. This guide offers an in-depth, predictive analysis of the EI fragmentation patterns of 1,3-diiodo-2,2-dimethylpropane, a compound of interest for its potential as a synthetic building block. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles and comparative data from structurally similar compounds to provide a robust, scientifically-grounded prediction.

Introduction to Electron Ionization and the Neopentyl Halide Structure

Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to the ejection of an electron to form a molecular ion (M+•) and subsequent, often extensive, fragmentation.[2] The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their mass-to-charge ratio (m/z), which provides valuable structural information.[2]

The structure of 1,3-diiodo-2,2-dimethylpropane presents several key features that will govern its fragmentation:

  • A Quaternary Carbon Center: The 2,2-dimethylpropane (neopentyl) core is known for its propensity to fragment in specific ways. The molecular ion of neopentane itself is often weak or entirely absent, with the base peak corresponding to the loss of a methyl group to form the highly stable tert-butyl cation.[3][4]

  • Two Weak Carbon-Iodine Bonds: The C-I bond is the weakest among the carbon-halogen bonds. This suggests that the loss of iodine atoms, either as radicals or as part of larger neutral fragments, will be a highly favored fragmentation pathway.

  • Primary Iodides: The iodine atoms are attached to primary carbons, which will influence the mechanisms of their cleavage.

Predicted Fragmentation Pathways of 1,3-Diiodo-2,2-dimethylpropane

Based on these structural features and established fragmentation rules, we can predict the major fragmentation pathways. The molecular weight of 1,3-diiodo-2,2-dimethylpropane (C5H10I2) is 323.94 g/mol .

The Molecular Ion (M+•)

The molecular ion at m/z 324 is expected to be of very low abundance or completely absent. The high energy of EI and the presence of multiple weak C-I bonds and a strained quaternary center make the molecular ion highly susceptible to immediate fragmentation.[1][4]

Primary Fragmentation Pathways

The initial fragmentation events are likely to be dominated by the cleavage of the weakest bonds to form the most stable possible cations.

  • Loss of an Iodine Radical (I•): This is predicted to be a very prominent fragmentation. The cleavage of a C-I bond (bond energy ~200-220 kJ/mol) is highly favorable. This would result in a cation at m/z 197 .

    • [C5H10I2]+• → [C5H10I]+ + I• (m/z 197)

  • Alpha-Cleavage with Loss of a Methyl Radical (•CH3): A hallmark of neopentyl structures is the loss of a methyl group to form a stable tertiary carbocation. In this case, this would lead to a cation at m/z 309 . However, given the weakness of the C-I bond, this fragmentation may be less significant than the loss of iodine.

    • [C5H10I2]+• → [C4H7I2]+ + •CH3 (m/z 309)

  • Loss of an Iodomethyl Radical (•CH2I): Cleavage of the C-C bond between the quaternary carbon and one of the iodinated methyl groups would result in the formation of a stable cation. This would lead to a fragment at m/z 183 .

    • [C5H10I2]+• → [C4H7I]+• + •CH2I (m/z 183)

The following diagram illustrates these predicted primary fragmentation pathways.

Primary_Fragmentation_of_1,3-Diiodo-2,2-dimethylpropane M [C₅H₁₀I₂]⁺• m/z 324 (Molecular Ion) F1 [C₅H₁₀I]⁺ m/z 197 M->F1 - I• F2 [C₄H₇I₂]⁺ m/z 309 M->F2 - •CH₃ F3 [C₄H₇I]⁺• m/z 183 M->F3 - •CH₂I

Caption: Predicted primary EI fragmentation of 1,3-diiodo-2,2-dimethylpropane.

Secondary and Subsequent Fragmentations

The primary fragment ions will likely undergo further fragmentation, leading to a complex spectrum.

  • From the [C5H10I]+ ion (m/z 197): This ion could lose a molecule of HI to form a cation at m/z 69 . It could also undergo rearrangement and lose alkyl fragments.

    • [C5H10I]+ → [C5H9]+ + HI (m/z 69)

  • From the [C4H7I]+• ion (m/z 183): This ion could lose an iodine radical to form the tert-butyl cation at m/z 57 . This is expected to be a very prominent peak, likely the base peak of the spectrum, due to the high stability of the tert-butyl cation.

    • [C4H7I]+• → [C4H7]+ + I• (m/z 57)

The following diagram shows a plausible secondary fragmentation pathway.

Secondary_Fragmentation F3 [C₄H₇I]⁺• m/z 183 F4 [C₄H₇]⁺ m/z 57 (tert-butyl cation) F3->F4 - I•

Caption: Predicted secondary fragmentation leading to the stable tert-butyl cation.

Comparative Analysis with Analogous Compounds

To substantiate these predictions, we can compare the expected fragmentation with the known fragmentation patterns of similar molecules.

CompoundMolecular WeightKey Fragments (m/z) and ObservationsReference
1,3-Diiodo-2,2-dimethylpropane (Predicted) 324197 ([M-I]+), 57 ([C4H9]+, likely base peak), 183 ([M-CH2I]+•), 69 ([C5H9]+). Very weak or absent M+• at 324.N/A
Neopentyl Iodide (1-Iodo-2,2-dimethylpropane) 198Experimental data not fully available, but a prominent peak at m/z 57 due to loss of CH2I is highly expected. Loss of I• would yield a peak at m/z 71.[5][6]
1,3-Dibromo-2,2-dimethylpropane 230 (for 79Br, 81Br isotopes)GC-MS data shows major peaks at m/z 135/137 ([M-Br]+) and 55 . The peak at m/z 55 likely arises from subsequent fragmentation.[7]
Neopentane (2,2-Dimethylpropane) 72Very weak M+• at m/z 72. Base peak at m/z 57 ([M-CH3]+).[3][4]
1,3-Diiodopropane 296Major peaks at m/z 169 ([M-I]+) and 41 ([C3H5]+).[8]

The fragmentation of 1,3-dibromo-2,2-dimethylpropane provides strong evidence for the cleavage of the carbon-halogen bond, with the [M-Br]+ ion being a major fragment. The base peak of neopentane at m/z 57 strongly supports the prediction of a stable tert-butyl-like cation being a major product for our target molecule. The fragmentation of 1,3-diiodopropane also shows the characteristic loss of an iodine atom.

Hypothetical Experimental Protocol for GC-MS Analysis

To acquire the mass spectrum of 1,3-diiodo-2,2-dimethylpropane, the following experimental setup would be appropriate.

Objective: To obtain the electron ionization mass spectrum of 1,3-diiodo-2,2-dimethylpropane for structural elucidation.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • Helium (carrier gas).

  • 1,3-diiodo-2,2-dimethylpropane standard.

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of 1,3-diiodo-2,2-dimethylpropane (approx. 100 ppm) in a suitable volatile solvent.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, 250 °C, split ratio 50:1.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Acquisition and Analysis: Inject 1 µL of the sample solution into the GC-MS. Acquire the mass spectrum of the eluting peak corresponding to 1,3-diiodo-2,2-dimethylpropane. Analyze the fragmentation pattern, identifying the molecular ion (if present) and major fragment ions.

The following diagram outlines the workflow for this experimental protocol.

GC-MS_Workflow A Sample Preparation (100 ppm in Dichloromethane) B GC Injection (1 µL) A->B C GC Separation (DB-5ms column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Analysis (Mass Spectrum) F->G

Caption: Experimental workflow for the GC-MS analysis of 1,3-diiodo-2,2-dimethylpropane.

Conclusion

  • The molecular ion at m/z 324 will likely be very weak or absent .

  • The most significant fragmentation pathways will involve the loss of an iodine radical (leading to m/z 197) and fragmentation that leads to the highly stable tert-butyl cation (m/z 57) , which is predicted to be the base peak .

  • Other notable fragments are expected at m/z 183 (loss of •CH2I) and m/z 69 (loss of HI from m/z 197) .

This predictive guide serves as a valuable resource for researchers working with this compound, providing a scientifically-backed expectation of its mass spectral behavior and a clear experimental protocol for its eventual analysis.

References

  • PubChem. 1,3-Dibromo-2,2-dimethylpropane. National Center for Biotechnology Information. [Link]

  • NIST. Propane, 1-iodo-2,2-dimethyl-. NIST Chemistry WebBook. [Link]

  • NIST. Propane, 1,3-dibromo-. NIST Chemistry WebBook. [Link]

  • ACS Omega. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. American Chemical Society. [Link]

  • PubChem. Propane, 1-iodo-2,2-dimethyl-. National Center for Biotechnology Information. [Link]

  • GSRS. NEOPENTYL IODIDE. Global Substance Registration System. [Link]

  • NIST. Propane, 1,3-dichloro-. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. [Link]

  • PubChem. 1,3-Diiodopropane. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • Chemistry LibreTexts. 13.6: Interpreting Mass Spectra. [Link]

  • YouTube. Electron ionization and mass spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

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Comparative

IR spectroscopy absorption peaks for 1,3-Diiodo-2,2-dimethylpropane structural confirmation

An In-Depth Guide to the Structural Confirmation of 1,3-Diiodo-2,2-dimethylpropane using IR Spectroscopy For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Confirmation of 1,3-Diiodo-2,2-dimethylpropane using IR Spectroscopy

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of molecular structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel intermediates, such as 1,3-diiodo-2,2-dimethylpropane, a potentially valuable building block due to its neopentyl scaffold and dual reactive sites, demands robust analytical validation. This guide provides a comprehensive examination of how Infrared (IR) spectroscopy serves as a rapid, reliable, and accessible first-line technique for the structural confirmation of this target molecule. We will explore the expected spectral features, compare them against plausible alternatives and impurities, and outline a self-validating protocol for data acquisition and interpretation.

The Vibrational Fingerprint: Predicting the IR Spectrum

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its covalent bonds. Each functional group possesses characteristic vibrational frequencies, allowing an IR spectrum to serve as a unique molecular "fingerprint".[1][2] For 1,3-diiodo-2,2-dimethylpropane, the structure dictates a specific set of expected absorptions derived from its alkane backbone and carbon-iodine bonds.

The molecular structure of our target compound is foundational to its expected spectrum.

Caption: Structure of 1,3-diiodo-2,2-dimethylpropane.

Based on this structure, we can predict the key absorption peaks. These are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityRationale and Notes
C-H StretchingAlkane (sp³ C-H)2960 - 2850StrongThese peaks confirm the presence of a saturated alkyl framework. For neopentyl structures, these absorptions are prominent.[1][3] The absence of peaks >3000 cm⁻¹ is critical, as it rules out alkene or aromatic C-H bonds.[2][4]
C-H Bending (Asymmetric/Symmetric)-CH₃ and -CH₂-1470 - 1450 & 1375MediumCharacteristic bending vibrations for methyl and methylene groups. The 2,2-dimethylpropane (neopentane) skeleton shows distinct absorptions in this region, contributing to the fingerprint.[3]
C-H Wagging-CH₂X (X=Halogen)1300 - 1150MediumThis absorption is specific to a methylene group attached to a halogen and is a key indicator for the 1,3-disubstituted pattern.[5][6][7] Its presence provides strong evidence against isomeric impurities where the iodine is not on a -CH₂- group.
C-C Skeletal VibrationsC-(CH₃)₂1175 - 1140VariableThe neopentyl core gives rise to complex skeletal vibrations in the fingerprint region.[3] These are highly specific to the overall molecular geometry.
C-I Stretching Alkyl Iodide (R-I) 600 - 500 Strong This is the primary diagnostic peak for the functionalization. The carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency absorption.[8][9] This peak is located deep in the fingerprint region and confirms the successful incorporation of iodine.

Comparative Analysis: A Guide to What Isn't There

The true power of IR spectroscopy in structural confirmation often lies in identifying the absence of peaks that would indicate impurities or alternative products. A successful synthesis of 1,3-diiodo-2,2-dimethylpropane is validated by the lack of absorptions from starting materials or common byproducts.

CompoundKey Distinguishing IR Peaks (cm⁻¹)Interpretation
Target: 1,3-Diiodo-2,2-dimethylpropane ~600-500 (C-I stretch) The presence of this low-frequency peak and the absence of the others below is the primary confirmation.
Starting Material: 2,2-Dimethyl-1,3-propanediol ~3600-3200 (Broad O-H stretch) ~1150-1050 (C-O stretch)An incomplete reaction would be immediately obvious from a strong, broad hydroxyl peak. The C-O stretch is also a clear indicator. The absence of these is a critical checkpoint.
Elimination Byproduct (Alkene) >3000 (=C-H stretch) ~1680-1640 (C=C stretch)Base-induced elimination is a possible side reaction. The appearance of these two peaks would signal the formation of an unsaturated byproduct. Pure product should be transparent in these regions.[1][2]
Oxidation Byproduct (Aldehyde/Carboxylic Acid) ~1740-1700 (Strong C=O stretch) ~2850 & 2750 (Aldehyde C-H) ~3300-2500 (Broad Acid O-H)Unwanted oxidation would introduce a strong carbonyl absorption, which is one of the most intense and easily identifiable peaks in an IR spectrum.[4] Its absence confirms the integrity of the alcohol or iodide functional groups.

This comparative approach transforms the IR spectrum from a simple checklist into a powerful diagnostic tool, allowing for a high degree of confidence in the product's identity and purity.

Protocol for High-Integrity Spectral Acquisition

To ensure that the spectral data is trustworthy and reproducible, a standardized experimental protocol is essential. The following workflow is designed to minimize artifacts and produce a high-quality spectrum suitable for structural confirmation.

IR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Select Method: - Thin Film (Liquid) - KBr Pellet (Solid) - Nujol Mull (Solid) sample Prepare Sample: - Grind solid with KBr - Apply liquid to salt plate prep->sample bkg 1. Run Background Scan (Clean ATR/Empty Chamber) sample->bkg run 2. Run Sample Scan (16-32 scans at 4 cm⁻¹ resolution) bkg->run process 1. Perform Background Subtraction run->process analyze 2. Identify Key Peaks (Functional Group & Fingerprint) process->analyze compare 3. Compare to Reference Data & Impurity Profiles analyze->compare

Caption: Experimental workflow for IR spectrum acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • For Liquid Samples: Cast a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • For Solid Samples: Prepare a KBr pellet. Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. This minimizes scattering effects.

  • Instrument Preparation: Ensure the sample compartment of the FTIR spectrometer is clean and dry.

  • Background Collection: Perform a background scan to acquire the spectrum of the ambient atmosphere (CO₂, H₂O) and the sample holder (salt plates/KBr pellet). This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the prepared sample in the spectrometer's beam path and acquire the spectrum. For high-quality data, co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation: Process the resulting spectrum (transmittance vs. wavenumber). Label the significant peaks and compare them against the expected values outlined in the tables above.

Beyond IR: A Multi-Technique Approach for Absolute Confirmation

While IR spectroscopy is an excellent tool for confirming functional groups and assessing purity, it is not an absolute determinant of constitution. For unambiguous structural elucidation, especially for a novel compound, a multi-technique approach is the authoritative standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise connectivity of atoms. For 1,3-diiodo-2,2-dimethylpropane, ¹H NMR would be expected to show two sharp singlets: one for the twelve equivalent protons of the four methyl groups and another for the four equivalent protons of the two methylene (-CH₂I) groups. The integration ratio would be 3:1 (or 12H:4H).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental formula. The fragmentation pattern, likely showing the loss of iodine atoms (I = 127 amu) and alkyl fragments, would provide further structural evidence.

Conclusion

The structural confirmation of 1,3-diiodo-2,2-dimethylpropane via IR spectroscopy is a rapid and highly effective analytical procedure. A successful synthesis is characterized by a spectrum showing strong sp³ C-H stretches below 3000 cm⁻¹, characteristic alkyl bending modes, and, most critically, a distinct C-I stretching absorption in the low-frequency region (600-500 cm⁻¹). Just as important is the confirmed absence of O-H, C=O, or C=C absorptions, which systematically rules out common contaminants and byproducts. By integrating this vibrational analysis with complementary techniques like NMR and MS, researchers can achieve the highest level of confidence in their synthetic outcomes, ensuring the integrity and validity of their scientific work.

References

  • Scribd. IR Spectrum of Alkyl Halides. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2,2-dimethylpropane. Available at: [Link]

  • Organic Chemistry at CU Boulder. IR: alkyl halides. Available at: [Link]

  • Organic Syntheses. Neopentyl iodide. Available at: [Link]

  • Oregon State University. Infrared Spectra: Identifying Functional Groups. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • MDPI. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H 2 O-System. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. Available at: [Link]

  • NextSDS. 1,3-Diiodo-2,2-dimethylpropane — Chemical Substance Information. Available at: [Link]

  • NIST WebBook. Neopentyl radical. Available at: [Link]

  • Global Substance Registration System. NEOPENTYL IODIDE. Available at: [Link]

  • Fiveable. 2,2-dimethylpropane: Organic Chemistry Study Guide. Available at: [Link]

  • University of California, Santa Cruz. IR Tables. Available at: [Link]

  • UniTechLink Inc. Analysis of Infrared spectroscopy (IR). Available at: [Link]

  • Northern Illinois University. IR Absorption Frequencies. Available at: [Link]

  • Doc Brown's Chemistry. 2,2-dimethylpropane H-1 proton nmr spectrum. Available at: [Link]

  • University of California, Los Angeles. IR Absorption Table. Available at: [Link]

  • Royal Society of Chemistry. Vibrational spectra of 2,2-dimethylpropanal. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. Available at: [Link]

  • Central European Journal of Energetic Materials. Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. Available at: [Link]

  • Google Patents. US5072058A - Process for the preparation of 2,2-dimethylpropane-1,3-diol.

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Validation

Unlocking Cyclization Efficiency: A Comparative Analysis of 1,3-Diiodo-2,2-dimethylpropane and Linear Diiodides

In the intricate landscape of synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular design, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular design, particularly in the synthesis of pharmaceuticals and other complex organic molecules. The efficiency of these intramolecular cyclization reactions is profoundly influenced by the structure of the acyclic precursor. This guide provides a detailed comparison of 1,3-diiodo-2,2-dimethylpropane and its linear counterparts, such as 1,3-diiodopropane and 1,4-diiodobutane, in the context of cyclization efficiency. We will delve into the theoretical underpinnings of the Thorpe-Ingold effect and provide a practical framework for researchers to select the optimal substrate for their synthetic endeavors.

The Thorpe-Ingold Effect: A Driving Force for Cyclization

The enhanced cyclization efficiency of 1,3-diiodo-2,2-dimethylpropane can be largely attributed to a phenomenon known as the Thorpe-Ingold effect, or the gem-dimethyl effect.[1][2] This effect describes the acceleration of ring-closing reactions when substituents, such as methyl groups, are introduced on the carbon chain connecting the two reactive centers.[3][4]

There are two primary factors that contribute to the Thorpe-Ingold effect:

  • Angle Compression: The presence of bulky gem-dimethyl groups on the C2 carbon of the propane chain increases the steric hindrance between these groups. This steric repulsion forces the C1-C2-C3 bond angle to compress, bringing the two terminal iodides closer together and increasing the probability of a successful intramolecular reaction.[1][2]

  • Reduced Conformational Freedom: The gem-dimethyl groups also restrict the rotational freedom of the carbon chain. This pre-organizes the molecule into a conformation that is more favorable for cyclization, reducing the entropic barrier to ring formation.[2][3]

These factors combine to create a significant kinetic and thermodynamic advantage for the cyclization of 1,3-diiodo-2,2-dimethylpropane compared to its unsubstituted linear analogues.[1][3]

Comparative Reactivity in Cyclization Reactions

The choice of diiodide precursor can have a dramatic impact on the yield and rate of cyclization reactions. The following table summarizes the expected trend in cyclization efficiency based on the principles of the Thorpe-Ingold effect and general reactivity of dihaloalkanes.

Diiodide PrecursorKey Structural FeatureExpected Cyclization EfficiencyRationale
1,3-Diiodo-2,2-dimethylpropane Gem-dimethyl group at C2HighThorpe-Ingold effect promotes ring closure through angle compression and reduced conformational freedom.[1][2][3]
1,3-Diiodopropane Unsubstituted propane chainModerateForms a strained four-membered ring (cyclobutane). The lack of accelerating groups results in slower reaction rates compared to the dimethylated analogue.[5]
1,4-Diiodobutane Unsubstituted butane chainModerate to HighForms a relatively stable five-membered ring (cyclopentane). The reactivity is primarily dictated by the good leaving group ability of iodide.[6][7]
1,5-Diiodopentane Unsubstituted pentane chainHighForms a stable, low-strain six-membered ring (cyclohexane).[8][9] The longer chain provides greater flexibility, but the formation of a six-membered ring is generally favorable.

It is important to note that while the formation of three- and four-membered rings can be enthalpically unfavorable due to ring strain, the Thorpe-Ingold effect can help to overcome this barrier.[3][5] For the formation of larger, less strained rings like cyclopentane and cyclohexane, the effect is still beneficial but may be less pronounced compared to the formation of smaller rings.

Experimental Protocol: Synthesis of a Cyclobutane Derivative

To empirically validate the enhanced cyclization efficiency of 1,3-diiodo-2,2-dimethylpropane, a comparative study can be designed using a classic cyclization reaction, such as the malonic ester synthesis. The following protocol outlines a general procedure for the synthesis of a cyclobutane derivative.

Objective: To compare the yield and reaction time for the synthesis of diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate and diethyl cyclobutane-1,1-dicarboxylate.

Materials:

  • 1,3-Diiodo-2,2-dimethylpropane

  • 1,3-Diiodopropane

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 equivalent) in absolute ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (2.0 equivalents) in absolute ethanol to the stirred solution.

  • Diiodide Addition: To separate, identical reaction mixtures, add either 1,3-diiodo-2,2-dimethylpropane (1.05 equivalents) or 1,3-diiodopropane (1.05 equivalents) dropwise.

  • Reaction: Heat the reaction mixtures to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

  • Analysis: Determine the yield and characterize the product by NMR and mass spectrometry.

Expected Outcome: The reaction utilizing 1,3-diiodo-2,2-dimethylpropane is expected to proceed at a faster rate and result in a higher yield of the corresponding cyclobutane derivative compared to the reaction with 1,3-diiodopropane. This is a direct consequence of the Thorpe-Ingold effect accelerating the intramolecular SN2 reaction.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams provide a visual representation of the experimental workflow and the underlying chemical concepts.

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Base Addition Base Addition Reaction Setup->Base Addition Diethyl Malonate + Ethanol Diiodide Addition Diiodide Addition Base Addition->Diiodide Addition Sodium Ethoxide Reflux Reflux Diiodide Addition->Reflux 1,3-Diiodo-2,2-dimethylpropane or 1,3-Diiodopropane Workup Workup Reflux->Workup TLC Monitoring Purification Purification Workup->Purification Extraction Analysis Analysis Purification->Analysis Distillation/Chromatography

Caption: A generalized workflow for the comparative synthesis of cyclobutane derivatives.

Caption: The Thorpe-Ingold effect: comparing bond angles and conformational freedom.

Conclusion

For researchers and drug development professionals, the selection of an appropriate starting material is critical for the efficient synthesis of target molecules. 1,3-Diiodo-2,2-dimethylpropane, due to the Thorpe-Ingold effect, presents a significant advantage in cyclization reactions, particularly for the formation of strained ring systems. Its gem-dimethyl substitution pattern accelerates ring closure by compressing the bond angle between the reactive centers and reducing the molecule's conformational freedom. While linear diiodides are also effective precursors for the synthesis of five- and six-membered rings, 1,3-diiodo-2,2-dimethylpropane offers a clear advantage in scenarios where cyclization is slow or low-yielding. This guide provides the theoretical basis and a practical framework for leveraging this effect to enhance synthetic efficiency.

References

  • Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). MACBS Book 2022. Retrieved from [Link]

  • Koedjikov, A. H., Blagoeva, I. B., Pojarlieff, I. G., & Kirby, A. J. (2002). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 10-18.
  • Koedjikov, A. H., Blagoeva, I. B., Pojarlieff, I. G., & Kirby, A. J. (2002). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 10-18. Retrieved from [Link]

  • Tantillo, D. J. (2006). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. The Journal of organic chemistry, 71(17), 6584–6587.
  • Thorpe-Ingold Effect. (2016, January 27). Chem-Station Int. Ed. Retrieved from [Link]

  • Denmark, S. E. (2014, November 18). The Thorpe-Ingold Effect. Retrieved from [Link]

  • Blagoeva, I. B., Koedjikov, A. H., & Pojarlieff, I. G. (2002). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry, (1), 179-185.
  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hess, H. V., & Hinds, G. E. (1937). U.S. Patent No. 2,102,556. Washington, DC: U.S.
  • Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • Cyclobutane Synthesis Techniques. (n.d.). Scribd. Retrieved from [Link]

  • 1,5-Diiodopentane: A Versatile Chemical Compound with Multiple Applications. (n.d.). Chembk. Retrieved from [Link]

  • Donohoe, T. J., Harris, R. M., & Butterworth, S. (2001). Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols. Tetrahedron Letters, 42(50), 8883-8885.
  • Cilibrizzi, A., & O'Brien, P. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 93.
  • Kadyrova, A. A., Gimaldinova, E. S., Khaybullin, R. N., Khalilov, L. M., & Dzhemilev, U. M. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Molecules, 26(21), 6485.
  • Sato, S., Takahashi, R., Sodesawa, T., & Yagi, K. (2003). Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst.
  • Wang, Y., Li, Y., Li, K., Zhang, Y., & Liu, H. (2022). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. International Journal of Molecular Sciences, 23(21), 13358.
  • Donohoe, T. J., & Bower, J. F. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 12, 2146–2160.
  • Goti, A., & Cordero, F. M. (2002). Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. In Targets in Heterocyclic Systems (Vol. 6, pp. 1-49).
  • Zotova, M. A., Shakirov, M. M., & Gataulin, A. R. (2022). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry, 20(28), 5555-5567.
  • Edeleva, M. V., Krumkachev, M. K., & Bagryanskaya, E. G. (2021). The Kinetics of 1,3-Dipolar Cycloaddition of Vinyl Monomers to 2,2,5,5-Tetramethyl-3-imidazoline-3-oxides. ChemPlusChem, 86(8), 1080–1086.

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Comparative

A Comparative Guide to the X-ray Diffraction Analysis of Neopentyl Dihalides: The Influence of Halogen Substitution on Crystal Packing

Introduction In the realm of crystal engineering and drug development, the precise control of molecular architecture in the solid state is paramount. The neopentyl scaffold, 2,2-dimethylpropane, offers a sterically deman...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of crystal engineering and drug development, the precise control of molecular architecture in the solid state is paramount. The neopentyl scaffold, 2,2-dimethylpropane, offers a sterically demanding and conformationally rigid core that is of significant interest in the design of new materials and pharmaceutical agents. The introduction of halogen atoms at the 1 and 3 positions of this scaffold provides a powerful tool to modulate intermolecular interactions and, consequently, the crystal packing of these molecules.

This guide provides a comparative analysis of the expected X-ray diffraction characteristics of 1,3-dihalo-2,2-dimethylpropanes, with a focus on how the progressive substitution from chlorine to bromine and then to iodine is anticipated to influence molecular conformation and supramolecular assembly. While comprehensive crystallographic data for 1,3-diiodo-2,2-dimethylpropane and 1,3-dibromo-2,2-dimethylpropane are not widely available in the public domain, this guide will leverage established principles of single-crystal X-ray diffraction (SC-XRD) and the well-documented phenomenon of halogen bonding to provide researchers with a robust framework for investigating these and related compounds. We will draw upon data from analogous halogenated organic molecules to illustrate the key concepts and predictive models that underpin modern crystal engineering.

Theoretical Background: The Role of Halogen Bonding in Crystal Engineering

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces.[1][2][3] While van der Waals forces provide a baseline level of attraction, stronger and more directional interactions are often the dominant structure-directing forces. In the context of neopentyl dihalides, the most significant of these is the halogen bond .

A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic (electron-rich) region on an adjacent molecule.[4][5] This interaction is analogous to the more familiar hydrogen bond, with the halogen atom acting as the electron acceptor. The strength of the halogen bond is highly dependent on the identity of the halogen atom, following the general trend:

I > Br > Cl > F

This trend is a direct consequence of the increasing polarizability and the size of the σ-hole as one moves down the halogen group.[6] Iodine, being the most polarizable of the common halogens, forms the strongest and most directional halogen bonds.

Halogen bonds can be categorized into two main types based on their geometry:

  • Type I: Characterized by two equal C-X···X angles (where X is the halogen), this interaction is primarily driven by van der Waals forces.

  • Type II: In this arrangement, one C-X···X angle is close to 180°, while the other is around 90°. This geometry is characteristic of a true halogen bond, with the electrophilic σ-hole of one halogen atom interacting with the nucleophilic equatorial region of the other.[4][5]

The ability to predict and control the formation of these halogen bonds is a cornerstone of rational crystal design.

Experimental Methodology: Best Practices for Single-Crystal X-ray Diffraction

The successful elucidation of a crystal structure is contingent upon a meticulously executed experimental protocol.[7] The following section outlines a comprehensive, self-validating workflow for the SC-XRD analysis of small organic molecules like neopentyl dihalides.

Diagram of the SC-XRD Experimental Workflow

sc_xrd_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth 1. Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection 2. Crystal Selection (under polarized microscope) crystal_growth->crystal_selection crystal_mounting 3. Crystal Mounting (on goniometer head) crystal_selection->crystal_mounting diffractometer 4. Mount on Diffractometer crystal_mounting->diffractometer unit_cell 5. Unit Cell Determination diffractometer->unit_cell data_collection 6. Full Data Collection unit_cell->data_collection data_reduction 7. Data Reduction & Integration data_collection->data_reduction structure_solution 8. Structure Solution (e.g., direct methods) data_reduction->structure_solution structure_refinement 9. Structure Refinement structure_solution->structure_refinement validation 10. Validation & CIF Generation structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Growth: High-quality single crystals are the prerequisite for a successful SC-XRD experiment. For neopentyl dihalides, which are typically low-melting solids or liquids at room temperature, crystallization at low temperatures is often necessary.

    • Method of Choice: Slow evaporation of a solution in a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof) in a loosely capped vial is a common starting point. Vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase, can also be effective.

    • Causality: Slow crystal growth is crucial to minimize defects and ensure a well-ordered crystal lattice, leading to sharper diffraction spots and higher-quality data.[8][9]

  • Crystal Selection and Mounting:

    • Selection: Crystals should be visually inspected under a polarizing microscope. Ideal crystals are transparent, have well-defined faces, and are free from cracks or inclusions.[8]

    • Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern and more precise structural data. The cryoprotectant prevents the formation of ice crystals, which would interfere with the diffraction experiment.

  • Data Collection:

    • Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

    • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.

    • Validation: The final structure is validated using a variety of crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy. The final data is typically deposited in a Crystallographic Information File (CIF) format.

Comparative Analysis: Expected Trends in the Crystal Structures of Neopentyl Dihalides

Based on the principles of halogen bonding and steric effects, we can predict several key trends in the crystal structures of 1,3-dichloro-, 1,3-dibromo-, and 1,3-diiodo-2,2-dimethylpropane.

Diagram of Expected Intermolecular Interactions

intermolecular_interactions cluster_dichloro 1,3-Dichloro-2,2-dimethylpropane cluster_dibromo 1,3-Dibromo-2,2-dimethylpropane cluster_diiodo 1,3-Diiodo-2,2-dimethylpropane cl_interaction Weak C-Cl···Cl interactions (likely Type I) br_interaction Moderate C-Br···Br halogen bonds (potential for Type II) cl_interaction->br_interaction Increasing Halogen Bond Strength i_interaction Strong C-I···I halogen bonds (likely Type II, structure-directing) br_interaction->i_interaction Increasing Halogen Bond Strength

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1,3-Diiodo-2,2-dimethylpropane: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Diiodo-2,2-dimethylpropane, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical principles that inform these critical procedures.

Understanding the Hazard Profile of 1,3-Diiodo-2,2-dimethylpropane

Key Hazard Considerations:

  • Irritant: Alkyl iodides are known to be irritants. Direct contact with 1,3-Diiodo-2,2-dimethylpropane is likely to cause skin and serious eye irritation.[2]

  • Toxicity: Halogenated organic compounds can have moderate to high toxicity if inhaled or ingested.[3] Long-term exposure to some chlorinated hydrocarbons has been linked to liver and kidney toxicity.[4]

  • Environmental Hazard: Iodine-containing compounds can be toxic to aquatic life.[5][6] Therefore, direct release into the environment must be strictly avoided.

  • Reactivity: Halogenated aliphatic compounds are moderately to very reactive. They can react violently with strong oxidizing and reducing agents, as well as with some metals.[3]

  • Peroxide Formation: Like other alkyl halides, 1,3-Diiodo-2,2-dimethylpropane has the potential to form explosive peroxides over time when exposed to air and light.[2][5][7]

Hazard Classification (Inferred)DescriptionPrimary Routes of Exposure
Skin Corrosion/Irritation Causes skin irritation.Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation.Eye contact
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.Ingestion, Inhalation
Hazardous to the Aquatic Environment Potentially toxic to aquatic organisms.Environmental release

Pre-Disposal Safety and Handling: The Foundation of Safe Practice

Proper handling is the first line of defense against chemical exposure and environmental contamination. The following procedures must be adhered to when working with 1,3-Diiodo-2,2-dimethylpropane.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, consider a chemical-resistant apron.

Engineering Controls:

  • All handling of 1,3-Diiodo-2,2-dimethylpropane and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[8]

Storage and Handling Precautions:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2]

  • Keep containers tightly closed to prevent the release of vapors and exposure to air.

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and certain metals.

  • Peroxide Prevention: Date all containers upon receipt and upon opening. If the compound has been stored for an extended period, it should be tested for the presence of peroxides before use or disposal, especially if distillation or concentration is planned.[5][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1,3-Diiodo-2,2-dimethylpropane is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general waste.

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is paramount for both safety and cost-effective disposal. Halogenated waste streams are typically incinerated at high temperatures, a process that is more complex and costly than for non-halogenated waste.[9]

  • Action: Collect all waste containing 1,3-Diiodo-2,2-dimethylpropane in a dedicated, clearly labeled hazardous waste container.

  • Rationale: Mixing halogenated and non-halogenated waste streams leads to a larger volume of more difficult-to-treat waste, increasing disposal costs and environmental impact.

G Unused Reagent Unused Reagent Halogenated Waste Container Halogenated Waste Container Unused Reagent->Halogenated Waste Container Contaminated Labware (pipettes, vials) Contaminated Labware (pipettes, vials) Contaminated Labware (pipettes, vials)->Halogenated Waste Container Reaction Residues Reaction Residues Reaction Residues->Halogenated Waste Container Non-Halogenated Waste Container Non-Halogenated Waste Container

Caption: Workflow for proper waste segregation.

Neutralization of Iodine (for liquid waste)

To mitigate the environmental toxicity of iodine, a crucial step before final disposal is the chemical reduction of elemental iodine (which may form from degradation) to the less harmful iodide ion.[1][5] This is particularly important for any waste solutions that have discolored, indicating the presence of free iodine.

Materials:

  • Waste solution containing 1,3-Diiodo-2,2-dimethylpropane.

  • 10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution.

  • Starch solution (as an indicator, optional).

  • Appropriate PPE and a chemical fume hood.

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE.

  • Addition of Reducing Agent: Slowly add the 10% sodium thiosulfate solution to the waste container while stirring.

  • Endpoint Determination: Continue adding the sodium thiosulfate solution until the characteristic brown/yellow color of iodine disappears and the solution becomes colorless. If a starch indicator is used, the deep blue/black color will vanish at the endpoint.

  • Final Labeling: Once neutralized, ensure the waste container is securely capped and clearly labeled with all its chemical constituents.

Final Disposal

The final step is to hand over the properly segregated and labeled waste to your institution's designated hazardous waste management service.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][6]

  • Rationale: Licensed facilities have the specialized equipment and permits required to incinerate halogenated organic compounds in an environmentally sound manner, preventing the release of harmful substances into the atmosphere.

G Start Start Segregate Waste Segregate Waste Start->Segregate Waste Neutralize Iodine (if applicable) Neutralize Iodine (if applicable) Segregate Waste->Neutralize Iodine (if applicable) Label Container Label Container Neutralize Iodine (if applicable)->Label Container Arrange for Pickup Arrange for Pickup Label Container->Arrange for Pickup Licensed Disposal Facility Licensed Disposal Facility Arrange for Pickup->Licensed Disposal Facility

Caption: Step-by-step disposal workflow.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not do so in a way that spreads the contamination.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents. Do not use combustible materials like paper towels as the primary absorbent.[8]

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The collected spill cleanup material must be disposed of as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of understanding the hazard, proper handling, and correct disposal are fundamental to responsible scientific practice.

References

  • NextSDS. (n.d.). 1,3-Diiodo-2,2-dimethylpropane — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diiodo-2,2-dimethylpropane. Retrieved from [Link]

  • University of Kentucky. (n.d.). Peroxide Forming Chemicals. Research Safety. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromo-2,2-dimethylpropane. Retrieved from [Link]

  • Temple University. (2021, October). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • PNNL. (2023, June 9). Tracking the Environmental Fate of Radioactive Iodine. Research Highlight. Retrieved from [Link]

  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration? Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • ResearchGate. (2017, July 12). Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. Retrieved from [Link]

  • Research and Reviews. (2023, March 17). Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. Journal of Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Waste Disposal Guide at Bayview Campus. Retrieved from [Link]

  • ATSDR. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,3-Diiodo-2,2-dimethylpropane

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in chemical causality—understanding why a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in chemical causality—understanding why a molecule behaves the way it does, and designing self-validating protocols to mitigate those specific risks.

Below is the comprehensive operational and safety guide for handling 1,3-Diiodo-2,2-dimethylpropane , designed for researchers and drug development professionals.

Mechanistic Hazard Analysis

1,3-Diiodo-2,2-dimethylpropane (CAS: 66688-49-1) is a di-halogenated neopentyl derivative. While the neopentyl carbon center provides significant steric hindrance that slows down direct bimolecular nucleophilic substitution (SN2) compared to unhindered primary alkyl iodides[1], the presence of two highly polarizable carbon-iodine (C-I) bonds makes this compound a persistent alkylating hazard[2]. Alkylating agents are inherently toxic because they can covalently modify nucleophilic sites on proteins and nucleic acids, leading to cellular toxicity.

Furthermore, exposure to light or ambient oxygen can cause the homolytic cleavage of the weak C-I bond, releasing elemental iodine (I₂), which is highly irritating to the respiratory tract and mucous membranes[3]. Therefore, safety protocols must address both the compound's intrinsic chemical reactivity and its degradation products.

Quantitative Hazard Profile

To establish a baseline for risk assessment, the following table summarizes the compound's physicochemical hazards and the scientific rationale behind them[4].

Property / HazardValue / DesignationCausality / Scientific Rationale
CAS Number 66688-49-1Unique identifier for 1,3-Diiodo-2,2-dimethylpropane.
Hazard Statements H302, H315, H319, H335Alkylating potential causes acute toxicity (oral) and severe irritation to skin, eyes, and respiratory tracts.
Precautionary Statements P261, P280, P305+P351+P338High reactivity necessitates strict prevention of vapor inhalation and direct dermal/ocular contact.
Leaving Group Ability High (Iodide)The weak C-I bond facilitates nucleophilic attack, requiring stringent chemical segregation.

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, PPE must be selected based on chemical permeation rates rather than generic lab rules.

  • Hand Protection: Standard latex or thin nitrile gloves are insufficient for prolonged exposure to alkyl iodides due to rapid breakthrough times. Protocol: Wear flexible laminate gloves (e.g., Silver Shield) as the primary chemical barrier[5]. Layer these underneath heavy-duty nitrile gloves to provide mechanical dexterity and tear resistance.

  • Eye & Face Protection: Wear ANSI Z87.1-certified chemical splash goggles[6]. If the procedure involves pressurization, vigorous reflux, or scaling up, a full-face shield must be worn over the goggles to protect against explosive aerosolization[5].

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat is mandatory[5]. Alkyl iodides are often handled alongside flammable organic solvents; an FR coat prevents secondary ignition hazards in the event of a spill.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that every phase of handling incorporates a self-validating safety check.

Step 1: Engineering Control Validation Before opening the reagent, verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Causality: Alkyl iodides are volatile enough to pose an inhalation hazard. The hood ensures negative pressure, drawing toxic vapors away from the operator's breathing zone[2].

Step 2: Reagent Preparation and Dispensing Work over a spill tray lined with absorbent, chemically inert pads. Dispense 1,3-Diiodo-2,2-dimethylpropane using glass or high-density polyethylene (HDPE) syringes[2]. Validation Check: Inspect the reagent visually. A clear to pale-yellow liquid indicates purity. A dark brown or purple tint indicates iodine (I₂) generation via photodegradation. If degraded, the reagent must be washed with a dilute sodium thiosulfate solution before use.

Step 3: Reaction Execution Maintain the reaction vessel under an inert atmosphere (Nitrogen or Argon)[7]. Causality: Excluding oxygen prevents the radical-mediated breakdown of the diiodoalkane, ensuring reaction fidelity and minimizing the release of corrosive I₂ vapors.

Step 4: Decontamination and Quenching Upon completion, rinse all contaminated glassware with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution before standard washing. Validation Check: The thiosulfate reduces any residual I₂ to water-soluble, colorless iodide (I⁻). The visual transition from brown/yellow to colorless serves as a self-validating indicator that the glassware is decontaminated and safe to handle.

Emergency Response & Waste Management Plan

Spill Management Protocol

In the event of a localized spill inside the fume hood[2]:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity and evacuate the immediate area[3].

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or a commercial chemical spill pad). Do not use combustible materials like paper towels, as reactive halogens can initiate exothermic reactions[3].

  • Neutralize: Treat the absorbed area with sodium thiosulfate solution to quench reactive iodine species.

  • Collect: Sweep the neutralized absorbent using non-sparking tools and place it into a designated, sealable hazardous waste container[3].

Disposal Plan

1,3-Diiodo-2,2-dimethylpropane and its reaction byproducts must be strictly categorized as Halogenated Organic Waste [2].

  • Segregation: Never mix halogenated waste with non-halogenated solvents, strong oxidizers, or strong bases. Mixing with strong bases can trigger violent, exothermic elimination reactions.

  • Labeling: Clearly label the waste container with the specific chemical constituents (e.g., "Contains diiodoalkanes and halogenated solvents").

  • Storage: Store waste in a cool, well-ventilated secondary containment area until collection by a licensed hazardous waste disposal facility[2].

Operational Workflow Diagram

G Start Pre-Operation Assessment Review SDS & Hazards FumeHood Engineering Controls Verify Fume Hood Flow Start->FumeHood PPE Don PPE Laminate Gloves, Goggles, FR Coat FumeHood->PPE Handling Chemical Handling Dispense 1,3-Diiodo-2,2-dimethylpropane PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Spill Protocol Evacuate, Absorb, Neutralize SpillCheck->SpillResponse Yes Disposal Waste Management Halogenated Waste Container SpillCheck->Disposal No SpillResponse->Disposal

Workflow for the safe handling and spill management of 1,3-Diiodo-2,2-dimethylpropane.

References

  • Title: Personal Protective Equipment in Chemistry Source: Dartmouth Environmental Health and Safety URL: [Link]

  • Title: Neopentyl iodide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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